6-FURAN-2-YL-1H-INDAZOLE
Description
The exact mass of the compound 6-(furan-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-(furan-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIYVKCOAHSLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696280 | |
| Record name | 6-(Furan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-95-4 | |
| Record name | 6-(Furan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885271-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-FURAN-2-YL-1H-INDAZOLE basic properties
An In-Depth Technical Guide to 6-FURAN-2-YL-1H-INDAZOLE: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This compound is a heterocyclic compound that stands at the confluence of two medicinally significant scaffolds: indazole and furan. The indazole core is a well-established "privileged structure" in drug discovery, forming the basis of numerous approved therapeutics, particularly in oncology.[1] The furan ring is also a common motif in biologically active molecules, known to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, detail a robust synthetic methodology via palladium-catalyzed cross-coupling, outline modern analytical characterization techniques, and explore its hypothesized therapeutic potential based on the rich pharmacology of its constituent moieties.
Introduction: The Scientific Rationale
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. This compound exemplifies this approach, merging the structural features of indazole and furan to create a molecule with significant potential for novel biological activity.
The Indazole Moiety: A Privileged Scaffold
Indazole (or benzopyrazole) is an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and, therefore, the predominant isomer.[4][5] Its bioisosteric relationship with indole, a crucial component of many biological signaling molecules, has cemented its status as a "privileged scaffold" in medicinal chemistry.[6] This status is underscored by its presence in a variety of FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron.[1] The broad biological activities associated with the indazole nucleus include anti-tumor, anti-inflammatory, and anti-HIV effects.[4][6]
The Furan Moiety: A Versatile Bioactive Component
Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its derivatives are widespread in nature and synthetic chemistry, exhibiting a vast range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][7] The furan ring can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[2]
Synergistic Potential of this compound
The fusion of these two scaffolds at the C6 position of the indazole ring is a deliberate design choice. Functionalization at this position has been shown to be critical for the activity of several indazole-based inhibitors.[8] By introducing a furan ring, researchers can explore new chemical space, potentially modulating target selectivity, improving solubility, and fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its synthesis, handling, and formulation.
| Property | Value | Source |
| Chemical Formula | C₁₁H₈N₂O | - |
| Molecular Weight | 184.19 g/mol | - |
| CAS Number | 885271-95-4 | [9] |
| Appearance | (Predicted) Off-white to yellow solid | - |
| Boiling Point | 381.0 ± 17.0 °C (Predicted) | [9] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 13.88 ± 0.40 (Predicted) | [9] |
Note: Some properties are computationally predicted and should be confirmed experimentally.
Synthesis and Mechanistic Insights
The formation of the C-C bond between the indazole and furan rings is most efficiently achieved using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for creating C(sp²)-C(sp²) bonds.[10] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.[10][11] The general strategy involves the coupling of a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with furan-2-boronic acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established literature procedures for similar couplings and should be optimized for specific laboratory conditions.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 eq.), furan-2-boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), followed by the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
The Suzuki-Miyaura Catalytic Cycle
The causality behind the protocol lies in the elegant and efficient catalytic cycle of the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural Characterization and Analytical Protocols
Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons. The indazole N-H proton will appear as a broad singlet at a very downfield shift (>10 ppm). Protons on the furan ring have characteristic shifts, with the proton adjacent to the oxygen (H5') typically appearing further downfield than the others.[12] Protons on the indazole ring will appear in the aromatic region (7.0-8.5 ppm).[13]
-
¹³C NMR : The spectrum will show 11 distinct carbon signals in the aromatic region, confirming the presence of all carbons in the fused ring system.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 185.0715.
-
Infrared (IR) Spectroscopy : The IR spectrum will provide evidence of key functional groups. A broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration. Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not widely published, a strong hypothesis for its therapeutic potential can be formulated based on the extensive pharmacology of related analogs. The indazole scaffold is a key component in numerous kinase inhibitors, and substitution at the C6 position is often crucial for potent activity.[14]
-
Anticancer Potential : Many 6-substituted indazoles function as inhibitors of protein kinases or other key cancer-related enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[8][15] The furan moiety could serve to occupy a specific hydrophobic pocket in an enzyme's active site, potentially enhancing potency or altering the selectivity profile.
-
Anti-inflammatory Activity : Both indazole and furan derivatives have been reported to possess anti-inflammatory properties.[6][16] This molecule could therefore be a candidate for development against inflammatory disorders.
-
Antimicrobial Activity : The indazole nucleus and various furan derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][17]
Proposed Biological Screening Workflow
A logical, tiered approach is necessary to efficiently evaluate the biological potential of a new chemical entity like this compound.
References
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 885271-95-4 [amp.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scielo.br [scielo.br]
6-FURAN-2-YL-1H-INDAZOLE (CAS: 885271-95-4): A Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of 6-FURAN-2-YL-1H-INDAZOLE, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct literature on this specific molecule is nascent, this document synthesizes established knowledge of the indazole and furan pharmacophores to present a predictive framework for its synthesis, characterization, and potential biological applications.
Introduction: The Scientific Rationale
The indazole core is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a pyrazole and a benzene ring creates a unique electronic and steric environment, conducive to interactions with various biological targets.[4] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole moiety, underscoring its therapeutic relevance.[5][6]
The incorporation of a furan ring at the 6-position of the indazole nucleus introduces a five-membered aromatic heterocycle known for its versatile pharmacological profile.[7][8][9] The furan moiety is often employed as a bioisostere for the phenyl group, offering potential advantages in modulating physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[7][10] Furan derivatives have demonstrated a wide array of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[11][12][13][14]
The strategic combination of these two pharmacophores in this compound suggests a high potential for novel biological activity, making it a compelling target for discovery and development programs. This guide aims to provide the foundational knowledge and detailed methodologies to enable and accelerate research into this promising molecule.
Physicochemical Properties and Data
A summary of the predicted and known physicochemical properties of this compound is presented below. These values are essential for guiding experimental design, including solvent selection for synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 885271-95-4 | [15] |
| Molecular Formula | C₁₁H₈N₂O | [15] |
| Molecular Weight | 184.19 g/mol | [15] |
| Boiling Point (Predicted) | 381.0 ± 17.0 °C | [15] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [15] |
| pKa (Predicted) | 13.88 ± 0.40 | [15] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, a robust and widely applicable method for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly well-suited for this transformation, offering high yields and broad functional group tolerance.[16][17][18][19]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of a 6-halo-1H-indazole derivative with 2-furanylboronic acid. A 6-bromo-1H-indazole is a suitable starting material, which can be protected at the N1 position to prevent side reactions and improve solubility.
Caption: Proposed Suzuki-Miyaura coupling pathway for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Protection of 6-Bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., dihydropyran for THP protection or di-tert-butyl dicarbonate for Boc protection) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 6-bromo-1H-indazole.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the N-protected 6-bromo-1H-indazole, 2-furanylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Add a degassed solvent, such as 1,2-dimethoxyethane (DME).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 80-100 °C), monitoring progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection
-
Dissolve the crude N-protected this compound in a suitable solvent.
-
For a THP protecting group, add a strong acid (e.g., hydrochloric acid in methanol). For a Boc protecting group, treat with trifluoroacetic acid.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules.[6][20][21][22][23]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indazole and furan rings. The chemical shifts and coupling constants will provide information about the substitution pattern and connectivity.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the covalent structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[4][24][25][26][27]
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information and can be used to develop sensitive quantitative methods.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][28][29][30] Obtaining high-quality crystals is a prerequisite for this powerful analytical technique.
Potential Biological Activities and Therapeutic Applications
Based on the established pharmacology of the indazole and furan moieties, this compound is a promising candidate for investigation in several therapeutic areas. The following diagram illustrates the potential biological activities stemming from its constituent pharmacophores.
Caption: Predicted biological activities of this compound based on its pharmacophores.
The furan ring, as a bioisosteric replacement for a phenyl group, may enhance the compound's metabolic stability and oral bioavailability, making it a more drug-like molecule.[7][10][31][32][33] The exploration of its activity against a panel of cancer cell lines, pathogenic microbes, and in inflammatory models is highly warranted.
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, general guidelines for handling heterocyclic aromatic compounds should be followed. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a molecule of high interest at the intersection of two well-established pharmacophores. This technical guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route via Suzuki-Miyaura coupling is a reliable and scalable method to access this compound for further investigation. The predictive biological profile suggests that this molecule could be a valuable lead compound in the development of new therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the execution of the proposed synthesis, thorough characterization, and a comprehensive screening cascade to elucidate the full therapeutic potential of this promising heterocyclic compound.
References
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijabbr.com [ijabbr.com]
- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Furan derivative: Significance and symbolism [wisdomlib.org]
- 15. This compound CAS#: 885271-95-4 [amp.chemicalbook.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 1H-Indazole [webbook.nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. research.rug.nl [research.rug.nl]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mch.estranky.sk [mch.estranky.sk]
- 33. pubs.acs.org [pubs.acs.org]
The Convergence of Two Privileged Scaffolds: A Technical Guide to the Discovery and History of Furan-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents.[1] Similarly, the furan ring, a five-membered aromatic heterocycle, is a crucial component in numerous pharmacologically active compounds, often enhancing biological activity and optimizing pharmacokinetic profiles.[2][3] This technical guide delves into the synergistic combination of these two critical moieties: the furan-substituted indazoles. We will trace the historical development of indazole synthesis, explore the introduction and significance of the furan substituent, and provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of molecules.
The Indazole Core: A Historical Perspective
The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883.[1] His work, however, did not yield the parent indazole but an oxo-substituted derivative, indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This seminal discovery laid the groundwork for future explorations into this versatile heterocyclic system.
Over the decades, a plethora of synthetic methods for constructing the indazole core have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.[4][5] These methods have been crucial in unlocking the vast therapeutic potential of indazole-containing compounds.
Key Milestones in Indazole Synthesis:
-
Jacobson and Huber (1908): Discovered the preparation of indazole from N-nitroso-o-benzotoluidide.[5]
-
Davis-Beirut Reaction: A method to generate 2H-indazoles.[6]
-
Modern Catalysis: The advent of transition-metal catalysis, particularly with palladium and copper, has revolutionized indazole synthesis, enabling cross-coupling reactions to construct the bicyclic system with high efficiency and regioselectivity.[4]
The inherent biological activities of indazoles are diverse, with derivatives showing promise as anti-inflammatory, anticancer, anti-HIV, and neurological agents.[4][7] This broad spectrum of activity has cemented the indazole nucleus as a truly privileged scaffold in drug discovery.
The Furan Moiety: A Versatile Partner in Drug Design
The furan ring is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[8] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl, make it a valuable tool for medicinal chemists.[2] The incorporation of a furan moiety can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic properties.[8] Furan derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[9][10]
The Dawn of Furan-Substituted Indazoles: A Synthesis of Function
The deliberate combination of the indazole and furan scaffolds represents a strategic approach in medicinal chemistry to create novel molecules with enhanced biological activity. While a precise "discovery" date for the first furan-substituted indazole is not clearly documented, their emergence is a natural progression of the diversification of the indazole core. Modern synthetic methods have increasingly demonstrated broad functional group tolerance, explicitly including furan groups, indicating their integration into indazole synthesis is a relatively recent yet significant development.[4]
A pivotal moment in the history of furan-substituted indazoles was the discovery and development of YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole) . This compound has been extensively studied as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[11] The research surrounding YC-1 has provided invaluable insights into the structure-activity relationships of this class of compounds and has spurred further investigation into their therapeutic potential.
Synthetic Strategies for Furan-Substituted Indazoles
The synthesis of furan-substituted indazoles can be broadly approached in two ways:
-
Construction of the indazole ring onto a furan-containing precursor.
-
Introduction of the furan moiety onto a pre-formed indazole scaffold.
Modern synthetic methodologies often allow for a one-pot or tandem approach, streamlining the synthesis of these complex molecules.
Illustrative Synthetic Pathway: Synthesis of a 3-(Furan-2-yl)-1H-indazole Derivative
A common strategy involves the reaction of an o-halobenzonitrile with a furan-containing hydrazine or a related synthon, followed by cyclization.
Workflow for Synthesis of 3-(Furan-2-yl)-1H-indazole:
Caption: A generalized workflow for the synthesis of a 3-(furan-2-yl)-1H-indazole.
Experimental Protocol: Synthesis of 3-(Furan-2-yl)-1H-indazole
Materials:
-
2-Nitroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium sulfite
-
Furfural
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Diazotization of 2-Nitroaniline: Dissolve 2-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.
-
Reduction to Hydrazine: In a separate flask, prepare a solution of sodium sulfite in water. Slowly add the diazonium salt solution to the sulfite solution, keeping the temperature below 10°C. Stir for 1 hour. Acidify the mixture with hydrochloric acid and heat to 90°C for 2 hours to complete the reduction to 2-nitrophenylhydrazine.
-
Condensation with Furfural: Neutralize the hydrazine solution with sodium hydroxide. Add furfural and ethanol to the mixture. Reflux for 4 hours to form the corresponding hydrazone.
-
Cyclization: Cool the reaction mixture and add a strong acid catalyst (e.g., sulfuric acid). Heat the mixture to induce cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-(furan-2-yl)-1H-indazole.[12]
Structure-Activity Relationship (SAR) and Biological Applications
The biological activity of furan-substituted indazoles is highly dependent on the substitution pattern on both the indazole and furan rings.
Key SAR Insights for HIF-1 Inhibition:
Research on YC-1 and its analogs has revealed critical structural features for potent HIF-1 inhibition.[11]
| Position | Substituent | Impact on HIF-1 Inhibitory Activity |
| Indazole N1 | Benzyl group | Essential for high potency. |
| Indazole C3 | 5'-Hydroxymethyl-2'-furyl | Crucial for activity; the hydroxymethyl group is a key pharmacophore. |
| Furan Ring | Substitution at the 5' position | Modifications significantly impact activity.[13] |
The furan ring itself is a critical component for the HIF-1 inhibitory activity of these compounds. Replacement of the furan with other heterocycles often leads to a significant decrease or complete loss of activity.[11]
Therapeutic Potential:
The ability of furan-substituted indazoles to inhibit HIF-1 makes them promising candidates for the development of novel anticancer agents. HIF-1 is a key regulator of tumor adaptation to hypoxia, and its inhibition can suppress tumor growth, angiogenesis, and metastasis.
Beyond cancer, the diverse biological activities associated with both the indazole and furan scaffolds suggest that furan-substituted indazoles may have therapeutic potential in other areas, including:
-
Inflammatory Diseases: Both indazole and furan derivatives have demonstrated anti-inflammatory properties.[7][10]
-
Infectious Diseases: The furan nucleus is a component of several antimicrobial agents.[9]
-
Neurological Disorders: Indazole derivatives have shown activity against various neurological targets.[14]
Logical Relationship of Drug Discovery Process:
Caption: A simplified logical flow of the drug discovery process for furan-substituted indazoles.
Future Directions and Conclusion
The fusion of the indazole and furan scaffolds has yielded a class of molecules with significant therapeutic potential, particularly in the realm of oncology. The story of furan-substituted indazoles is a testament to the power of scaffold hopping and molecular hybridization in modern drug discovery. Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to explore a wider range of biological targets.
-
Elucidation of Mechanisms of Action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Development of More Efficient Synthetic Routes: Creating more sustainable and scalable synthetic methods to facilitate their production.
References
- 1. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Core Mechanism of Action of 6-FURAN-2-YL-1H-INDAZOLE
This guide provides a comprehensive exploration of the anticipated mechanism of action of the novel compound 6-FURAN-2-YL-1H-INDAZOLE. Drawing upon the extensive body of research on the indazole scaffold, this document is intended for researchers, scientists, and drug development professionals. It offers a predictive framework for understanding its biological activity and provides actionable experimental protocols for its investigation.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing potent and selective modulators of a wide array of biological targets.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in biological systems.[1][3][4] Numerous FDA-approved drugs, particularly in oncology, feature the indazole core, highlighting its clinical significance.[6][7][8]
The subject of this guide, this compound, incorporates a furan moiety at the 6-position of the indazole core. This substitution is anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with specific biological targets.
Predicted Mechanism of Action: A Focus on Kinase Inhibition
Based on extensive research into analogous indazole derivatives, it is highly probable that this compound functions as a kinase inhibitor.[1][2][7] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The indazole scaffold is a known "hinge-binding" motif, enabling it to effectively compete with ATP for the active site of various kinases.[4]
Primary Anticipated Target Family: Tyrosine Kinases
A significant number of indazole-based compounds have been developed as inhibitors of tyrosine kinases.[1][7] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.
One of the most probable target families for this compound is the Fibroblast Growth Factor Receptors (FGFRs).[1][2] The FGFR signaling pathway is frequently overactive in various cancers, driving tumor growth and angiogenesis. Inhibition of this pathway is a validated therapeutic strategy.
Below is a diagram illustrating the canonical FGFR signaling pathway and the predicted point of intervention for this compound.
Caption: Predicted inhibition of the FGFR signaling pathway.
Other potential tyrosine kinase targets for indazole derivatives include Polo-like kinase 4 (PLK4) and Threonine Tyrosine Kinase (TTK), both of which are involved in cell cycle regulation and are attractive targets in oncology.[1][2]
Potential Activity in Neurological Disorders
The indazole scaffold has also shown promise in the context of neurological disorders.[9][10][11] Specifically, indazole derivatives have been investigated as inhibitors of enzymes such as Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK3), and Leucine-Rich Repeat Kinase 2 (LRRK2).[9][10][11] The inhibition of these enzymes has therapeutic potential in conditions like Parkinson's disease and Alzheimer's disease.
The diagram below illustrates the potential role of this compound in modulating these neurological targets.
Caption: Potential neurological targets of the compound.
Experimental Protocols for Mechanistic Elucidation
To empirically determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are recommended as a starting point for investigation.
General Experimental Workflow
The following diagram outlines a logical flow for investigating the biological activity of a novel indazole derivative.
Caption: A typical workflow for preclinical evaluation.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., FGFR1).
Materials:
-
Recombinant human FGFR1 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (solubilized in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant FGFR1 enzyme, and the kinase substrate.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line with known FGFR amplification)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
| Assay | Cell Line / Target | Endpoint | This compound Value | Positive Control |
| Kinase Inhibition | FGFR1 | IC50 (nM) | Experimental Value | Known FGFR Inhibitor |
| Kinase Inhibition | PLK4 | IC50 (nM) | Experimental Value | Known PLK4 Inhibitor |
| Cell Viability | Cancer Line A | GI50 (µM) | Experimental Value | Staurosporine |
| Cell Viability | Cancer Line B | GI50 (µM) | Experimental Value | Staurosporine |
| Apoptosis | Cancer Line A | % Apoptotic Cells | Experimental Value | Doxorubicin |
Conclusion
This compound represents a promising molecule within the well-validated class of indazole-based therapeutic agents. The presented evidence strongly suggests a mechanism of action centered on kinase inhibition, with potential applications in both oncology and neurology. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of its biological activity and the elucidation of its precise molecular targets. Further research into its structure-activity relationship, selectivity profile, and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
Potential biological targets of 6-FURAN-2-YL-1H-INDAZOLE
An In-Depth Technical Guide to the Potential Biological Targets of 6-Furan-2-yl-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties.[1][2][3] This guide focuses on this compound, a specific derivative for which public data on biological targets is limited. In the absence of extensive empirical data, this document outlines a comprehensive, scientifically rigorous workflow for the identification and validation of its potential biological targets. We will first explore computational, in silico prediction methodologies to generate target hypotheses. Subsequently, we will detail robust experimental protocols for the validation of these predictions, with a focus on protein kinases and phosphodiesterases—two major target classes for indazole derivatives—and key cancer-related cellular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of novel indazole-based compounds.
Part 1: In Silico Target Prediction: A Data-Driven Starting Point
When approaching a novel small molecule like this compound, in silico target prediction is an essential and cost-effective first step to generate hypotheses about its biological activity.[4][5] These computational methods leverage vast databases of known drug-target interactions and the principle of chemical similarity, which posits that structurally similar molecules are likely to bind to similar biological targets.[3][4]
Ligand-Based Target Prediction
This approach relies on the structure of this compound itself. By comparing its structural and physicochemical properties to those of compounds with known targets, we can infer potential interactions.
-
Chemical Similarity Searching: This is the most direct method. The 2D or 3D structure of this compound is used as a query to search against databases like ChEMBL, DrugBank, and BindingDB.[6] These databases contain millions of bioactivity data points for small molecules.[6] Hits with high similarity scores suggest that their known targets may also be targets for our compound of interest.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target.[7] By building a pharmacophore model from our compound, we can screen for proteins that have binding pockets complementary to this model.
-
Machine Learning Models: Web-based tools like SwissTargetPrediction and SuperPred use machine learning algorithms trained on known ligand-target data to predict the most probable macromolecular targets for a given small molecule.[8]
The logical workflow for in silico target prediction is to start with a broad-based tool and then refine the hypotheses with more specific database searches.
Caption: Workflow for generating target hypotheses for a novel compound.
Predicted Target Classes for this compound
Based on the known activities of the broader indazole class, the following protein families are highly likely to emerge from an in silico screen of this compound:
| Predicted Target Class | Rationale based on Indazole Scaffold | Key Examples | Potential Therapeutic Area |
| Protein Kinases | The indazole core can mimic the adenine hinge-binding region of ATP, making it a common scaffold for kinase inhibitors.[9] | AXL, FGFR, Pim-1, LRRK2, PLK4[9][10][11] | Oncology, Parkinson's Disease |
| Phosphodiesterases (PDEs) | Indazole derivatives have been investigated as inhibitors of PDEs, which are key enzymes in second messenger signaling.[12][13] | PDE3, PDE4[12] | Inflammatory Diseases, COPD |
| Apoptosis Regulators | Many indazole-based anti-cancer agents induce apoptosis by modulating key proteins in the apoptotic cascade.[14] | Bcl-2 family proteins, Caspases[14] | Oncology |
| Immune Checkpoints | Recent studies have shown that indazole derivatives can inhibit the PD-1/PD-L1 interaction.[15] | PD-L1[15] | Immuno-oncology |
Part 2: Experimental Validation of Predicted Targets
Following in silico prediction, experimental validation is crucial to confirm the biological activity of this compound.[16] The following section provides detailed protocols for assays targeting the predicted protein families and cellular processes.
Primary Target Validation: Biochemical Assays
Biochemical assays using purified enzymes are the first step to confirm a direct interaction between the compound and a predicted target.
Causality: This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced during the phosphotransferase reaction.[17][18] A reduction in ADP corresponds to inhibition of the kinase.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. neovarsity.org [neovarsity.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
6-FURAN-2-YL-1H-INDAZOLE derivatives and analogues
An In-depth Technical Guide to 6-FURAN-2-YL-1H-INDAZOLE Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of distinct pharmacologically active heterocyclic rings into a single molecular framework represents a cornerstone of modern medicinal chemistry. This guide delves into the technical landscape of derivatives and analogues built upon the this compound core. This scaffold marries the indazole nucleus, a "privileged structure" renowned for its presence in numerous therapeutic agents, with the furan ring, a versatile five-membered heterocycle known for its diverse biological activities.[1][2] We will explore the synthetic rationale, key biological targets, structure-activity relationships (SAR), and future potential of this promising class of compounds, providing a comprehensive resource for professionals engaged in drug discovery and development.
The this compound Scaffold: A Union of Privileged Structures
The indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is a mainstay in drug design. Its derivatives exhibit a vast array of pharmacological properties, including anti-tumor, anti-inflammatory, and anti-bacterial activities.[3][4] The 1H-indazole tautomer is generally the most thermodynamically stable and is the predominant form in most biological and chemical contexts.[1][3]
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a critical component in many natural products and synthetic drugs.[2][5] It can act as a bioisostere for other aromatic rings, like phenyl, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and bioavailability.[2]
The strategic combination of these two moieties at the C6 position of the indazole ring creates the this compound core. This design leverages the unique properties of both heterocycles to generate novel chemical entities with significant potential for interacting with a range of biological targets.
Synthetic Strategies and Methodologies
The construction of the this compound core and its subsequent derivatization rely on established and innovative synthetic organic chemistry techniques. The primary challenge lies in the regioselective formation of the C-C bond between the indazole and furan rings.
Core Scaffold Synthesis: Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for linking the two heterocyclic systems. A common strategy involves the coupling of a 6-halo-1H-indazole intermediate with a furan-2-yl boronic acid or ester (Suzuki coupling) or a 2-stannylfuran (Stille coupling).
General Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of the core scaffold, a process that offers flexibility for introducing diverse functionalities.
Caption: General synthetic workflow for this compound derivatives.
Key Experimental Protocol: Suzuki Cross-Coupling
The following protocol is a representative example for the synthesis of a protected 6-(furan-2-yl)-1H-indazole. The choice of protecting group (e.g., benzyl, tosyl, or tetrahydropyranyl) on the indazole nitrogen is critical for preventing side reactions and influencing solubility.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), furan-2-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-(furan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
-
Deprotection (if required): The protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final this compound.
Biological Activities and Therapeutic Potential
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, making them highly valuable in oncology research.[4] The incorporation of the furan moiety can modulate this activity and introduce new pharmacological properties.
Primary Therapeutic Area: Oncology
Many indazole-containing compounds function as ATP-competitive inhibitors of protein kinases that are critical for tumor growth and proliferation.[1] Derivatives of the this compound scaffold are being investigated for their potential to inhibit key oncogenic kinases.
Table 1: Potential Kinase Targets for Furan-Indazole Derivatives
| Kinase Target Family | Example(s) | Role in Cancer | Citation |
| Pim Kinases | Pim-1, Pim-2, Pim-3 | Regulate cell survival, proliferation, and apoptosis. Overexpressed in various hematological and solid tumors. | [1] |
| FGFRs | FGFR1, FGFR2, FGFR3 | Drive cell proliferation, differentiation, and angiogenesis. Aberrations are common in multiple cancers. | [1][4] |
| Bcr-Abl | Bcr-Abl fusion protein | A constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). | [1][4] |
| Aurora Kinases | Aurora A, Aurora B | Essential for cell cycle regulation, particularly mitosis. Often overexpressed in cancer, leading to genomic instability. | [4] |
| ALK | Anaplastic Lymphoma Kinase | Gene rearrangements lead to fusion proteins that are potent oncogenic drivers in non-small cell lung cancer (NSCLC) and other tumors. | [1] |
Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many anticancer indazole derivatives is the inhibition of protein kinase activity. These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting oncogenic signaling pathways.
Caption: Potential mechanism of action via inhibition of kinase signaling pathways.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Studies on analogous furan-yl-indazole structures, such as the sGC stimulator YC-1, provide valuable insights that can be extrapolated to the this compound core.[6][7]
-
N1 Position of Indazole: This position is a critical handle for modification. Introducing a benzyl group, as in YC-1, or other small alkyl or aryl groups can significantly impact potency and selectivity.[8] This site allows for tuning of physicochemical properties like solubility and can be used to probe interactions with specific pockets in the target protein.
-
C3 Position of Indazole: While the core topic is a C6-substituted indazole, the C3 position is another key site for derivatization. Introducing small substituents or hydrogen bond donors/acceptors can modulate target binding affinity.
-
Furan Ring: The furan ring itself is not merely a linker. Substitutions on the furan, particularly at the 5'-position (relative to the C2 attachment point), can dramatically influence activity. For example, in YC-1, a hydroxymethyl group at this position is important for its activity.[6] Replacing the furan with other heterocycles like pyrazole or isoxazole has been shown to maintain or improve activity, indicating the importance of the overall conformation and electronic properties of this region.[7]
-
6-Position Linkage: The direct linkage between the C6 of indazole and C2 of furan creates a relatively rigid bi-aryl system. The rotational angle between these two rings will dictate the overall three-dimensional shape of the molecule and its ability to fit into a binding site.
Caption: Visual summary of key Structure-Activity Relationship (SAR) points.
Future Directions and Conclusion
The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. While oncology remains a primary focus due to the established success of indazoles as kinase inhibitors, the diverse biological activities associated with both parent heterocycles suggest potential in other areas, such as anti-inflammatory, anti-infective, and neurological disorders.[9][10]
Future research should focus on:
-
Exploring Novel Targets: Moving beyond kinase inhibition to investigate other enzyme families or receptor targets.
-
Combinatorial Library Synthesis: Utilizing high-throughput synthesis to create large, diverse libraries of analogues for comprehensive screening.
-
Improving ADMET Properties: Systematically modifying lead compounds to optimize their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, a critical step for clinical translation.
-
Fragment-Based Design: Using the core scaffold as a starting point for fragment-based drug design to build highly potent and selective inhibitors for specific targets.[1]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
- 10. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Furan-2-yl-1H-indazole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 6-furan-2-yl-1H-indazole (CAS No. 885271-95-4). While this compound is commercially available, its complete, peer-reviewed spectroscopic data is not widely published.[1] This document serves as an in-depth interpretive framework, leveraging established principles of spectroscopy and data from analogous structures to predict and elucidate the spectral features of the molecule. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the structural identity of this compound for applications in medicinal chemistry and materials science.
Introduction: The this compound Scaffold
Indazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] Their unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile substitution and three-dimensional exploration of chemical space, leading to potent and selective interactions with biological targets.[3] The specific derivatization with a furan ring at the 6-position, as in this compound, combines two heterocycles of significant interest, creating a molecule with potential applications in kinase inhibition and other therapeutic areas.[4]
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. This guide explains the causality behind the expected spectroscopic signatures of this compound, providing a predictive but robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the mapping of the carbon skeleton and the chemical environment of each proton.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the eight unique protons. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the additive effects of the indazole and furan ring systems, accounting for electron-donating and withdrawing effects that shield or deshield adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Notes |
| Indazole Moiety | ||||
| NH -1 | ~13.1 | br s | - | The acidic proton on the pyrazole ring is typically broad and significantly downfield, consistent with other 1H-indazoles. |
| H-3 | ~8.15 | s | ~0.9 Hz (d) | Singlet-like, but may show a small doublet coupling to H-7. Deshielded due to proximity to the pyrazole nitrogen. |
| H-7 | ~8.10 | d | J = 0.9 Hz | The most deshielded proton on the benzene ring, ortho to the pyrazole nitrogen. Appears as a narrow doublet. |
| H-4 | ~7.80 | d | J = 8.5 Hz | Ortho-coupled to H-5. Deshielded by the fused ring system. |
| H-5 | ~7.45 | dd | J = 8.5, 1.5 Hz | Coupled to both H-4 (ortho) and H-7 (meta). |
| Furan Moiety | ||||
| H-5' | ~7.70 | dd | J = 1.8, 0.8 Hz | Deshielded proton adjacent to the furan oxygen. |
| H-3' | ~6.85 | d | J = 3.4 Hz | Coupled to H-4'. Appears further upfield. |
| H-4' | ~6.60 | dd | J = 3.4, 1.8 Hz | Coupled to both H-3' and H-5'. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |
| Indazole Moiety | ||
| C-3 | ~134.5 | Deshielded carbon in the pyrazole ring. |
| C-3a | ~121.5 | Bridgehead carbon. |
| C-4 | ~122.0 | Aromatic CH. |
| C-5 | ~115.0 | Aromatic CH, shielded relative to C-4. |
| C-6 | ~138.0 | Substituted carbon, deshielded by furan attachment. |
| C-7 | ~109.5 | Aromatic CH, shielded by para-like relationship to furan. |
| C-7a | ~140.0 | Bridgehead carbon adjacent to N1. |
| Furan Moiety | ||
| C-2' | ~154.0 | Substituted carbon, highly deshielded by attachment to indazole. |
| C-3' | ~106.0 | Shielded furan carbon. |
| C-4' | ~112.0 | Aromatic CH. |
| C-5' | ~144.0 | Deshielded furan carbon adjacent to oxygen. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to clearly resolve the N-H proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment should be run to differentiate between CH, CH₂, and CH₃ (though none are present here) and quaternary carbons.
-
2D NMR (Optional but Recommended): To unambiguously assign all signals, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.
NMR Data Interpretation Workflow
The following diagram illustrates a logical workflow for assigning the NMR spectra, a self-validating system to ensure correctness.
Caption: Workflow for unambiguous NMR spectral assignment.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
The IR spectrum provides a molecular fingerprint. For this compound, the key absorptions are expected in the following regions.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3150 - 3000 | N-H Stretch | Indazole N-H | Medium, Broad |
| 3100 - 3010 | C-H Stretch | Aromatic C-H (Indazole & Furan) | Medium-Weak |
| 1620 - 1580 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium-Strong |
| 1510 - 1450 | C=N Stretch | Pyrazole Ring Vibration | Medium-Strong |
| 1250 - 1020 | C-O-C Stretch | Furan Ring C-O-C Asymmetric Stretch | Strong |
| 880 - 740 | C-H Bending | Aromatic C-H Out-of-Plane Bending | Strong |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small, powdered amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrum (Electron Ionization)
For this compound (Molecular Formula: C₁₁H₈N₂O), the exact mass is 184.0637 g/mol . In high-resolution mass spectrometry (HRMS), this precise mass is a key identifier. Under Electron Ionization (EI) conditions, the following species are expected.
Table 4: Predicted Key Ions in EI-Mass Spectrum
| m/z | Ion | Fragment Lost | Rationale |
| 184 | [M]⁺˙ | - | Molecular Ion. Expected to be a strong peak due to the aromatic nature of the compound. |
| 155 | [M - CHO]⁺ | CHO | Loss of a formyl radical, a characteristic fragmentation of the furan ring. |
| 128 | [M - C₂H₂O]⁺ | C₂H₂O | Loss of ketene from the furan ring. |
| 127 | [M - HCN - CO]⁺ | HCN, CO | Loss of hydrogen cyanide from the indazole ring followed by CO loss. |
| 91 | [C₆H₅N]⁺ | C₅H₃O | Fragmentation leading to a benzyne-like or azatropylium species. |
Mass Spectrometry Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for this compound under EI-MS conditions.
Experimental Protocol for MS Data Acquisition
-
Instrumentation: Utilize a mass spectrometer capable of electrospray ionization (ESI) for soft ionization (to confirm the [M+H]⁺ ion at m/z 185.0715) and electron ionization (EI) for fragmentation analysis. A high-resolution instrument (e.g., TOF, Orbitrap) is essential for accurate mass determination.
-
Sample Preparation (ESI): Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Introduction (EI): For EI, a direct insertion probe or a GC-MS setup can be used.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion and major fragments.
Conclusion: An Integrated Approach
The structural elucidation of this compound is a synergistic process. While each spectroscopic technique provides unique information, their combined interpretation creates a self-validating and definitive structural proof. The predicted data in this guide—from the precise proton and carbon environments in NMR to the characteristic functional group vibrations in IR and the molecular weight and fragmentation patterns in MS—form a comprehensive and authoritative framework for any researcher working with this compound. This integrated approach ensures the highest level of scientific integrity and trustworthiness in compound identification.
References
- 1. 6-呋喃-2-基-1H-吲唑 this compound 885271-95-4 **科研现货速达** ≥98% HPLC 随货提供COA、HPLC谱图、MS谱图,NMR图谱等,详细联系客服。用于LC-MS/MS定量分析,代谢组学、质谱,药代动力学等价格_品牌:sogestandard-丁香通 [biomart.cn]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 6-FURAN-2-YL-1H-INDAZOLE
An In-depth Technical Guide to the Solubility and Stability of 6-FURAN-2-YL-1H-INDAZOLE
Foreword: A Framework for Characterization
In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous physicochemical and metabolic profiling. The molecule this compound, possessing a biologically significant indazole scaffold fused with a furan moiety, represents a class of compounds with considerable therapeutic potential.[1][2] However, potential alone does not make a drug. Its success is fundamentally tethered to its solubility and stability—properties that govern bioavailability, dosing, formulation, and shelf-life.
This guide is structured not as a static report of pre-existing data, but as a dynamic, methodological framework. Given the novelty of this compound, this document provides the strategic rationale and detailed protocols necessary for its comprehensive characterization. We will proceed by applying established principles of pharmaceutical science to this specific molecule, explaining the causality behind each experimental choice and providing a self-validating system for data generation.
Part 1: Solubility Profiling - The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. For a molecule like this compound, which contains an ionizable indazole proton, solubility is expected to be influenced by pH.[3][4] A predicted pKa of approximately 13.88 suggests the indazole NH proton is very weakly acidic, meaning the molecule will exist predominantly in its neutral, uncharged form across the entire physiological pH range.[5] This makes the determination of its intrinsic solubility (the solubility of the neutral form) paramount.
Strategic Approach to Solubility Determination
We employ a tiered approach, beginning with high-throughput kinetic measurements suitable for early discovery and progressing to the gold-standard equilibrium method for definitive characterization.
-
Kinetic Solubility: Provides a rapid assessment of solubility under non-equilibrium conditions, often used to rank compounds in early screening. Methods like turbidimetry are common.[6]
-
Thermodynamic (Equilibrium) Solubility: Represents the true solubility of the most stable solid form of the compound in a saturated solution. The shake-flask method is the definitive industry standard for this measurement.[7][8]
The causality for performing both is clear: kinetic solubility can sometimes overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[6] Thermodynamic solubility provides the benchmark data required for all further development and regulatory submission.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed as a self-validating system, ensuring data integrity and reproducibility.[9]
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 3.0, acetate for pH 5.0, and phosphate for pH 7.4) to ensure the pH of the medium remains constant. The ionic strength should be adjusted to 0.15 M with potassium chloride to mimic physiological conditions.
-
Compound Addition: Add an excess of solid this compound to vials containing each buffer. "Excess" is critical and is confirmed by visually observing undissolved solid material at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period. A 48- to 72-hour equilibration time is typically sufficient for most compounds to reach a thermodynamic equilibrium.[10] A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium has been reached (i.e., the measured concentration does not change between the later time points).
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or ultracentrifugation are acceptable methods. The choice is dictated by the need to avoid further dissolution or adsorption of the compound onto the filter.
-
Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
pH Measurement: The pH of the final saturated solution must be measured and reported, as it can sometimes differ slightly from the starting buffer pH.[7]
Data Presentation: Solubility Profile
Quantitative data should be summarized in a clear, structured format.
| Buffer System | Initial Buffer pH | Final Equilibrium pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Citrate | 3.0 | Measure | 25 | Result | Result |
| Acetate | 5.0 | Measure | 25 | Result | Result |
| Phosphate | 7.4 | Measure | 25 | Result | Result |
| Phosphate | 7.4 | Measure | 37 | Result | Result |
Workflow Visualization
The logical flow of the solubility determination process can be visualized as follows.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound CAS#: 885271-95-4 [amp.chemicalbook.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
A Technical Guide to the Thermochemical Properties of 6-Furan-2-yl-1H-indazole: A Methodological and Predictive Framework
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activity.[1][2] The introduction of a furan moiety, as seen in 6-furan-2-yl-1H-indazole, creates a novel chemical entity with significant therapeutic potential. A thorough understanding of a compound's thermochemical properties is paramount for its successful transition from a laboratory curiosity to a viable pharmaceutical product. These properties govern critical aspects such as stability, polymorphism, and formulation feasibility. While direct experimental thermochemical data for this compound is not yet prevalent in the public literature, this guide provides a comprehensive framework for its characterization. We will detail the authoritative experimental and computational methodologies required to determine its key energetic properties, using data from closely related indazole and furan structures to illustrate these principles.
Introduction: The Nexus of Structure, Stability, and Therapeutic Potential
Indazole, a bicyclic heteroaromatic compound, is recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules.[1] Its two tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole, offer unique electronic properties for molecular design.[1][2] The fusion of this scaffold with a furan ring, itself a key component in many pharmaceuticals, results in this compound—a molecule of considerable interest.
Before any advanced preclinical and clinical development can occur, a quantitative understanding of the molecule's energy landscape is essential. Thermochemical properties, such as the enthalpy of formation, enthalpy of sublimation, and thermal stability, provide this critical foundation. They inform decisions on:
-
Chemical Process Safety: Predicting the energy release during synthesis or decomposition reactions.
-
Solid-State Properties: Understanding the relative stability of different crystalline forms (polymorphs).
-
Formulation & Storage: Establishing stability profiles under various environmental conditions.[3]
-
Computational Modeling: Providing benchmark data for validating and refining theoretical models used in drug design.
This guide outlines the gold-standard methodologies for acquiring these vital thermochemical parameters.
Molecular Structure and Synthesis Overview
The target molecule, this compound, consists of an indazole ring system functionalized at the 6-position with a furan-2-yl group. Its structure dictates its intermolecular interactions and, consequently, its physical and thermochemical properties.
Caption: Molecular structure of this compound.
Synthetically, such compounds are often prepared via cross-coupling reactions, for instance, a Suzuki or Stille coupling between a halogenated indazole precursor and a furan-boronic acid or stannane derivative. Purity of the final compound is of utmost importance for accurate thermochemical measurements, requiring rigorous purification and characterization (e.g., NMR, Mass Spectrometry, and elemental analysis).[4]
Experimental Determination of Thermochemical Properties
A multi-technique approach is required to build a complete thermochemical profile. The following experimental workflow illustrates the logical sequence from sample preparation to data integration.
Caption: Experimental workflow for thermochemical characterization.
Enthalpy of Formation in the Condensed State (ΔfH°m(cr))
The standard molar enthalpy of formation is the most fundamental thermochemical property. It is determined indirectly by measuring the energy of combustion using a static bomb calorimeter.[5]
Protocol: Static Bomb Combustion Calorimetry
-
Calibration: The energy equivalent of the calorimeter system (calorimeter, bomb, water) is precisely determined by combusting a certified standard, typically benzoic acid.[6]
-
Sample Preparation: A pellet of known mass (precisely weighed) of this compound is placed in a crucible. A cotton fuse of known mass and combustion energy is attached.
-
Assembly: The bomb is charged with high-purity oxygen to a pressure of ~3 MPa and sealed.[7] A small, known amount of water is added to the bomb to ensure a defined final state for the products.[8]
-
Combustion: The bomb is submerged in a measured quantity of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited. The temperature change of the water is monitored with high precision (e.g., using a platinum resistance thermometer) until a final thermal equilibrium is established.[8]
-
Analysis: The standard molar energy of combustion (ΔcU°m) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the fuse combustion and the formation of nitric acid from residual nitrogen.
-
Calculation: The standard molar enthalpy of formation in the crystalline state, ΔfH°m(cr), is then derived from the standard molar enthalpy of combustion (ΔcH°m) using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[9]
Enthalpy of Sublimation (ΔsubH°m)
The enthalpy of sublimation is the energy required for a substance to transition from the solid to the gaseous state. It is a measure of the intermolecular forces in the crystal lattice. This value is crucial for converting the experimentally determined condensed-phase enthalpy of formation to the gas-phase value, which is essential for comparison with computational results.
Protocol: Calvet Microcalorimetry or Knudsen Effusion
-
Calvet Microcalorimetry: This technique directly measures the heat absorbed during the sublimation of a sample under vacuum as a function of temperature.[10] It provides a direct and reliable measurement of the enthalpy of phase transition.
-
Knudsen Effusion Method: This classic method involves measuring the mass loss of a sample through a small orifice into a vacuum as a function of temperature. The vapor pressure at different temperatures can be determined, and the enthalpy of sublimation is then calculated from the slope of the ln(p) vs. 1/T plot using the Clausius-Clapeyron equation.[5]
Often, these measurements are performed at elevated temperatures and then corrected to the standard temperature of 298.15 K using heat capacity data.[11]
Thermal Stability Analysis
Understanding how the compound behaves upon heating is critical for safety and handling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this assessment.[12]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It can determine the melting point, enthalpy of fusion, and detect any solid-state phase transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of thermal degradation. For many nitrogen-containing heterocycles, decomposition can be a complex, multi-stage process.[12]
Computational Thermochemistry: A Predictive and Corroborative Tool
In the absence of experimental data, or as a means to corroborate it, high-level quantum chemical calculations are indispensable.[13] Methods like Gaussian-n (e.g., G3, G4) theories or composite approaches like CCSD(T) are capable of predicting gas-phase enthalpies of formation often with "chemical accuracy" (within ~4 kJ·mol⁻¹).[13][14]
Methodology: Isodesmic Reaction Scheme Directly calculating the atomization energy of a molecule like this compound is computationally expensive and prone to large errors. A more reliable approach is to use an isodesmic or homodesmotic reaction scheme. This involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both sides of the equation. This strategy allows for a significant cancellation of systematic errors in the calculation.
For this compound, a suitable isodesmic reaction would be:
This compound + Benzene → 1H-Indazole + 2-Phenylfuran
By calculating the enthalpy of this reaction (ΔrH°) at a high level of theory (e.g., G3MP2 or DFT with a suitable functional like B3LYP), and using well-established experimental enthalpies of formation for the simpler reference molecules (Benzene, 1H-Indazole, 2-Phenylfuran), the unknown enthalpy of formation for the target molecule can be derived with high confidence.
Integrated Thermochemical Data and Its Implications
The ultimate goal is to establish the relationship between the condensed and gaseous phases, as depicted in the following thermochemical cycle.
Caption: Thermochemical cycle relating phase enthalpies.
Illustrative Data from Analogue Compounds
To provide context, the table below presents experimental thermochemical data for the parent indazole and related substituted compounds. These values serve as benchmarks for what might be expected for this compound.
| Compound | ΔfH°m(cr) / kJ·mol⁻¹ | ΔsubH°m / kJ·mol⁻¹ | ΔfH°m(g) / kJ·mol⁻¹ | Source |
| 1H-Indazole | 137.9 ± 1.8 | 91.1 ± 0.6 | 229.0 ± 1.9 | [9] |
| 5-Aminoindazole | 63.0 ± 4.1 | 121.9 ± 0.6 | 184.9 ± 4.1 | [9] |
| 6-Aminoindazole | 60.1 ± 3.9 | 121.9 ± 0.6 | 182.0 ± 3.9 | [9] |
| Furan | -61.5 ± 0.6 (liquid) | 33.2 ± 0.1 (vap) | -34.7 ± 0.8 | [14] |
The addition of the furan group is expected to make the enthalpy of formation more negative (more stable) compared to the parent indazole. The exact value will depend on the electronic interactions between the two ring systems. The enthalpy of sublimation will be influenced by the molecule's ability to pack efficiently in a crystal lattice and form hydrogen bonds (via the N-H group) and other intermolecular interactions.
Conclusion
A comprehensive thermochemical characterization is a non-negotiable step in the development of new pharmaceutical entities like this compound. While direct experimental data for this specific molecule awaits publication, the path to its determination is clear and well-established. By employing a synergistic combination of static bomb combustion calorimetry, techniques for measuring sublimation enthalpy, and thermal analysis, a complete energetic profile can be constructed. These experimental efforts, when coupled with high-level computational chemistry, provide a robust, self-validating system for understanding the fundamental stability of this promising compound, thereby de-risking and accelerating its journey through the drug development pipeline.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. biopchem.education [biopchem.education]
- 7. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. umsl.edu [umsl.edu]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Silico Modeling of 6-Furan-2-yl-1H-Indazole Interactions with VEGFR-2: A Technical Guide
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing potent activity against a range of therapeutic targets. Specifically, functionalized indazoles have demonstrated significant potential as kinase inhibitors. This technical guide provides an in-depth, practical walkthrough for the in silico modeling of 6-furan-2-yl-1H-indazole, a representative of this promising chemical class. We focus on its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a validated target in oncology. This document is designed for researchers, computational chemists, and drug development professionals, offering a comprehensive methodology from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible computational workflow.
Introduction: The Convergence of a Privileged Scaffold and a Validated Target
The 1H-indazole core is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse protein targets with high affinity.[1][2] Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][4] The introduction of a furan moiety, as in this compound, can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific targets.[5]
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, with VEGFR-2 (also known as KDR) being its most critical signal transducer on endothelial cells.[6][7] Consequently, inhibiting VEGFR-2 kinase activity is a clinically validated strategy for cancer treatment.[7] Given that many indazole derivatives have shown potent VEGFR-2 inhibitory activity, it is a highly relevant target for our in silico investigation of this compound.[1][8]
In silico modeling allows for the rapid and cost-effective prediction of how a small molecule like this compound might bind to its protein target.[9] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into binding modes, interaction energies, and the stability of the protein-ligand complex.[9][10] This guide will provide a detailed, field-proven workflow for these analyses.
Foundational Steps: Target and Ligand Preparation
The quality of the initial structures is paramount for the reliability of any in silico study. The principle of "garbage in, garbage out" is particularly pertinent here. This phase involves preparing the crystal structure of the protein and generating a valid 3D conformation of the ligand.
Protein Structure Preparation
Our chosen target is the kinase domain of human VEGFR-2. We will use the high-resolution crystal structure PDB ID: 4ASE, which features the kinase in complex with the inhibitor Tivozanib.[11] This structure provides a well-defined active site.
Protocol 1: VEGFR-2 (PDB: 4ASE) Preparation
-
Download the PDB File: Obtain the structure file 4ASE.pdb from the RCSB Protein Data Bank (--INVALID-LINK--]">https://www.rcsb.org).[11]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio). Remove all non-essential components, including the co-crystallized ligand (Tivozanib), water molecules, and any other heteroatoms or solvent molecules. Retain only the protein chain(s) (in this case, Chain A).
-
Repair and Refine the Structure: Use a protein preparation wizard, such as the one in Schrödinger Maestro or the open-source tool PDB2PQR, to perform the following critical steps:[12]
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Optimize the hydrogen-bonding network by flipping the side chains of Asparagine, Glutamine, and Histidine residues where necessary.
-
-
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation process. The OPLS_2005 force field is a suitable choice for this.[12] The heavy atoms of the protein backbone can be constrained to preserve the experimentally determined conformation.
-
Save the Prepared Structure: Save the cleaned, repaired, and minimized protein structure as 4ASE_prepared.pdb.
Ligand Structure Preparation
A high-quality, low-energy 3D conformation of this compound is required.
Protocol 2: this compound Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a tool like Open Babel or the 3D builder in your molecular modeling software to convert the 2D sketch into an initial 3D structure.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF). This step is crucial to obtain a low-energy, geometrically realistic conformation.
-
Assign Partial Charges: Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is a common and rapid approach suitable for docking studies.
-
Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand. This is essential for flexible docking algorithms.
-
Save the Prepared Ligand: Save the final prepared ligand structure in a format compatible with your docking software, such as .pdbqt for AutoDock Vina.
References
- 1. youtube.com [youtube.com]
- 2. Tutorial: Simulating AdK with Gromacs | Learning | Beckstein Lab [becksteinlab.physics.asu.edu]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. rcsb.org [rcsb.org]
- 12. Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Furan-2-yl-1H-indazole: An Application Guide for Researchers
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The functionalization of the indazole ring, particularly at the 6-position, offers a powerful strategy for modulating the pharmacological properties of these molecules. This application note provides a comprehensive guide for the synthesis of 6-furan-2-yl-1H-indazole, a valuable building block for drug discovery and development. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document furnishes detailed, step-by-step protocols for the synthesis of the requisite starting material, 6-bromo-1H-indazole, and its subsequent coupling with 2-furanboronic acid to yield the target compound. Furthermore, it delves into the mechanistic rationale behind the experimental choices and provides a thorough guide to the characterization of the final product.
Strategic Overview of the Synthesis
The synthesis of this compound is accomplished in a two-stage process. The initial stage involves the preparation of the key intermediate, 6-bromo-1H-indazole. Subsequently, this intermediate undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-furanboronic acid to afford the desired this compound.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: 6-Bromo-1H-indazole
The successful synthesis of the target molecule is contingent upon the availability of high-purity 6-bromo-1H-indazole. Two reliable methods for its preparation from commercially available starting materials are presented below.
Method A: From 4-Bromo-2-methylaniline
This method involves the diazotization of 4-bromo-2-methylaniline followed by an in-situ cyclization.
Reaction Scheme:
Caption: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromo-2-methylaniline | 186.05 | ≥98% | Commercially Available |
| Acetic Anhydride | 102.09 | ≥99% | Commercially Available |
| Potassium Acetate | 98.14 | ≥99% | Commercially Available |
| Isoamyl Nitrite | 117.15 | ≥97% | Commercially Available |
| Chloroform | 119.38 | Anhydrous | Commercially Available |
| Heptane | 100.21 | Reagent Grade | Commercially Available |
| Hydrochloric Acid | 36.46 | Concentrated | Commercially Available |
| Sodium Hydroxide | 40.00 | Pellets | Commercially Available |
Procedure:
-
Acetylation: In a well-ventilated fume hood, dissolve 4-bromo-2-methylaniline (10.0 g, 53.7 mmol) in chloroform (75 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath and slowly add acetic anhydride (6.0 mL, 64.5 mmol) while maintaining the temperature below 10 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (1.5 g, 15.3 mmol) followed by the dropwise addition of isoamyl nitrite (11.0 mL, 80.6 mmol) over 30 minutes. Heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: After completion, cool the mixture to room temperature and remove the chloroform under reduced pressure. To the residue, add water (50 mL) and perform a simple distillation to remove any remaining volatile impurities. Add concentrated hydrochloric acid (50 mL) and heat the mixture to 60 °C for 2 hours to effect hydrolysis.
-
Isolation and Purification: Cool the acidic mixture to room temperature. Carefully adjust the pH to approximately 11 by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide, keeping the flask in an ice bath to manage the exotherm. The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and then with cold heptane (2 x 20 mL). Dry the solid under vacuum to yield 6-bromo-1H-indazole as a pale-yellow solid.
Method B: From 4-Bromo-2-fluorobenzaldehyde
This alternative route involves the condensation of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-fluorobenzaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromo-2-fluorobenzaldehyde | 203.01 | ≥98% | Commercially Available |
| Hydrazine Hydrate | 50.06 | ~80% in H₂O | Commercially Available |
| Ethyl Acetate | 88.11 | Reagent Grade | Commercially Available |
| Hexane | 86.18 | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate | 142.04 | Granular | Commercially Available |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol) and hydrazine hydrate (30 mL).
-
Reaction: Heat the reaction mixture to 125 °C and maintain for 3-4 hours.[1] The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess hydrazine hydrate.
-
Extraction and Purification: Quench the residue by pouring it into an ice-water mixture (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromo-1H-indazole.[1]
Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for the formation of C(sp²)-C(sp²) bonds and is tolerant of a wide range of functional groups.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 6-bromo-1H-indazole and 2-furanboronic acid.
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(0) is the active catalytic species. Palladium(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), are commonly used as they are more stable and are reduced in situ to Pd(0). The choice of catalyst can influence reaction efficiency and scope.
-
Ligand: The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. For N-heterocyclic substrates, which can act as ligands themselves and potentially inhibit the catalyst, the use of electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often crucial for high yields.[2]
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is typically used. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 6-Bromo-1H-indazole | 197.03 | ≥98% | Synthesized (Part 1) |
| 2-Furanboronic Acid | 111.92 | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | Catalyst Grade | Commercially Available |
| SPhos | 410.47 | ≥98% | Commercially Available |
| Potassium Phosphate (K₃PO₄) | 212.27 | ≥98% | Commercially Available |
| 1,4-Dioxane | 88.11 | Anhydrous, Degassed | Commercially Available |
| Water | 18.02 | Degassed, Deionized | - |
| Ethyl Acetate | 88.11 | Reagent Grade | Commercially Available |
| Brine | - | Saturated | - |
| Anhydrous Magnesium Sulfate | 120.37 | Granular | Commercially Available |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-1H-indazole (1.0 g, 5.08 mmol), 2-furanboronic acid (0.85 g, 7.61 mmol), and potassium phosphate (2.15 g, 10.15 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.057 g, 0.25 mmol) and SPhos (0.21 g, 0.51 mmol) and add them to the Schlenk flask under a positive pressure of the inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Part 3: Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.1 (br s, 1H, NH), ~8.2 (s, 1H, H-3), ~7.9 (s, 1H, H-7), ~7.7 (d, 1H, furan H-5), ~7.6 (d, 1H, H-5), ~7.1 (dd, 1H, H-4), ~6.8 (d, 1H, furan H-3), ~6.6 (dd, 1H, furan H-4). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~154.0 (furan C-2), ~142.0 (furan C-5), ~140.5 (C-7a), ~135.0 (C-3), ~128.0 (C-6), ~122.0 (C-3a), ~121.0 (C-5), ~112.0 (furan C-4), ~110.0 (C-4), ~105.0 (furan C-3). |
| Mass Spectrometry (ESI+) | m/z: 185.07 [M+H]⁺ |
Note: The chemical shifts are predicted based on known values for substituted indazoles and furans and may vary slightly.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the final product.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound. By following the outlined protocols for the preparation of the 6-bromo-1H-indazole intermediate and its subsequent Suzuki-Miyaura cross-coupling with 2-furanboronic acid, researchers can reliably obtain this valuable compound. The provided rationale for the experimental choices and the comprehensive characterization guide will empower scientists in drug discovery and development to confidently synthesize and utilize this compound in their research endeavors.
References
Application Notes and Protocols for the Synthesis of 6-Furan-2-yl-1H-indazole via Suzuki Coupling
Introduction: The Strategic Importance of the Indazole Nucleus and the Power of Suzuki Coupling
The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous pharmacologically active agents. Its unique bicyclic structure, a fusion of benzene and pyrazole rings, allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of C-C bond-containing indazole derivatives is therefore of paramount importance for the development of new chemical entities with therapeutic potential.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3]
This comprehensive guide provides a detailed protocol for the synthesis of 6-furan-2-yl-1H-indazole, a molecule of significant interest in medicinal chemistry, through the Suzuki coupling of 6-bromo-1H-indazole and 2-furanylboronic acid. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting, ensuring a robust and reproducible synthesis for researchers in both academic and industrial settings.
Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting potential issues. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (6-bromo-1H-indazole), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the organoboron species (2-furanylboronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Synthesis of this compound
This protocol provides a robust method for the Suzuki coupling of 6-bromo-1H-indazole with 2-furanylboronic acid. Researchers should always adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-1H-indazole | ≥97% | Commercially available | Store in a cool, dry place. |
| 2-Furanylboronic acid | ≥95% | Commercially available | Can be sensitive to air and moisture. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst grade | Commercially available | Air-stable, but should be handled with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Use from a freshly opened bottle or dried over molecular sieves. |
| Deionized Water | High purity | In-house | Should be degassed before use. |
| Ethyl Acetate | ACS grade | Commercially available | For workup and chromatography. |
| Hexanes | ACS grade | Commercially available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying the organic layer. |
| Celite® | --- | Commercially available | For filtration. |
Reaction Setup and Procedure
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Aryl-1H-Indazoles
Introduction: The Strategic Importance of the 6-Aryl-1H-Indazole Scaffold
The 1H-indazole core is a privileged heterocyclic motif, recognized as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore or a bioisosteric replacement for structures like indole, engaging with a wide array of biological targets.[1][2] Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4]
Functionalization of the indazole ring is a critical strategy for modulating the potency, selectivity, and pharmacokinetic profiles of these molecules. Among the various positions on the bicyclic system, the C-6 position is of particular strategic importance. Introducing an aryl group at this site can profoundly influence the molecule's interaction with target proteins, often leading to enhanced biological activity. The development of robust and efficient methods for forging this specific carbon-carbon bond is therefore a paramount objective for synthetic and medicinal chemists.
Palladium-catalyzed cross-coupling reactions have emerged as the preeminent technology for this purpose, offering unparalleled efficiency, substrate scope, and functional group tolerance.[5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling—the workhorse for this transformation—offering mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for researchers engaged in the synthesis of 6-aryl-1H-indazole derivatives.
Core Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most reliable and widely employed method for the synthesis of 6-aryl-1H-indazoles.[1][6][7][8] The reaction facilitates the formation of a C(sp²)–C(sp²) bond between a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) and an arylboronic acid or its corresponding ester.[9] The versatility and mildness of this reaction allow for the coupling of a vast array of electronically and sterically diverse partners.[8]
Mechanistic Rationale: The "Why" Behind the Reaction
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle powered by a palladium(0) species.[1][10] Understanding this cycle is crucial for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the 6-halo-1H-indazole. This forms a new, square planar Pd(II) intermediate. The rate of this step is influenced by the halogen (I > Br > Cl) and the electron density of the palladium catalyst.
-
Transmetalation: In this step, the aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[11] This is often the rate-determining step of the cycle.
-
Reductive Elimination: The final step involves the collapse of the diaryl-palladium(II) intermediate. The two organic fragments (the indazole and the aryl group) are expelled as the desired 6-aryl-1H-indazole product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. Bulky, electron-rich phosphine ligands are critical here, as they accelerate this step and prevent catalyst decomposition.[11][12]
Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol provides a robust, general procedure for the coupling of 6-bromo-1H-indazole with a generic arylboronic acid. Conditions may require optimization for particularly challenging or sensitive substrates.
Reagents and Equipment
-
Substrates: 6-Bromo-1H-indazole, Arylboronic acid
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (or a more advanced precatalyst like XPhos Pd G3[13])
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, septum, vacuum/inert gas manifold (Argon or Nitrogen), heating block or oil bath, TLC plates, standard glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel for column chromatography).
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).[1][6][7]
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
-
Solvent and Catalyst Addition:
-
Via syringe, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, v/v) to the flask. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Briefly purge the resulting mixture with the inert gas for 5-10 minutes.
-
Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath or heating block set to 80–100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots. The reaction is typically complete within 2-12 hours.[1]
-
-
Workup and Purification:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-indazole.
-
Data Presentation: Representative Reaction Conditions
The optimal conditions can vary based on the specific substrates used. The following table summarizes typical conditions reported for the Suzuki-Miyaura coupling of substituted bromo-indazoles, which serve as a valuable starting point for optimization.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | High | [7] |
| 5-bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 85-95 | [7] |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | High | [6] |
| 7-bromo-4-(phenylsulfonamido)-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 78 | [15] |
| 3-chloro-1H-indazole | 3-Fluorophenylboronic acid | Custom Pd Precatalyst (2) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [16] |
Note: DME = 1,2-Dimethoxyethane
Troubleshooting and Optimization
Even robust reactions can encounter issues. The following guide addresses common problems and provides scientifically grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently active catalyst system for the substrate.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[14]2. Switch to a more active catalyst system (e.g., a palladacycle precatalyst like XPhos Pd G3/G4 with a bulky biarylphosphine ligand).[12][13][17]3. Increase the reaction temperature in 10 °C increments. |
| Boronic Acid Homocoupling | 1. Presence of dissolved oxygen.2. Use of a Pd(II) precatalyst that is slowly reduced. | 1. Rigorously degas the reaction mixture using freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[14]2. Use a pre-formed Pd(0) source or a precatalyst designed for rapid activation to minimize the concentration of Pd(II) at the start of the reaction.[12][14] |
| Protodeboronation (Loss of boronic acid) | 1. Presence of excess water or protic impurities.2. Prolonged reaction times at high temperatures.3. Electron-deficient heteroarylboronic acids are particularly susceptible.[18] | 1. Use anhydrous base and solvents. Minimize the amount of water in the solvent system.2. Use a more active catalyst to shorten the reaction time. Consider using the corresponding potassium organotrifluoroborate salt, which can be more stable.[12] |
| Difficult Purification | 1. Co-elution of product with boronic acid homocoupling byproduct.2. Persistent catalyst-related impurities. | 1. Optimize the reaction to prevent homocoupling (see above).2. After the aqueous workup, consider washing the organic layer with a dilute NaOH solution to remove residual boronic acid. Filter the crude product through a plug of silica with a nonpolar solvent before full chromatography. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling stands as an exceptionally powerful and versatile method for the synthesis of 6-aryl-1H-indazoles. Its reliability, broad functional group tolerance, and the commercial availability of diverse starting materials make it an indispensable tool for researchers in drug development and materials science. By understanding the underlying catalytic mechanism and adhering to meticulous experimental technique—particularly regarding the exclusion of oxygen—chemists can efficiently access a vast chemical space of novel indazole derivatives. The continued development of next-generation palladium precatalysts and ligands promises to further expand the scope and efficiency of this cornerstone transformation.[17][19]
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nasc.ac.in [nasc.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Protocol for the Regioselective N-Alkylation of 6-Furan-2-yl-1H-indazole: A Guide to Synthetic Strategy and Mechanistic Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its value is often realized upon N-alkylation, which modulates physicochemical properties and biological activity. However, the ambidentate nucleophilic nature of the indazole ring presents a significant synthetic challenge: the formation of a mixture of N1 and N2 alkylated regioisomers.[5][6] Controlling this regioselectivity is paramount for efficient drug development and manufacturing.
This guide provides a comprehensive framework for the N-alkylation of 6-furan-2-yl-1H-indazole, a substrate of interest in modern drug discovery programs. We present detailed, field-proven protocols for the selective synthesis of both N1 and N2 isomers, grounded in an understanding of the mechanistic principles that govern the reaction's outcome. This document serves as a practical tool for chemists to navigate the nuanced landscape of indazole functionalization with confidence and precision.
I. Synthesis of the Starting Material: this compound
The target substrate is efficiently prepared via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers a robust and high-yielding route to couple a halogenated indazole with a suitable boronic acid.[7][8]
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reactants: 6-Bromo-1H-indazole, Furan-2-boronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is typically used.[7][9]
Detailed Experimental Protocol:
-
To a flame-dried Schlenk flask, add 6-bromo-1H-indazole (1.0 equiv), furan-2-boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03-0.05 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
II. The Crux of the Matter: Understanding N1 vs. N2 Regioselectivity
The regiochemical outcome of indazole alkylation is a delicate balance of several factors. A foundational understanding of these principles is key to designing a selective synthesis.[6][10]
The indazole core exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][3][5][11] Direct alkylation typically proceeds through the deprotonated indazolide anion, which can be attacked at either nitrogen. The choice of base, solvent, and counter-ion dictates the position of this anion equilibrium and the accessibility of each nitrogen atom to the incoming electrophile.
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration, such as using a strong base in a non-polar solvent, tend to favor alkylation at the N1 position, leading to the more stable product.[10][11] Conversely, conditions that favor a rapid, irreversible reaction can often lead to the kinetically favored product, which is frequently the N2 isomer under specific reaction manifolds like the Mitsunobu reaction.[3][12]
-
Steric and Electronic Effects: Substituents on the indazole ring can exert significant influence. Electron-withdrawing groups can alter the nucleophilicity of the adjacent nitrogen atoms. Large substituents at the C7 position can sterically block the N1 position, thereby directing alkylation exclusively to N2.[2][3][13] For our 6-furan-2-yl substrate, this steric effect is minimal, making the choice of reaction conditions the primary determinant of selectivity.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Using 6-FURAN-2-YL-1H-INDAZOLE in kinase inhibitor screening
Application Note & Protocols
Topic: A Systematic Approach to Characterizing 6-FURAN-2-YL-1H-INDAZOLE in Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used in oncology.[1][2] This document provides a comprehensive guide for the initial characterization of this compound, a novel compound featuring this promising scaffold. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a strategic workflow, guiding the researcher from initial biochemical potency determination to validation in relevant cell-based models. We provide detailed, self-validating protocols for assessing the compound's inhibitory activity against two key oncogenic kinases frequently targeted by indazole derivatives: Aurora Kinase A, a critical regulator of mitosis, and VEGFR-2, a primary driver of angiogenesis.[3][4][5] The methodologies, data interpretation frameworks, and troubleshooting advice herein are designed to provide a robust foundation for advancing novel indazole-based compounds through the drug discovery pipeline.
Introduction: The Indazole Scaffold and Compound Profile
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[6] The indazole scaffold has proven to be an exceptionally versatile framework for designing potent and selective kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[7][8] Marketed drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor, though not a kinase) underscore the clinical success of this heterocyclic core.[1][5]
This compound is a synthetic compound of interest that combines the indazole core with a furan moiety. The objective of this guide is to outline a logical, multi-phase screening cascade to determine its potential as a kinase inhibitor.
Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₁₃H₉N₃O |
| Molecular Weight | 223.23 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in DMSO (>10 mM), poorly soluble in aqueous media |
Handling and Storage: Prepare a 10 mM stock solution in 100% DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C, protected from light.
The Kinase Inhibitor Characterization Workflow
A successful screening campaign follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular assays. This workflow ensures that resources are focused on compounds with genuine biological activity.
Caption: High-level workflow for kinase inhibitor characterization.
Phase 1: Biochemical Potency (IC₅₀ Determination)
The first step is to determine if this compound inhibits the catalytic activity of purified kinases and to quantify its potency (IC₅₀). We present protocols for two distinct kinase classes using industry-standard assay technologies.[9][10]
Protocol 1A: Aurora Kinase A Inhibition Assay (Luminescence-Based)
This protocol measures kinase activity by quantifying the amount of ATP consumed. A decrease in signal indicates kinase inhibition.[8]
Principle of ADP-Glo™ Assay
Caption: Principle of the luminescence-based ADP-Glo™ kinase assay.
Methodology:
-
Compound Preparation: Create an 11-point, 3-fold serial dilution of this compound in DMSO, starting from 1 mM. This creates a top final assay concentration of 10 µM.
-
Assay Plate Setup (384-well, white):
-
Add 1 µL of serially diluted compound or DMSO vehicle to appropriate wells.
-
Add 1 µL of a positive control inhibitor (e.g., 1 µM Alisertib[11]) to control wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix containing recombinant human Aurora A and a suitable substrate (e.g., Kemptide) in kinase reaction buffer.
-
Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature (RT) to allow compound binding.
-
Prepare a 2X ATP solution. The final ATP concentration should be at its Km for Aurora A (typically 10-25 µM) to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to initiate the reaction.
-
Incubate for 60 minutes at RT.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at RT.
-
Read luminescence on a plate reader.
-
Data Analysis: Normalize the data using DMSO-only wells (0% inhibition) and wells with no enzyme (100% inhibition). Plot % Inhibition vs. log[Inhibitor] and fit a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 1B: VEGFR-2 Inhibition Assay (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of a substrate peptide.[9]
Methodology:
-
Compound & Plate Setup: Prepare compound dilutions and plate as described in Protocol 1A, using a black 384-well plate.
-
Kinase Reaction:
-
Add 4 µL of 2.5X recombinant human VEGFR-2 to each well.
-
Add 2 µL of 5X compound dilution. Incubate for 15 minutes at RT.
-
Prepare a 4X mix of ATP and a biotinylated poly-GT substrate peptide.
-
Add 4 µL of the ATP/substrate mix to initiate the reaction. Incubate for 60 minutes at RT.
-
-
Signal Detection:
-
Add 10 µL of a "Stop & Detect" mix containing EDTA (to stop the reaction), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
Incubate for 60 minutes at RT, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data and calculate the IC₅₀ as described previously.
Phase 2: Kinase Selectivity Profiling
A potent compound is not necessarily a good drug candidate; it must also be selective.[12] Poor selectivity can lead to off-target toxicity. The most efficient way to assess this is to screen the compound against a large panel of purified kinases.
Protocol:
-
Service Provider: Engage a commercial provider (e.g., Reaction Biology, Eurofins) that offers kinase profiling services.
-
Assay Format: Typically, a single concentration (e.g., 1 µM) screen is performed first against a large panel (>300 kinases).
-
Data Interpretation: The output is usually presented as "% Inhibition at 1 µM". Potent inhibition of a small number of kinases suggests high selectivity. Widespread inhibition suggests promiscuity.
-
Follow-up: For kinases showing >50% inhibition in the primary screen, perform full 11-point IC₅₀ determinations to confirm potency and establish a selectivity profile.
Hypothetical Selectivity Data for this compound:
| Kinase Target | IC₅₀ (nM) | Kinase Family |
| Aurora A | 15 | Ser/Thr Kinase |
| Aurora B | 45 | Ser/Thr Kinase |
| VEGFR-2 | 250 | Tyr Kinase |
| CDK2 | >10,000 | Ser/Thr Kinase |
| EGFR | >10,000 | Tyr Kinase |
This hypothetical data suggests the compound is a potent and selective Aurora kinase inhibitor with weaker activity against VEGFR-2.
Phase 3: Cellular Assay Validation
Biochemical assays are informative but occur in an artificial environment. Cellular assays are critical to confirm that the compound can enter cells, engage its target, and elicit a biological response.[13][14]
Protocol 2A: Cellular Target Engagement - Aurora A Inhibition
This protocol assesses if the compound can inhibit Aurora A in cancer cells by measuring the phosphorylation of its direct downstream substrate, Histone H3 at serine 10 (pHH3-S10).[15]
Methodology:
-
Cell Culture: Seed HCT116 colon cancer cells in a 6-well plate and grow to 70-80% confluency.
-
Cell Synchronization (Optional but Recommended): To enrich for mitotic cells where Aurora A is active, treat cells with a synchronizing agent like nocodazole for 16 hours.
-
Compound Treatment:
-
Remove media and replace with fresh media containing various concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM). Include a DMSO vehicle control.
-
Incubate for 2 hours.
-
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-Histone H3 (Ser10) and a loading control (e.g., total Histone H3 or GAPDH).
-
Use appropriate secondary antibodies and detect with an ECL reagent.
-
Data Analysis: Quantify band intensity. A dose-dependent decrease in the pHH3-S10 signal relative to the loading control confirms cellular target engagement.
Protocol 2B: Phenotypic Assay - Anti-Angiogenic Activity
Since the compound showed some VEGFR-2 activity, a functional assay for angiogenesis is warranted. The tube formation assay is a classic in vitro model of this process.[16]
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel in media containing various concentrations of this compound or a positive control (e.g., Sunitinib).
-
Incubation: Incubate for 4-6 hours, allowing tube-like structures to form in the control wells.
-
Imaging: Stain cells with Calcein AM and visualize the capillary-like network using a fluorescence microscope.
-
Quantification: Measure the total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Analysis: A dose-dependent reduction in tube formation metrics compared to the DMSO control indicates anti-angiogenic activity.
Caption: Simplified Aurora A signaling pathway during mitosis.
Conclusion and Next Steps
This application note has detailed a systematic workflow for the initial characterization of a novel indazole-based compound, this compound. By following the sequence of biochemical potency, selectivity profiling, and cell-based validation, a researcher can build a comprehensive data package to understand the compound's mechanism of action and therapeutic potential. Positive results from this cascade, such as potent and selective inhibition of Aurora kinases coupled with corresponding cellular activity, would provide a strong rationale for advancing the compound into further lead optimization and in vivo efficacy studies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 6-FURAN-2-YL-1H-INDAZOLE in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Several small-molecule anti-cancer drugs approved by the FDA feature the indazole core, highlighting its significance in the development of targeted therapies.[3][4] These compounds often exert their anti-neoplastic effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and metastasis.[5] This application note provides a comprehensive guide for the in vitro evaluation of a novel indazole derivative, 6-FURAN-2-YL-1H-INDAZOLE, as a potential anti-cancer agent. The protocols detailed herein are designed to be self-validating and provide a robust framework for characterizing the compound's cytotoxic and apoptotic effects on cancer cell lines.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[6][7] This pathway's central role in oncogenesis makes it an attractive target for cancer therapy.[7] While the precise molecular targets of this compound are yet to be fully elucidated, based on the activity of other indazole-containing compounds, it is hypothesized to inhibit key kinases within the PI3K/Akt/mTOR cascade.[8][9][10] Inhibition of this pathway is expected to suppress pro-survival signals, leading to cell cycle arrest and the induction of apoptosis.[11][12]
Caption: Proposed mechanism of action for this compound targeting the PI3K/Akt/mTOR pathway.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for characterizing the anti-cancer properties of a novel compound. The following workflow outlines the key experimental stages for evaluating this compound.
Caption: Experimental workflow for the in vitro assessment of this compound.
Part 1: Cytotoxicity Assessment using MTT Assay
The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on cancer cell lines.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on the metabolic activity of the cells.[14]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HCT116) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.[13] Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[13]
-
Data Presentation: IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) of this compound (48h) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT116 | Colon Carcinoma | Hypothetical Value |
Part 2: Apoptosis Induction Analysis by Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI staining assay followed by flow cytometry is recommended.[15][16] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Presentation: Apoptosis Quantification
| Treatment | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 0.5x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 1x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 2x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Part 3: Cell Cycle Analysis by Propidium Iodide Staining
To investigate the effect of this compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is a standard technique.[19][20] This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.[21]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 0.5x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 1x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 2x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Conclusion
This application note provides a structured and comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. These findings will be crucial for guiding further preclinical development and for elucidating the compound's mechanism of action.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/Akt and mTOR/p70S6K Pathways Mediate Neuroprotectin D1-Induced Retinal Pigment Epithelial Cell Survival during Oxidative Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/FoxO Pathway Mediates Antagonistic Toxicity in HepG2 Cells Coexposed to Deoxynivalenol and Enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Cellular Characterization of 6-FURAN-2-YL-1H-INDAZOLE
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Derivatives of 1H-indazole, the most thermodynamically stable tautomer, exhibit a vast array of pharmacological activities, with a particular prominence as inhibitors of protein kinases and immunomodulatory enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5][6] The indazole moiety's ability to mimic the adenine of ATP makes it an ideal starting point for the design of competitive kinase inhibitors.[7] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct a thorough cellular characterization of a novel indazole derivative, 6-FURAN-2-YL-1H-INDAZOLE. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust, self-validating workflow from initial cytotoxicity assessment to detailed mechanistic studies targeting the most probable cellular pathways.
Section 1: Foundational Assays and Compound Handling
A rigorous cellular characterization begins with understanding the compound's fundamental properties and its general impact on cell health. These preliminary steps are critical for interpreting data from subsequent target-specific assays and ensuring that observed effects are not artifacts of poor solubility or general toxicity.
Compound Solubilization and Stock Preparation
The accuracy of all subsequent assays depends on the precise and consistent preparation of the test compound.
Protocol:
-
Solvent Selection: Due to its heterocyclic aromatic nature, this compound is predicted to be soluble in dimethyl sulfoxide (DMSO). Use only cell culture grade, anhydrous DMSO.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of the compound in DMSO. Vortex thoroughly until fully dissolved.
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the assay wells should be kept constant across all conditions and must be below a non-toxic level, typically ≤0.5%.[8]
General Cellular Cytotoxicity Assessment
Causality: Before assessing target-specific activity, it is imperative to determine the concentration range at which this compound exhibits general cytotoxicity. This allows for the differentiation between targeted anti-proliferative effects and non-specific toxicity, and establishes a safe concentration window for functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Workflow for Initial Compound Assessment
Caption: Initial workflow for compound characterization.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed a panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF7) in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all measurements. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
| Parameter | Recommended Value |
| Cell Seeding Density | 2,000 - 10,000 cells/well |
| Compound Concentration Range | 1 nM to 100 µM |
| Incubation Time | 72 hours |
| Final DMSO Concentration | ≤0.5% |
Section 2: Interrogation of Protein Kinase Inhibitory Activity
Scientific Rationale: The indazole scaffold is a well-established ATP-competitive pharmacophore found in numerous kinase inhibitors, including the FDA-approved drug Axitinib.[1][7] Therefore, a primary hypothesis is that this compound may function by inhibiting one or more protein kinases. A multi-pronged approach involving target engagement, functional substrate phosphorylation, and pathway-dependent cell proliferation assays is essential for validating this hypothesis.[9]
Protocol 2.1: Cellular Target Engagement (NanoBRET™ Assay)
Principle: This assay directly measures the binding of the compound to the target kinase within the physiological context of a live cell.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[11]
Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® and a plasmid for a HaloTag® protein (as a transfection control) using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Tracer and Compound Addition: After 24 hours, add the NanoBRET™ tracer and serial dilutions of this compound to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Signal Detection: Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls and plot the BRET ratio against the log of the compound concentration to determine the IC₅₀ value for target engagement.
Protocol 2.2: Cellular Substrate Phosphorylation Assay (ELISA)
Principle: A direct functional consequence of kinase inhibition is the reduced phosphorylation of its downstream substrates.[12] This assay quantifies the level of a specific phospho-substrate in cell lysates following compound treatment, providing functional validation of the target engagement data.
Workflow for Kinase Inhibition Validation
Caption: A multi-assay cascade for kinase inhibitor validation.
Protocol:
-
Cell Culture and Starvation: Culture a cell line known to have an active signaling pathway for the kinase of interest. Seed cells in a 96-well plate. Before treatment, serum-starve the cells (e.g., 4-16 hours in serum-free medium) to reduce basal kinase activity.
-
Compound Treatment: Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the pathway with an appropriate growth factor or activator (e.g., EGF for EGFR pathway) for a short period (e.g., 10-30 minutes) to induce robust substrate phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein. After incubation and washing, add a detection antibody specific for the phosphorylated form of the substrate. Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate (like TMB) for detection.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-substrate signal to the total protein signal (from a parallel well or a duplexed assay). Plot the normalized signal against the log of the compound concentration to calculate the IC₅₀ for functional inhibition.
| Parameter | Recommended Value |
| NanoBRET™ | |
| Cell Line | HEK293 |
| Incubation with Compound | 2 hours |
| Phospho-Substrate ELISA | |
| Serum Starvation | 4-16 hours |
| Growth Factor Stimulation | 10-30 minutes |
| Compound Pre-incubation | 1-2 hours |
Section 3: Assessment of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Scientific Rationale: Beyond kinases, the indazole scaffold has been explored for the inhibition of IDO1, a critical enzyme in cancer immune evasion.[8] IDO1 catabolizes the essential amino acid L-tryptophan into kynurenine.[13] Tryptophan depletion and kynurenine accumulation in the tumor microenvironment suppress the activity of effector T cells and promote an immunosuppressive state.[6] Inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.
IDO1 Pathway and T-Cell Suppression
Caption: Mechanism of IDO1-mediated immune suppression.
Protocol 3.1: Cellular IDO1 Kynurenine Production Assay
Principle: This assay directly measures the enzymatic activity of IDO1 in cells by quantifying its product, kynurenine, which is secreted into the culture medium.[13] Human ovarian cancer cells (SKOV-3) or pancreatic cancer cells (BxPC3) are commonly used as they robustly express IDO1 upon stimulation with interferon-gamma (IFNγ).[13][14]
Protocol:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction and Inhibition: Replace the medium with fresh medium containing 100 ng/mL of human IFNγ to induce IDO1 expression. Concurrently, add serial dilutions of this compound. Include a "stimulated" control (IFNγ + vehicle) and an "unstimulated" control (vehicle only).
-
Incubation: Incubate for 48-72 hours to allow for IDO1 expression and kynurenine accumulation.
-
Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.
-
Kynurenine Detection (Ehrlich's Reagent Method): a. Add 50 µL of 30% trichloroacetic acid (TCA) to the collected supernatant to precipitate proteins. Centrifuge the plate and transfer the clear supernatant to a new plate. b. Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well. c. Incubate for 10-20 minutes at room temperature until a yellow color develops.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Create a standard curve using known concentrations of L-kynurenine. Calculate the kynurenine concentration in each sample. Normalize the data to the "stimulated" control and plot against the log of compound concentration to determine the IC₅₀.
Protocol 3.2: T-Cell Co-Culture Functional Assay
Principle: This assay provides a more physiologically relevant readout by assessing the functional consequence of IDO1 inhibition: the reversal of T-cell suppression.[13]
Protocol:
-
IDO1-Expressing Cell Setup: Seed SKOV-3 cells in a 96-well plate and treat with IFNγ for 24 hours to induce IDO1 expression, as described in Protocol 3.1.
-
Compound Treatment: Wash the SKOV-3 cells to remove excess IFNγ and add serial dilutions of this compound.
-
Co-culture Initiation: Add Jurkat T-cells (an immortalized T-lymphocyte line) to the wells containing the SKOV-3 cells, along with a T-cell stimulus (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubation: Co-culture the cells for 48-72 hours.
-
Readout of T-Cell Activation:
-
Option A (Proliferation): Add a proliferation reagent like CellTiter 96® AQueous One Solution (MTS) and measure absorbance.
-
Option B (Cytokine Production): Collect the co-culture supernatant and measure the concentration of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells, using a standard ELISA kit.
-
-
Data Analysis: Normalize the T-cell activation signal (proliferation or IL-2 level) to a control co-culture lacking the IDO1-expressing SKOV-3 cells (representing 100% T-cell activation). Plot the percentage of T-cell activation rescue against the log of compound concentration to determine the EC₅₀.
| Parameter | Recommended Value |
| Kynurenine Assay | |
| Cell Line | SKOV-3 |
| IFNγ Concentration | 100 ng/mL |
| Incubation Time | 48-72 hours |
| T-Cell Co-Culture Assay | |
| T-Cell Line | Jurkat |
| T-Cell Stimulus | PHA (1 µg/mL) |
| Co-culture Incubation | 48-72 hours |
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 6. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 7. caribjscitech.com [caribjscitech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Reversed-Phase HPLC Method for the Analysis and Purification of 6-Furan-2-yl-1H-Indazole
Here is a detailed Application Note and Protocol for Analytical HPLC methods for 6-FURAN-2-YL-1H-INDAZOLE purification.
**Abstract
This application note presents a detailed methodology for the analytical determination and preparative purification of this compound, a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Due to the stringent purity requirements for downstream applications, a reliable and scalable purification method is essential. We describe a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, from initial analytical method development and validation to the principles and execution of preparative scale-up. The protocols herein are designed to ensure high purity (>98%), good recovery, and reproducibility, providing researchers and drug development professionals with a comprehensive guide for isolating this and structurally similar molecules.
Introduction and Method Rationale
This compound is a bicyclic aromatic heterocyclic compound.[2] Such nitrogen-containing heterocycles are pivotal scaffolds in medicinal chemistry, often forming the core of various therapeutic agents.[1] The ultimate biological activity and safety profile of any synthesized active pharmaceutical ingredient (API) are critically dependent on its purity. Therefore, the development of an efficient and robust purification strategy during the early stages of drug development is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of such compounds in the pharmaceutical industry.[3] This guide explains the causality behind the experimental choices made in developing a method tailored for this compound.
The structure of this compound, featuring both furan and indazole rings, renders it a moderately non-polar, aromatic molecule. This inherent hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the logical mode of separation.[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobic interactions with the stationary phase.[4]
The indazole moiety contains a basic nitrogen atom.[2] In RP-HPLC using silica-based columns, basic compounds can interact with residual acidic silanol groups on the stationary phase surface, leading to poor peak shape (tailing) and reduced column efficiency. To ensure a single ionic species and mitigate these undesirable secondary interactions, an acidic modifier is incorporated into the mobile phase.[6] We have selected formic acid for its volatility and compatibility with mass spectrometry (MS), should MS-based fraction collection or analysis be desired.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen as the primary stationary phase. Its long alkyl chains provide strong hydrophobic retention for aromatic compounds like this compound, offering excellent resolving power.[4][7]
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and Water was selected. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds. The gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is necessary to elute the target compound with a good peak shape in a reasonable time while also ensuring that any more or less retained impurities are effectively separated.[8]
The conjugated aromatic system of the molecule is expected to have strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is a standard choice for aromatic compounds and provides excellent sensitivity for this application. For optimal sensitivity, determining the compound's specific maximum absorbance (λmax) via a UV-Vis spectrophotometer or a photodiode array (PDA) detector is recommended.[9]
Visualized Workflow: Method Development Strategy
The logical process for developing a robust HPLC method is outlined below. This workflow ensures that all critical parameters are systematically evaluated to achieve the desired separation.
Caption: Logical workflow for HPLC method development.
Detailed Protocols
This protocol is designed to assess the purity of crude or purified samples of this compound.
3.1.1. Equipment and Materials
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Formic Acid (FA), ACS grade or higher.
-
Reference standard of this compound (>99% purity).
-
Sample of this compound for analysis.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Hold at 90% B for 2 minutes | |
| 90% B to 10% B over 1 minute | |
| Re-equilibrate at 10% B for 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
3.1.3. Reagent and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~5 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter if particulate matter is visible.
3.1.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified according to established guidelines.[10][11][12] Inject the standard solution five (5) times and evaluate the results against the following criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[10][13] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates system precision.[10][14] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency.[13] |
| Resolution (Rs) | ≥ 2.0 | (Between analyte and closest impurity) Ensures separation.[10][12] |
If the system fails SST, troubleshooting must be performed and the SST re-run until it passes before proceeding with sample analysis.[13]
3.1.5. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Testing as described in section 3.1.4.
-
Inject a blank (sample diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution(s).
-
Process the chromatograms to determine the retention time and calculate the area percent purity of the main peak.
Scaling from Analytical to Preparative HPLC
The goal of preparative HPLC is to isolate and purify a larger quantity of the target compound.[15][16][17] A successful analytical method is the foundation for a preparative method. The process involves scaling the analytical parameters to accommodate a larger column and higher sample load.[18]
To maintain the separation quality (resolution) achieved at the analytical scale, the linear velocity of the mobile phase and the gradient profile (in terms of column volumes) must be kept constant.[18]
Key Scaling Formulas:
-
Flow Rate Scaling:
-
F_prep = F_analyt * (d_prep² / d_analyt²)
-
Where F is the flow rate and d is the column's internal diameter.
-
-
Injection Volume (Load) Scaling:
-
V_inj_prep = V_inj_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt)
-
Where V_inj is the injection volume and L is the column length.
-
-
Gradient Time Scaling (if column lengths differ):
-
t_grad_prep = t_grad_analyt * (L_prep / L_analyt)
-
Before committing a large amount of crude material, a loading study on the analytical column is advised. This involves injecting progressively larger amounts of the sample to determine the maximum load before resolution is compromised and peaks begin to overlap.[19] This study informs the optimal concentration for the preparative run.
Caption: Workflow for scaling from analytical to preparative HPLC.
This protocol assumes scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column of the same length and packing material.
4.3.1. Scaled Chromatographic Conditions
| Parameter | Scaled Condition | Calculation |
| Column | C18, 21.2 x 150 mm, 5 µm particle size | - |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Unchanged |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Unchanged |
| Gradient | 10% B to 90% B over 15 minutes | Unchanged (same column length) |
| Flow Rate | 21.2 mL/min | 1.0 * (21.2² / 4.6²) |
| Column Temp. | 30 °C | Unchanged |
| Detection | UV at 254 nm (using prep flow cell) | - |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) or pure ACN | - |
4.3.2. Sample Preparation and Purification
-
Prepare a concentrated sample solution: Based on the loading study, dissolve the crude this compound in a minimal amount of diluent to a high concentration (e.g., 20-50 mg/mL). Ensure it is fully dissolved.
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 3-5 column volumes.
-
Injection: Inject the concentrated sample onto the column. The injection volume will be significantly larger than the analytical scale.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Set the fraction collector to trigger based on the UV signal threshold, collecting the eluent corresponding to the main product peak. Use a narrow collection window to maximize purity.[6]
-
Post-Purification Analysis: Collect an aliquot from the pooled pure fractions. Evaporate the solvent, redissolve in the analytical sample diluent, and analyze using the analytical method (Section 3.1) to confirm purity.
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator, to yield the purified solid compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and scalable framework for the analysis and purification of this compound. The systematic approach, beginning with an understanding of the analyte's physicochemical properties, leads to a robust analytical method that can be confidently scaled to preparative dimensions. Adherence to system suitability protocols ensures the trustworthiness and validity of the analytical data.[10][12] This comprehensive guide equips researchers with the necessary protocols to obtain high-purity material, a critical prerequisite for success in pharmaceutical research and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. agilent.com [agilent.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 16. Aralyse - Preparative HPLC [aralyse.tech]
- 17. ijcpa.in [ijcpa.in]
- 18. waters.com [waters.com]
- 19. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Application Notes & Protocols for Furan-Indazole Compounds in Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Preamble: The Emergence of Furan-Indazole Scaffolds in Crop Protection
The continuous demand for novel, effective, and environmentally conscious agrochemicals has driven synthetic chemistry towards the exploration of privileged scaffolds—molecular frameworks that can interact with multiple biological targets. The furan-indazole hybrid structure represents one such promising scaffold. This unique combination merges the furan ring, a component found in various bioactive natural products, with the indazole nucleus, a bicyclic system renowned for its diverse pharmacological activities in medicine and its growing potential in agriculture.[1][2][3]
Compounds built on this framework are being investigated for a range of agrochemical applications, including as herbicides, fungicides, and insecticides.[1][4][5] Their distinctive structural features allow for extensive chemical modification, enabling the fine-tuning of bioactivity, selectivity, and physicochemical properties to meet the rigorous demands of modern crop protection.[2]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides foundational knowledge, detailed application notes, and robust experimental protocols for the systematic evaluation of furan-indazole derivatives as potential agrochemical agents. The methodologies described herein are designed to be self-validating and are grounded in established regulatory and scientific principles.
Synthetic Strategies: A Foundation for Novel Compound Generation
The generation of a diverse chemical library is the first step in any discovery program. Furan-indazole derivatives can be synthesized through various multi-step sequences. A common and effective strategy involves the coupling of pre-functionalized furan and indazole precursors or the construction of one ring system onto the other.
Causality in Synthesis Design: The choice of a specific synthetic route is dictated by several factors: the availability and cost of starting materials, the desired substitution patterns on both the furan and indazole rings, and the scalability of the reactions.[6] For instance, metal-catalyzed cross-coupling reactions offer versatility for creating the core C-C bond between the two heterocyclic systems, while cyclization strategies are employed to build the indazole ring from a furan-substituted precursor.[7][8]
Below is a generalized workflow representing a common synthetic approach.
Caption: Generalized workflow for the synthesis of furan-indazole derivatives.
Postulated Mechanisms of Action
While the precise molecular targets for many novel furan-indazole agrochemicals are still under investigation, the scaffold's proven bioactivity in other fields provides valuable hypotheses. In medicinal chemistry, indazole derivatives are known to act as potent inhibitors of various enzymes, particularly kinases.[3] This mode of action is highly relevant to agrochemicals, as many successful commercial products target essential enzymes in pests, weeds, or fungi.
A plausible mechanism for a furan-indazole compound could involve its binding to the active site of a critical metabolic enzyme, disrupting a vital biochemical pathway and leading to the death of the target organism.
Caption: Hypothetical mechanism of action via enzyme inhibition.
Application Note & Protocol: Herbicidal Efficacy
Application Note: Several series of indazole derivatives have demonstrated potent herbicidal activity, particularly in paddy field conditions.[4] The furan-indazole scaffold offers an opportunity to explore novel modes of action or to develop herbicides with improved crop selectivity and broader weed control spectrums. Initial evaluation should focus on determining both pre-emergence (activity on germinating seeds) and post-emergence (activity on established seedlings) effects.
Protocol 1: Primary Greenhouse Efficacy Screening for Herbicides
Objective: To conduct a primary assessment of the pre- and post-emergence herbicidal activity of novel furan-indazole compounds against a representative panel of monocot and dicot weed and crop species.
Scientific Rationale: Greenhouse screening is the foundational step in herbicide discovery. It provides a controlled environment, minimizing variability from weather and field conditions, which allows for a reliable comparison of intrinsic herbicidal activity across different compounds and application rates.[9] The use of a randomized block design is crucial for statistical validity, ensuring that observed effects are due to the treatments and not spatial variations within the greenhouse.[10]
Step-by-Step Methodology:
-
Plant Preparation (Pre-Emergence):
-
Fill plastic pots (e.g., 10 cm square) with a standardized soil mix.
-
Sow seeds of test species (e.g., Echinochloa crus-galli [barnyard grass], Amaranthus retroflexus [pigweed], Zea mays [corn], Glycine max [soybean]) to a depth of 1-2 cm.
-
Ensure each species is planted in a designated number of replicate pots for each treatment (minimum of 3-4 replicates is recommended).[9]
-
-
Plant Preparation (Post-Emergence):
-
Sow seeds as described above and allow them to grow until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Thin seedlings to a uniform number per pot (e.g., 2-3 plants) to ensure consistency.
-
-
Test Compound Formulation:
-
Accurately weigh the furan-indazole test compound.
-
Prepare a stock solution in a suitable solvent (e.g., acetone) containing a surfactant to aid in dispersion and leaf wetting.
-
Create a series of dilutions with water to achieve the target application rates (e.g., 2000, 500, 125, 30 g AI/ha). The inclusion of rates both above and below the expected effective dose is critical for determining a dose-response relationship.
-
-
Application:
-
Arrange the pots in a randomized complete block design within a track sprayer chamber.
-
Apply the formulated compounds evenly over the pots. For pre-emergence, apply to the soil surface. For post-emergence, apply to the plant foliage.
-
Include an untreated control (sprayed with solvent/water blank) and a commercial standard herbicide as positive controls.[10]
-
-
Incubation and Evaluation:
-
Transfer pots to a greenhouse with controlled temperature, humidity, and photoperiod.
-
Water pots as needed, avoiding overhead watering for pre-emergence trials to prevent washing the chemical off the soil surface.
-
Visually assess phytotoxicity at set intervals (e.g., 3, 7, and 14 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At the final evaluation point, harvest the above-ground biomass, dry in an oven, and weigh to determine percent growth reduction compared to the untreated control.
-
Data Presentation: Phytotoxicity Assessment
| Compound ID | Rate (g AI/ha) | Species | Replicate 1 (% Injury) | Replicate 2 (% Injury) | Replicate 3 (% Injury) | Average (% Injury) |
| FHI-001 | 500 | E. crus-galli | 90 | 95 | 90 | 91.7 |
| FHI-001 | 500 | Z. mays | 10 | 5 | 10 | 8.3 |
| Standard | 250 | E. crus-galli | 95 | 100 | 95 | 96.7 |
| Untreated | 0 | E. crus-galli | 0 | 0 | 0 | 0.0 |
Application Note & Protocol: Fungicidal Efficacy
Application Note: The furan and azole moieties are present in numerous commercial fungicides.[11][12] Furan-containing azoles have shown particular promise. Therefore, furan-indazole compounds are logical candidates for antifungal screening. The initial step is to determine the intrinsic ability of the compounds to inhibit the growth of key plant pathogenic fungi in vitro.
Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To determine the effective concentration (EC50) of furan-indazole compounds for inhibiting the mycelial growth of target phytopathogenic fungi.
Scientific Rationale: The poisoned food technique is a standard and highly reproducible method for quantifying fungitoxicity. By incorporating the test compound directly into the growth medium, it ensures uniform exposure of the fungus to a known concentration. This allows for the calculation of an EC50 value (the concentration that inhibits growth by 50%), which is a critical metric for comparing the potency of different compounds.
Step-by-Step Methodology:
-
Fungal Cultures and Media:
-
Maintain pure cultures of target fungi (e.g., Rhizoctonia solani, Pyricularia oryzae) on a suitable agar medium like Potato Dextrose Agar (PDA) or Czapek's agar.
-
Prepare the agar medium according to the manufacturer's instructions and autoclave to sterilize.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in a sterile solvent (e.g., DMSO or acetone).
-
Allow the sterile agar medium to cool to approximately 45-50°C in a water bath. This temperature is cool enough to prevent compound degradation but warm enough to keep the agar molten.
-
-
Plate Preparation:
-
In a sterile environment (laminar flow hood), aliquot the required volume of the compound stock solution into sterile petri dishes to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1, 0.1 ppm).
-
Pour a fixed volume (e.g., 15 mL) of the cooled agar medium into each dish and swirl gently to ensure thorough mixing.
-
Prepare control plates containing only the solvent and medium. Allow all plates to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the advancing edge of an actively growing fungal culture.
-
Place one plug, mycelial-side down, in the center of each prepared petri dish.
-
Seal the plates with paraffin film and incubate them in the dark at an optimal temperature for the specific fungus (e.g., 25-28°C).
-
-
Data Collection and Analysis:
-
Incubate until the fungal growth in the control plates has nearly reached the edge of the dish.
-
Measure the colony diameter (in two perpendicular directions) for all treatments.
-
Calculate the Percent Inhibition of growth using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where: dc = average diameter of the colony in the control, and dt = average diameter of the colony in the treatment.
-
-
Use probit analysis or logarithmic regression of the concentration-response data to calculate the EC50 value.
-
Data Presentation: Mycelial Growth Inhibition
| Compound ID | Conc. (ppm) | Avg. Colony Diameter (mm) | % Inhibition |
| Control | 0 | 85.0 | 0.0 |
| FHI-002 | 1 | 62.5 | 26.5 |
| FHI-002 | 10 | 41.0 | 51.8 |
| FHI-002 | 50 | 15.2 | 82.1 |
| FHI-002 | 100 | 5.0 (plug diameter) | 100.0 |
| EC50 | FHI-002 | 9.5 ppm |
Advanced Protocol: Residue Analysis Workflow
Application Note: For any promising agrochemical candidate, establishing a reliable analytical method to detect its residues in crops and the environment is a regulatory necessity.[13][14] This ensures that any residues remaining at harvest are below the legally established Maximum Residue Levels (MRLs), protecting consumer safety.[13] The choice of analytical technique depends on the physicochemical properties of the furan-indazole compound, such as its volatility and thermal stability.[15]
Protocol 3: General Workflow for Residue Analysis in Plant Matrices
Objective: To outline a standard, multi-step workflow for the extraction, cleanup, and quantification of a furan-indazole compound from a complex plant matrix (e.g., fruit, grain, or foliage).
Scientific Rationale: Plant matrices are incredibly complex, containing pigments, fats, sugars, and other compounds that can interfere with analysis.[15] A robust workflow is therefore required to isolate the target analyte efficiently. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction and cleanup technique due to its efficiency and broad applicability.[13][16] The final analytical step, typically GC-MS or LC-MS, provides the necessary sensitivity and specificity to identify and quantify the analyte at trace levels.[15][16]
Caption: Standard workflow for agrochemical residue analysis in crops.
Step-by-Step Methodology Outline:
-
Preparation of Standards: Create accurate stock and working standard solutions of the furan-indazole compound in a pure solvent. These are essential for instrument calibration and quantification.[15]
-
Sample Extraction:
-
Weigh a homogenized sample of the plant matrix (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent (typically acetonitrile) and a salt mixture (e.g., MgSO4, NaCl).
-
Shake vigorously to partition the analyte from the matrix into the organic solvent layer.
-
Centrifuge to separate the phases.
-
-
Sample Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant from the previous step.
-
Transfer it to a tube containing a cleanup sorbent mixture (e.g., primary secondary amine [PSA] to remove sugars and fatty acids, and C18 to remove nonpolar interferences).
-
Vortex and centrifuge. The cleaned-up supernatant is now ready for analysis.
-
-
Instrumental Analysis:
-
Inject the final extract into an appropriate instrument.
-
LC-MS/MS: The preferred method for most modern pesticides that are non-volatile or thermally labile.[13][15]
-
GC-MS: Suitable for compounds that are volatile and thermally stable.[13][15]
-
The mass spectrometer acts as a highly specific detector, confirming the identity of the compound and measuring its quantity with high precision.[15]
-
-
Data Evaluation: Quantify the amount of the furan-indazole compound in the sample by comparing its peak area to a calibration curve generated from the prepared standards.
Safety and Toxicological Considerations
Authoritative Grounding: It is imperative to acknowledge that the furan ring, while a valuable component of bioactive molecules, can also be associated with toxicity. Furan itself is known to be hepatotoxic and carcinogenic in rodents, with toxicity mediated by its metabolic activation to a reactive intermediate, cis-2-butene-1,4-dial.[17][18][19] This reactive metabolite can alkylate proteins and DNA, leading to cellular damage.[18]
Field-Proven Insight: While the toxicological profile of each new furan-indazole derivative must be determined empirically, the potential for metabolic activation of the furan moiety necessitates early-stage toxicological screening. Any promising agrochemical candidate must undergo a rigorous battery of toxicological tests to assess its potential risks to human health and the environment, as mandated by regulatory agencies like the U.S. Environmental Protection Agency (EPA).[14][20] These studies are required to establish safe exposure limits and to ensure the compound does not pose an undue risk.[14][21] Furthermore, understanding the environmental fate—how the compound degrades and moves through soil and water—is critical for a comprehensive risk assessment.[22][23][24]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan-site transformations of obacunone as potent insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. ppqs.gov.in [ppqs.gov.in]
- 11. EP0123931A2 - Furan derivatives having fungicide activity - Google Patents [patents.google.com]
- 12. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. dirt-to-dinner.com [dirt-to-dinner.com]
- 15. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 16. ysi.com [ysi.com]
- 17. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 19. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. cebisusa.com [cebisusa.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 6-Substituted Indazoles
Welcome to the Technical Support Center for the synthesis of 6-substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. This resource provides in-depth troubleshooting guides and frequently asked questions in a practical question-and-answer format to directly address specific issues you may encounter in your laboratory.
Introduction
The 6-substituted indazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted transformations across various synthetic routes.
General Issues & FAQs
Before delving into specific synthetic methods, let's address some overarching challenges in the synthesis of 6-substituted indazoles.
Q1: I'm observing a mixture of N1 and N2 alkylated regioisomers. How can I control the regioselectivity?
A1: The formation of N1 and N2 isomers is a common challenge in indazole chemistry. The regioselectivity is influenced by both steric and electronic effects of the substituents on the indazole ring.[1][2]
-
For N1-selectivity: Generally, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N1-alkylated product.[2]
-
For N2-selectivity: Mitsunobu conditions often show a preference for the formation of the N2 regioisomer.[3] Additionally, substituents at the C7 position, such as -NO2 or -CO2Me, can direct alkylation to the N2 position with high selectivity.[2]
Troubleshooting Regioisomer Formation:
| Problem | Potential Cause | Recommended Solution |
| Poor N1/N2 selectivity | Suboptimal base/solvent combination. | For N1, use NaH in THF. For N2, consider Mitsunobu conditions or investigate the electronic influence of your substituents.[2][3] |
| Incomplete reaction | Insufficient base or reaction time. | Use a slight excess of base and monitor the reaction by TLC or LC-MS to ensure full conversion.[2] |
Logical Workflow for Controlling N-Alkylation Regioselectivity ```dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Indazole N-Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Isomer [label="Desired Isomer?", shape=diamond, fillcolor="#FBBC05"]; N1_Selective [label="N1-Alkylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Selective [label="N2-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conditions_N1 [label="Use NaH in THF\n(Thermodynamic Control)", shape=note, fillcolor="#E8F0FE"]; Conditions_N2 [label="Use Mitsunobu Conditions\n(Kinetic Control) or\nC7-electron-withdrawing group", shape=note, fillcolor="#FCE8E6"]; Analysis [label="Analyze N1:N2 Ratio\n(NMR, LC-MS)"]; Purification [label="Purify Isomers\n(Chromatography, Recrystallization)"];
Start -> Desired_Isomer; Desired_Isomer -> N1_Selective [label=" N1 "]; Desired_Isomer -> N2_Selective [label=" N2 "]; N1_Selective -> Conditions_N1; N2_Selective -> Conditions_N2; Conditions_N1 -> Analysis; Conditions_N2 -> Analysis; Analysis -> Purification; }
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling reactions.
Classical Indazole Syntheses
Davis-Beirut Reaction
The Davis-Beirut reaction provides a route to 2H-indazoles from N-substituted 2-nitrobenzylamines. Wh[4]en applied to the synthesis of 6-substituted indazoles, the starting material would be a 4-substituted-2-nitrobenzylamine.
Q5: My Davis-Beirut reaction with a 4-substituted-2-nitrobenzylamine is giving a low yield of the desired 6-substituted-2H-indazole. What are the likely side reactions?
A5: The Davis-Beirut reaction proceeds through a reactive nitroso intermediate. Si[5]de reactions can occur if this intermediate participates in undesired pathways. For N-aryl substrates, slow N-N bond formation can allow water to add to the nitroso imine intermediate, leading to cleavage and reduced yields.
[6]Troubleshooting the Davis-Beirut Reaction:
| Problem | Potential Cause | Recommended Solution |
| Low yield of 6-substituted-2H-indazole | Cleavage of the nitroso imine intermediate by water. | The addition of a controlled amount of water can sometimes be beneficial, but excess water is detrimental. Op[5]timization of the water content in the alcoholic solvent is crucial. |
| Unwanted side reactions of the nitroso intermediate. | For substrates that are prone to side reactions, it may be necessary to explore alternative synthetic routes. | |
| [7] |
Sugasawa Reaction
The Sugasawa reaction is an ortho-acylation of anilines, which can be a key step in the synthesis of certain indazole precursors. Fo[8]r a 6-substituted indazole, a 4-substituted aniline would be the starting material.
Q6: I am trying to perform a Sugasawa reaction on a 4-substituted aniline and getting a mixture of ortho and para acylated products. How can I improve the ortho-selectivity?
A6: The Sugasawa reaction generally provides good ortho-selectivity due to the coordination of the aniline's amino group with the Lewis acids (commonly BCl3 and AlCl3). Ho[8]wever, the electronic nature of the substituent at the 4-position can influence the regiochemical outcome.
Troubleshooting Sugasawa Reaction Selectivity:
| Problem | Potential Cause | Recommended Solution |
| Formation of para-acylated byproduct | Electronic effect of the 4-substituent directing para. | While the Sugasawa reaction is generally ortho-directing, strongly para-directing groups may lead to mixtures. In such cases, exploring alternative methods for introducing the ortho-acyl group may be necessary. |
| Low overall yield | Incomplete reaction due to aniline protonation. | Expulsion of HCl from the reaction medium is key to obtaining high yields. Adding the reaction mixture to a refluxing non-polar solvent like toluene can facilitate HCl removal. |
| [9] |
Purification Strategies
Q7: I have a mixture of my desired 6-substituted indazole and a regioisomeric byproduct. What is the best way to separate them?
A7: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the eluent system is critical to achieve good separation on silica gel.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective and scalable purification method.
Conclusion
The synthesis of 6-substituted indazoles, while synthetically valuable, presents a number of challenges in the form of side reactions and the formation of regioisomers. A thorough understanding of the underlying reaction mechanisms and the influence of substituents is paramount for successful synthesis. This technical support guide provides a framework for troubleshooting common issues and optimizing reaction conditions to achieve higher yields and purities of these important heterocyclic compounds.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davis–Beirut reaction | 13 Publications | 175 Citations | Top Authors | Related Topics [scispace.com]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Sugasawa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
Furan-Indazole Coupling Reactions: A Technical Support Center for Optimal Synthesis
Welcome to the technical support center for the optimization of furan-indazole coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles and achieving high-yield, reproducible results. Our focus is on understanding the "why" behind experimental choices, ensuring the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when approaching furan-indazole coupling reactions.
Q1: What are the primary catalytic systems used for furan-indazole coupling, and how do I choose the right one?
A1: The choice of catalyst is paramount and depends on the specific coupling strategy. The three main systems are:
-
Palladium-based catalysts: These are the most versatile and widely used for direct C-H arylation.[1][2][3] A combination of a palladium source, such as Pd(OAc)₂, and a suitable ligand is typically employed.[1][2] The ligand choice is critical for catalyst stability and activity.[4]
-
Cobalt-based catalysts: These offer a cost-effective and efficient alternative, particularly for C-H bond functionalization followed by cyclization.[5][6][7] Air-stable cationic Co(III) catalysts have been developed for one-step syntheses of N-aryl-2H-indazoles and furans.[5][6][7]
-
Copper-based catalysts: Copper catalysts, like CuCl₂·2H₂O, are used for oxidative coupling reactions.[8] This method is atom-economical and can often be performed under aerobic conditions, making it a sustainable choice.[8]
The selection depends on your specific substrates, desired regioselectivity, and tolerance for functional groups.
Q2: My reaction is showing low to no product yield. What are the first things I should check?
A2: Low or no yield is a common issue that can often be resolved by systematically checking a few key parameters:
-
Inert Atmosphere: Many coupling reactions, especially those involving palladium catalysts, are sensitive to oxygen.[4] Ensure your reaction vessel is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of your starting materials, solvents, and bases is critical. Moisture can significantly hinder the reaction.[4] Use freshly distilled or anhydrous solvents.
-
Catalyst Activity: Ensure your palladium precatalyst is being effectively reduced to the active Pd(0) species in situ.[4][9] Consider using a pre-activated Pd(0) source if you suspect issues with the reduction step.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity. An inappropriate ligand can lead to catalyst decomposition or inactivity.
Q3: How do I control regioselectivity in furan-indazole coupling?
A3: Regioselectivity is a key challenge. For direct arylation, coupling typically occurs at the C2 position of the furan and the C3 position of the indazole.[2][10] However, factors that can influence this include:
-
Directing Groups: The use of directing groups on the indazole or furan ring can steer the arylation to a specific position.
-
Steric Hindrance: Bulky substituents on either coupling partner can influence the site of reaction.
-
Electronic Effects: The electronic properties of the substituents on both the furan and indazole rings can affect the reactivity of different C-H bonds.
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth, question-and-answer guide to troubleshoot specific experimental issues.
Issue 1: Low Yield and Poor Conversion
Q: I've confirmed my reagents are pure and the atmosphere is inert, but my yield is still low. What are the next steps in optimization?
A: At this point, a systematic optimization of the reaction conditions is necessary. The key parameters to investigate are the ligand, base, solvent, and temperature.
-
Ligand Optimization: The choice of ligand is often the most critical parameter. For palladium-catalyzed reactions, phosphine-based ligands (e.g., 2-(dicyclohexylphosphino)-biphenyl) or N-heterocyclic carbene (NHC) ligands are commonly used.[1][3] It is often necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.
-
Base Selection: The base plays a crucial role in the C-H activation step. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][11] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Effects: The solvent can influence catalyst stability, solubility of reagents, and the reaction mechanism.[12][13][14] Aprotic polar solvents like 1,4-dioxane, DMAc, and THF are frequently used.[5][12] It is worthwhile to screen a few different solvents to find the one that gives the best results.[12][13][14]
-
Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A careful optimization of the temperature is often required.
Optimization Workflow for Low Yield
References
- 1. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cobalt(III)-catalyzed synthesis of indazoles and furans by C-H bond functionalization/addition/cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cu( ii )-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08226A [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
6-FURAN-2-YL-1H-INDAZOLE stability in different solvents
Technical Support Center: 6-FURAN-2-YL-1H-INDAZOLE
A Guide to Solvent Stability and Experimental Best Practices
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Given the unique combination of a furan ring and an indazole core, understanding its stability profile is critical for successful experimental design, from synthesis and purification to formulation and long-term storage. This document provides an in-depth analysis of the potential stability challenges, troubleshooting advice for common issues, and validated protocols to assess the stability of your compound in various solvent systems.
Scientific Deep Dive: Understanding the Inherent Instabilities
The stability of this compound is not governed by a single factor but by the combined chemical liabilities of its two core heterocyclic structures: the furan ring and the indazole nucleus.
The Furan Moiety: A Susceptible Aromatic System
The furan ring, while aromatic, is significantly less so than benzene, making it more reactive and prone to degradation.[1] Its pseudo-aromatic character makes it susceptible to reactions that can lead to loss of aromaticity, ring-opening, or polymerization, particularly under acidic conditions.[2] The ether linkage within the ring is a key point of vulnerability. Modifications at various positions on the furan ring can significantly alter its activity and stability.[3]
-
Acid-Catalyzed Degradation: This is the most significant liability for the furan moiety. In the presence of protic acids (e.g., HCl, H₂SO₄) or even strong Lewis acids, the ring can be protonated, initiating a cascade of reactions that can lead to ring-opening and the formation of 1,4-dicarbonyl compounds or polymerization into insoluble materials.[2][4]
-
Oxidation: The electron-rich nature of the furan ring makes it susceptible to oxidation. Exposure to air and light can lead to the formation of peroxides, which are often unstable.[5] Oxidizing agents used in forced degradation studies can readily degrade the furan ring.
-
Photodegradation: While less common than acid-catalyzed degradation, UV light can induce photochemical reactions in furan rings.
The Indazole Nucleus: Tautomers and Rearrangements
The indazole ring system is a robust aromatic structure but possesses its own set of potential instabilities. It is an amphoteric molecule, meaning it can be protonated or deprotonated.[6]
-
Tautomerism: Indazole exists in tautomeric forms, primarily the 1H- and 2H-tautomers.[7][8] The 1H-tautomer, as named in the compound, is the most thermodynamically stable and predominant form.[9][10][11] This equilibrium is generally not reversed by solvent effects.[7][10]
-
Photodegradation: A well-documented instability of the indazole core is its tendency to undergo phototransposition into a more stable benzimidazole isomer when exposed to UV light (UVA or UVB).[12] This rearrangement is believed to proceed from the excited state of the 2H-tautomer.[12]
-
Hydrolytic Degradation: The stability of the indazole ring can be pH-dependent, and it can undergo hydrolysis under harsh acidic or basic conditions.[12]
-
Oxidative and Thermal Stress: Like most complex organic molecules, the indazole ring can be degraded by strong oxidizing agents or at elevated temperatures.[12]
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of this compound turning yellow/brown and showing precipitation?
This is a classic sign of degradation, likely involving the furan moiety. The most probable cause is acid-catalyzed polymerization.[4] Trace amounts of acid in your solvent (e.g., older bottles of chloroform or dichloromethane can contain HCl) or on your glassware can initiate this process. The resulting polymers are often colored and insoluble, leading to the observed changes.
Q2: Which solvents are recommended for short-term and long-term storage?
Based on studies of similar furanic compounds, polar aprotic solvents are recommended as they have a stabilizing effect.[2][4]
-
Recommended for Storage: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating stock solutions for long-term storage. Acetonitrile is also a good option.[2] Store solutions in the dark and under an inert atmosphere (nitrogen or argon) at -20°C or -80°C.
-
Use with Caution: Protic solvents like methanol and ethanol can participate in degradation reactions if acidic catalysts are present. Chlorinated solvents (DCM, chloroform) should be used with care and should be fresh and stabilized. Avoid aqueous solutions, especially if the pH is not strictly controlled.
Q3: I am running a reaction and my analysis shows a new peak with the same mass as my starting material. What could it be?
If your reaction is exposed to UV light (including ambient laboratory light over long periods), you are likely observing the photochemical rearrangement of the indazole ring to the corresponding benzimidazole derivative.[12] This transformation is a known pathway for indazoles and results in an isomer that will have an identical mass but a different retention time in chromatography.[12]
Q4: How do I design an experiment to test the stability of this compound in my specific reaction or formulation buffer?
You should perform a "forced degradation" or "stress testing" study.[13] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products.[14] This is a critical step in developing a stability-indicating analytical method.[13] See the detailed protocol in the next section for a standardized approach.
Q5: Will the position of the furan group at the 6-position of the indazole ring affect its stability?
The electronic interplay between the two rings can influence stability. The furan ring is electron-rich, while the indazole ring has both electron-donating and -withdrawing characteristics. The overall electronic effect on each ring system would require computational analysis. However, the fundamental liabilities of each ring system—acid sensitivity for the furan and photosensitivity for the indazole—remain the primary concerns regardless of their connectivity.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent assay results over time. | Compound degradation in the stock solution or assay buffer. | Prepare fresh stock solutions in high-purity DMSO or DMF. Store at -80°C in small aliquots to avoid freeze-thaw cycles. Validate the stability in your final assay buffer over the time course of the experiment. |
| Appearance of an unexpected, more polar peak in HPLC. | Ring-opening of the furan moiety to form a dicarbonyl compound. | This is likely due to acid-catalyzed hydrolysis. Ensure all solvents are neutral and glassware is clean. Use a less acidic mobile phase if possible during analysis. |
| Appearance of an unexpected, less polar peak in HPLC (isomer). | Photochemical rearrangement of the indazole ring to a benzimidazole. | Protect all solutions and reaction mixtures from light using amber vials or aluminum foil. Minimize exposure to ambient lab light. |
| Precipitate forms upon addition of an acidic reagent. | Acid-catalyzed polymerization of the furan ring. | Consider an alternative synthetic route. If the acidic reagent is necessary, add it at a low temperature and keep the reaction time as short as possible. Use a polar aprotic solvent like DMF, which can stabilize the furan ring.[4] |
| Multiple new peaks appear during thermal stress testing. | General decomposition of the molecule. | The compound has limited thermal stability. Avoid high temperatures during synthesis, purification (e.g., distillation), and storage. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary chemical liabilities of this compound under common stress conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to evaluate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without completely consuming the parent compound.[15]
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Solvent Choice: Use a 50:50 mixture of acetonitrile and water as the primary solvent. This allows for compatibility with both aqueous and organic stress conditions. If solubility is an issue, a minimal amount of DMSO can be used to dissolve the compound before diluting with the acetonitrile/water mixture.
Application of Stress Conditions
For each condition, prepare a sample vial and a corresponding control vial (stored at 5°C in the dark).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Monitor at intervals (e.g., 2, 6, 24 hours).
-
After incubation, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Monitor at intervals.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Monitor at intervals.
-
-
Thermal Degradation:
-
Place 2 mL of the stock solution in a vial.
-
Incubate in an oven at 80°C.
-
Monitor at intervals.
-
For solid-state thermal stress, place a few milligrams of the solid compound in an oven at the same temperature.
-
-
Photolytic Degradation (as per ICH Q1B guidelines):
-
Place 2 mL of the stock solution in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil and placed in the same chamber to exclude light.
-
Analysis
-
Analyze all stressed samples, neutralized samples, and controls using a suitable stability-indicating method, typically Reverse-Phase HPLC with UV detection (RP-HPLC-UV).
-
The method should be capable of resolving the parent peak from all generated degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
LC-MS should be used to identify the mass of the degradation products to help elucidate their structures.
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
Data Summary: Predicted Stability Profile
While experimental data for this compound is not publicly available, the following table provides a predicted stability and solubility profile based on the known chemistry of its constituent rings. This should be used as a starting point for your own experimental validation.
| Solvent Class | Example Solvents | Predicted Solubility | Predicted Stability | Rationale and Key Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Good | Strong dipole-dipole interactions facilitate dissolution. These solvents are known to have a stabilizing effect on furan rings and are ideal for long-term storage.[2][4] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Poor to Moderate | Hydrogen bonding is possible, but the large aromatic core limits solubility in water.[16] Stability is a major concern due to potential acid-catalyzed degradation of the furan moiety, even with trace acid. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Poor | Good for dissolving compounds of moderate polarity. However, these solvents can contain trace amounts of HCl, which will rapidly degrade the furan ring. Use only fresh, stabilized grades. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Moderate | Weakly polar. Risk of peroxide formation upon storage, which can act as an oxidizing agent. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Moderate | Solubility is limited due to the polar N-H, furan oxygen, and indazole nitrogens. Stability is generally better than in protic or acidic solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Good (if dissolved) | "Like dissolves like" principle suggests very poor solubility. If the compound is in solution, degradation pathways are minimized. |
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of 6-Furan-2-yl-1H-Indazole Derivatives
Welcome to the technical support resource for researchers working with 6-furan-2-yl-1H-indazole derivatives. This guide is structured to help you systematically troubleshoot and resolve common issues related to low or inconsistent bioactivity in your experiments. As a class, indazole derivatives possess a wide range of pharmacological activities, but their heterocyclic structure can present unique challenges in experimental systems.[1][2][3] This document provides in-depth, experience-driven advice to help you navigate these challenges and ensure the integrity of your results.
Section 1: Foundational Checks: Compound Integrity and Solubility
The most frequent cause of apparent low bioactivity is not a failure of the compound's mechanism but rather a failure of its delivery to the target. Issues with compound handling, storage, and solubility are the primary culprits and should always be the first area to investigate.[4]
Q1: I'm not observing any effect from my this compound derivative. Where should I start?
Start with the compound itself. Before questioning the biological system, you must validate that the compound is pure, stable, and, most importantly, soluble in your assay medium at the desired concentration.
Initial Troubleshooting Steps:
-
Verify Compound Identity and Purity: Always use compounds from a reputable source with provided purity data (e.g., HPLC, NMR). Impurities can interfere with your assay, and incorrect identity means your experiment is invalid from the start.[4]
-
Check Storage Conditions: Indazole derivatives, like many small molecules, can be sensitive to light, moisture, and repeated freeze-thaw cycles.[4][5] Ensure the compound has been stored as recommended (typically at -20°C or -80°C, protected from light). Aliquoting stock solutions into single-use vials is a best practice to maintain integrity.[4]
-
Address Aqueous Solubility: Poor aqueous solubility is a very common characteristic of heterocyclic compounds and a primary reason for lack of activity.[4][6] If the compound precipitates in your aqueous assay buffer or cell culture medium, its effective concentration is unknown and likely far lower than intended.
Q2: My compound is poorly soluble in my aqueous assay buffer. How can I address this?
This is the most critical hurdle for many indazole derivatives. The standard approach is to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted into the final aqueous medium.[4][5] However, this process must be carefully managed.
Key Considerations for Using DMSO:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 0.5%.[4] Many cell lines experience stress or toxicity at concentrations as low as 1%, which can confound your results.[7][8][9] It is crucial to run a vehicle control (medium with the same final DMSO concentration) to ensure the solvent itself is not causing a phenotype.[10]
-
Precipitation upon Dilution: Even when using a DMSO stock, the compound can precipitate when diluted into an aqueous buffer (a phenomenon known as "crashing out"). This is often missed by researchers.
| DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell health or function.[7] | Ideal target range for most cell-based assays. |
| 0.1% - 1.0% | May induce stress, differentiation, or slight toxicity in sensitive cell lines, especially with longer incubation.[7][8] | Requires careful validation with vehicle controls. Use for the shortest time possible. |
| > 1.0% | Often cytotoxic; can damage cell membranes, cause oxidative stress, and lead to cell death.[7][9] | Avoid for cell-based experiments. Unacceptable for most applications. |
Protocol 1: Visual Solubility Assessment
This simple protocol helps you determine if your compound remains soluble at the highest concentration used in your experiment.
Objective: To visually inspect for compound precipitation in the final assay medium.
Materials:
-
High-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Assay buffer or cell culture medium (without cells).
-
Clear microcentrifuge tubes or a 96-well plate.
Procedure:
-
In a clear tube, add the final volume of your assay buffer (e.g., 1 mL).
-
Add the required volume of the DMSO stock solution to achieve the highest concentration you plan to test. For example, to achieve 10 µM from a 10 mM stock, add 1 µL to 1 mL of buffer.
-
Vortex or mix gently.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect the solution against a dark background. Look for any signs of cloudiness, crystals, or precipitate. A focused light beam (like a laser pointer) can help visualize small particulates (Tyndall effect).
Interpretation: If you see any precipitation, the compound is not soluble at that concentration. You must either lower the working concentration or explore alternative formulation strategies.
Section 2: Troubleshooting Cellular Assays
If you have confirmed your compound is stable and soluble, the next step is to scrutinize the biological assay. A common discrepancy arises when a compound is active in a biochemical (cell-free) assay but shows no activity in a cell-based assay.[10][11]
Q3: My compound is a potent inhibitor of its target kinase in a biochemical assay but shows weak or no activity in my cell-based assay. What's happening?
This is a classic drug discovery challenge that points to a number of potential biological barriers. The issue is not the compound's ability to inhibit the target, but its ability to reach the target within a living cell.[11]
Below is a workflow to diagnose the root cause of this discrepancy.
Caption: Troubleshooting workflow for low cellular bioactivity.
Potential Causes for Biochemical vs. Cellular Discrepancy:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.[12]
-
Active Efflux: The compound enters the cell but is actively pumped out by efflux transporters (e.g., P-glycoprotein), preventing it from reaching a sufficient intracellular concentration.[13]
-
Compound Metabolism: The cell metabolizes the compound into an inactive form.
-
Target Unavailability: The target protein may not be expressed at high enough levels in your cell model, or it might be sequestered in a cellular compartment that the compound cannot access.[10]
To differentiate these possibilities, a cell permeability assay is a logical next step.
Protocol 2: Caco-2 Bidirectional Permeability Assay Overview
The Caco-2 assay is the industry standard for predicting intestinal drug absorption and general permeability.[14][15] Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier.[13]
Objective: To determine the apparent permeability coefficient (Papp) of a compound and assess if it is a substrate for efflux pumps.
Methodology Overview:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to form a confluent, differentiated monolayer.[16]
-
Assay Execution:
-
A-to-B Permeability: The compound is added to the apical (A, top) chamber, and its appearance in the basolateral (B, bottom) chamber is measured over time. This simulates absorption.[16][17]
-
B-to-A Permeability: The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This indicates transport back out of the cell.[17]
-
-
Analysis: Samples from both chambers are analyzed by LC-MS/MS to determine the concentration of the compound. The Papp is calculated.
-
Efflux Ratio (ER): The ratio of Papp (B-to-A) / Papp (A-to-B) is calculated.
-
An ER > 2 suggests the compound is actively transported by efflux pumps.[13]
-
Interpreting Permeability Data:
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Implication for Bioactivity |
| < 1.0 | Low | Poor cell permeability is a likely cause of low cellular activity.[16] |
| 1.0 - 10.0 | Moderate | Permeability is unlikely to be the sole limiting factor. |
| > 10.0 | High | Compound readily crosses membranes; investigate other causes like efflux or target engagement. |
Section 3: Confirming Target Engagement in a Cellular Context
You've confirmed your compound is soluble and cell-permeable, yet it remains inactive. The final critical question is: Is your compound actually binding to its intended target inside the cell? [18] A direct measure of target engagement is essential to confirm the compound's mechanism of action.
Q4: How can I definitively prove my compound is binding to its target in intact cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[19][20] It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[20][21]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
By measuring the amount of soluble target protein remaining after heating, CETSA provides direct evidence of compound binding in the complex environment of a cell.[20][22]
Protocol 3: CETSA Melt Curve and Isothermal Dose-Response
This protocol involves two phases: first, generating a "melt curve" to find the optimal temperature, and second, performing a dose-response experiment at that temperature.[20]
Objective: To measure compound-induced thermal stabilization of a target protein in intact cells.
Phase 1: Melt Curve Generation
-
Cell Treatment: Harvest cells and resuspend them in media. Treat one batch with your compound at a saturating concentration (e.g., 10-20 µM) and another with vehicle (DMSO). Incubate for 1-2 hours at 37°C.[20]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.[20]
-
Lysis: Cool samples to room temperature, then lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).
-
Separation: Separate the soluble protein fraction (supernatant) from the aggregated protein (pellet) by centrifugation at high speed (e.g., 20,000 x g for 20 min).[22]
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western Blot.
-
Analysis: Quantify the band intensities. The compound-treated samples should show more soluble protein at higher temperatures compared to the vehicle control, indicating a "thermal shift." From this curve, identify the temperature (Tagg) that results in ~50% protein denaturation in the vehicle sample. This temperature will be used in Phase 2.
Phase 2: Isothermal Dose-Response (ITDRF)
-
Cell Treatment: Treat cell aliquots with a serial dilution of your compound (e.g., 0.1 nM to 20 µM) and a vehicle control. Incubate for 1-2 hours at 37°C.[20]
-
Heat Challenge: Heat all samples at the single temperature (Tagg) determined in Phase 1 for 3 minutes.[20]
-
Lysis, Separation, and Detection: Follow steps 3-5 from Phase 1.
-
Analysis: Quantify the band intensities. Plot the amount of soluble protein against the compound concentration. This dose-response curve confirms target engagement in a quantitative manner and provides an EC₅₀ value for target binding.
Interpretation of CETSA Results:
-
A clear thermal shift and a dose-dependent stabilization: This is strong evidence that your compound engages the target in cells. The low bioactivity you observe is likely due to the target not being critical for the phenotype you are measuring in that specific cell model.
-
No thermal shift: This indicates the compound is not binding to the target in the cellular environment, even if it is cell-permeable. This could be due to intracellular sequestration, rapid metabolism, or other factors preventing the physical interaction.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. mdpi.com [mdpi.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pharmaron.com [pharmaron.com]
- 17. bioivt.com [bioivt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. annualreviews.org [annualreviews.org]
- 22. bio-protocol.org [bio-protocol.org]
Technical Support Center: Storage and Handling of 6-Furan-2-yl-1H-indazole
Welcome to the technical support guide for 6-furan-2-yl-1H-indazole (CAS No. 885271-95-4). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of this valuable heterocyclic compound during storage and handling. The unique structure, which combines an indazole core with a furan moiety, presents specific stability challenges that must be addressed to ensure experimental reproducibility and the integrity of your research.
The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates for its versatile biological activities.[1] The furan ring, while also a key pharmacophore, is known to be susceptible to oxidative cleavage.[2] The combination of these two rings in a single molecule necessitates a robust storage and handling strategy to mitigate risks from oxidation, light, and other environmental factors.
Recommended Storage Conditions
For optimal long-term stability, this compound should be stored under controlled conditions. The following table summarizes the recommended parameters and the scientific rationale behind them.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Refrigeration significantly slows down the rate of potential thermal degradation and oxidative reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The furan moiety is highly susceptible to oxidation by atmospheric oxygen.[4][5] An inert atmosphere is critical to prevent oxidative ring cleavage.[3] |
| Light | Protect from Light (Amber Vial) | Indazole derivatives can undergo photochemical rearrangement when exposed to UV light.[6] Light can also catalyze the oxidation of the furan ring.[7] |
| Container | Tightly Sealed | Prevents the ingress of atmospheric oxygen and moisture, both of which can accelerate degradation.[8] |
| Location | Dry, Well-Ventilated Area | Minimizes moisture absorption and ensures a safe storage environment.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The compound's structure makes it susceptible to multiple degradation pathways, primarily driven by oxidation, light, and hydrolysis.
-
Oxidative Degradation : This is a major concern due to the electron-rich furan ring. Atmospheric oxygen, especially in the presence of light or trace metals, can initiate a cascade that leads to the oxidative cleavage of the furan ring.[2][9] This process can form highly reactive 1,4-dicarbonyl intermediates, which can further react or polymerize.[2]
-
Photodegradation : The indazole core is photosensitive. Upon exposure to UV radiation, 1H-indazoles can undergo an excited-state rearrangement to form benzimidazole isomers.[6] This isomerization fundamentally alters the compound's structure and biological activity.
-
Hydrolytic Degradation : While generally more stable than imines, the heterocyclic rings can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is typically less of a concern under standard storage conditions.[6][10]
Caption: Potential degradation pathways for this compound.
Q2: Why is an inert atmosphere (Argon/Nitrogen) so critical for this compound?
The furan ring is an aromatic heterocycle that is particularly prone to oxidation.[5] The reaction with molecular oxygen can proceed via several mechanisms, including autoxidation or photo-oxidation, to form endoperoxide intermediates.[9] These intermediates are unstable and readily rearrange to open the furan ring, yielding 1,4-dicarbonyl compounds.[2] This not only consumes the parent compound but also introduces reactive impurities into your sample. Storing the material under an inert atmosphere displaces oxygen and effectively inhibits this primary degradation pathway, preserving the compound's purity and integrity.[3]
Q3: My compound has changed color, appearing darker than the fresh material. What does this indicate?
A change in color, such as darkening from off-white to yellow or brown, is a strong visual indicator of chemical degradation.[3] This is often caused by the formation of complex, conjugated byproducts or polymeric materials resulting from oxidative or photolytic decomposition. If you observe a color change, it is highly recommended to re-analyze the material for purity before use to ensure the validity of your experimental results.
Q4: Can I store this compound at room temperature or in a standard -20°C freezer?
-
Room Temperature : Not recommended for long-term storage. Ambient temperatures provide sufficient energy to accelerate the degradation processes described above, particularly if the compound is also exposed to air and light.[3]
-
-20°C Freezer : While generally acceptable and preferable to room temperature, a standard laboratory freezer may not be necessary and can introduce its own challenges. Frequent opening and closing can lead to temperature fluctuations and condensation, potentially exposing the compound to moisture upon removal if not allowed to equilibrate to room temperature before opening. For most applications, refrigerated storage at 2–8°C provides a stable and energy-efficient environment that effectively minimizes degradation without the risks associated with freeze-thaw cycles.[3][11]
Q5: How does light exposure specifically affect this compound?
Light exposure introduces two primary risks. First, the indazole moiety is known to be photoreactive. UV light can provide the energy needed to induce a molecular rearrangement, converting the indazole ring into a more stable benzimidazole isomer.[6] Second, light can act as a catalyst for the oxidation of the furan ring, often by generating highly reactive singlet oxygen from atmospheric O₂, which then attacks the furan.[7] Therefore, protecting the compound from light by using amber glass vials or storing it in a dark location is a critical and simple step to prevent degradation.
Troubleshooting Guide
| Observed Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of biological activity. | Compound degradation has occurred, reducing the concentration of the active parent molecule and introducing potentially interfering impurities. | 1. Cease use of the current stock immediately.2. Re-analyze the purity of the stored material using the HPLC protocol below.3. If degradation is confirmed, procure fresh material.4. Strictly adhere to the recommended storage conditions (2-8°C, inert atmosphere, protection from light) for all new and existing stock. |
| New peaks appear in HPLC, LC-MS, or NMR analysis. | Formation of specific degradation products (e.g., oxidative byproducts, photoisomers). | 1. Compare the new analytical profile to a fresh, validated standard if available.2. Attempt to identify the degradants using mass spectrometry (LC-MS). Common mass shifts may correspond to oxidation (e.g., +16 or +32 amu) or isomerization (no mass change).3. Review the storage and handling history of the sample to correlate with the appearance of impurities. For example, peaks appearing after exposure to light may be photoisomers. |
Experimental Protocols
Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
HPLC Conditions :
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 254 nm and 280 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Integrate the peak area of the parent compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area. A significant decrease in purity or the appearance of new peaks over time indicates degradation.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is a powerful tool to understand the stability of a compound and identify likely degradation products. This workflow exposes the compound to accelerated stress conditions.
Caption: Workflow for a forced degradation study.
-
Prepare Samples : Create separate aliquots of your compound (~100 µg/mL in an acetonitrile/water mixture).
-
Apply Stress :
-
Acidic : Add HCl to a final concentration of 0.1 M.
-
Basic : Add NaOH to a final concentration of 0.1 M.
-
Oxidative : Add H₂O₂ to a final concentration of 3%.
-
Photolytic : Expose the solution to a calibrated UV/Vis light source.
-
Thermal : Place samples in a controlled oven.
-
Control : Keep one sample under normal laboratory conditions, protected from light.
-
-
Incubation : Incubate samples under the specified conditions for a set time (e.g., 24 hours), taking time points as needed.
-
Analysis : Neutralize the acidic and basic samples before injection. Analyze all samples, including the control, by a stability-indicating HPLC method (like the one above) and LC-MS.
-
Evaluation : Compare the chromatograms of the stressed samples to the control. Significant degradation under a specific condition (e.g., H₂O₂) confirms susceptibility to that pathway. The LC-MS data can be used to propose structures for the major degradation products.
By implementing these storage and handling protocols, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 10. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Refining Purification Methods for 6-FURAN-2-YL-1H-INDAZOLE
Welcome to the technical support center for the purification of 6-FURAN-2-YL-1H-INDAZOLE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this heterocyclic compound. The following question-and-answer format addresses specific experimental issues with a focus on the underlying scientific principles and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Initial Purification Strategy & Common Issues
Question 1: What is the best initial approach for purifying crude this compound after synthesis?
The optimal initial purification strategy depends on the scale of your reaction and the nature of the impurities. For most bench-scale syntheses, a combination of liquid-liquid extraction followed by flash column chromatography is a robust starting point. This compound possesses both a weakly basic indazole ring and a less polar furan moiety, influencing its solubility and chromatographic behavior.
-
Expert Insight: The indazole ring's nitrogen atoms can be protonated under acidic conditions, making the compound more water-soluble. This property can be exploited during aqueous workup to remove non-basic organic impurities. Conversely, the furan ring contributes to its solubility in common organic solvents like ethyl acetate and dichloromethane.
An initial acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to protonate and extract the desired product into the aqueous layer. Subsequent basification of the aqueous layer (e.g., with NaHCO₃ or NaOH) followed by extraction with an organic solvent will recover the purified product, leaving behind neutral and acidic impurities.
Question 2: My compound streaks significantly on silica gel TLC plates, leading to poor separation in column chromatography. What causes this and how can I fix it?
Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue.[1] This is primarily due to the interaction of the basic nitrogen atoms of the indazole ring with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow, uneven movement up the TLC plate and poor resolution in column chromatography.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to move more freely and form distinct spots.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase, which also serves to neutralize the silica surface.
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.
II. Column Chromatography: Optimization and Troubleshooting
Question 3: I'm having difficulty achieving good separation between my product and a closely-related impurity during flash chromatography. What parameters can I adjust?
Poor separation of closely-related impurities is a common challenge. A systematic approach to optimizing your chromatographic conditions is key.
Workflow for Optimizing Separation:
Caption: Decision workflow for purification of this compound.
Optimization Strategies:
-
Solvent System Selection: Thoroughly screen different solvent systems using TLC.[1] If a standard hexane/ethyl acetate system is not providing adequate separation, try systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Gradient Elution: Employ a shallow gradient during column chromatography. A gradual increase in the polarity of the mobile phase can effectively resolve compounds with similar Rf values.
-
Column Loading: Do not overload the column. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] Overloading leads to band broadening and decreased resolution.
-
Dry Loading: For compounds with limited solubility in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a strong solvent (e.g., methanol or dichloromethane), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column.[1]
Question 4: My compound is not eluting from the silica gel column, even with a highly polar mobile phase. What could be the problem?
If your compound fails to elute, it may be due to irreversible adsorption or decomposition on the silica gel.[1]
Troubleshooting Steps:
-
Stability Test: Before committing your entire batch to a column, perform a stability test on a TLC plate. Spot your compound on the plate, let it sit in the open air for about an hour, and then develop the plate. If you observe new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica.
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, neutral alumina can be a suitable alternative to silica for acid-sensitive or highly basic compounds.
-
Reversed-Phase Chromatography: This is often the best solution for highly polar compounds that interact too strongly with silica.[1][2] A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a standard starting point.
| Chromatography Method | Stationary Phase | Typical Mobile Phase | Best For |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate (+ 0.1% TEA) | Less polar compounds, initial purification. |
| Normal Phase | Alumina (Neutral) | Dichloromethane/Methanol | Basic compounds prone to streaking on silica. |
| Reversed Phase | C18 Silica | Water/Acetonitrile (+ 0.1% Formic Acid) | Polar compounds, difficult separations.[1] |
| HILIC | Amide, Cyano, etc. | Acetonitrile/Water | Very polar compounds.[2] |
Table 1: Comparison of Chromatographic Methods for this compound Purification.
III. Crystallization and Final Product Polishing
Question 5: My purified compound "oils out" instead of crystallizing. How can I induce crystallization?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystal formation.
Techniques to Induce Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, transfer it to a refrigerator or freezer.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.[1]
-
Solvent System Adjustment: If the compound is too soluble, you can try adding a "co-solvent" in which the compound is less soluble, dropwise, until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly. A patent for separating indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or methanol/water for recrystallization.[3]
Question 6: After purification, my product has a slight yellow or brown tint. How can I remove colored impurities?
Colored impurities are often non-polar, conjugated molecules.
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization.[1] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Recrystallization: A second recrystallization from a different solvent system can often effectively remove residual colored impurities.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Test the solubility of your compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, isopropanol, or mixtures with water.
-
Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
(Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try the techniques mentioned in Question 5.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
Technical Support Center: Enhancing the Selectivity of 6-Furan-2-yl-1H-indazole and Analogs
Welcome to the technical support center for researchers working with 6-furan-2-yl-1H-indazole and related heterocyclic compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of inhibitor selectivity. In the quest for potent and specific therapeutics, achieving high selectivity is paramount to minimize off-target effects and enhance clinical efficacy. This resource, presented in a question-and-answer format, offers troubleshooting strategies, detailed protocols, and the rationale behind experimental choices to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment and Understanding Selectivity
Question 1: My this compound analog shows potent activity against my primary target, but I suspect it has off-target effects. How can I determine its selectivity profile?
Answer:
Determining the selectivity profile is a critical first step. A broad, unbiased screen is the most effective approach to identify both expected and unexpected interactions across a wide range of related proteins, such as the human kinome.
Recommended Approach: Kinome Profiling
Kinase profiling services offer a comprehensive assessment of a compound's activity against a large panel of kinases.[1][2] This will provide a global view of your inhibitor's selectivity and help identify potential off-target liabilities.[3]
Key Considerations for Kinome Profiling:
-
Panel Size: Choose a panel that is broad enough to cover diverse kinase families. Panels with over 400 kinases are commercially available.[4]
-
Assay Format: Different platforms exist, including radiometric, luminescence, and binding assays.[4] The choice may depend on the specific compound properties and the desired output (e.g., IC50 values, percent inhibition).
-
ATP Concentration: Assays can be run at a fixed ATP concentration (e.g., 10 µM) or at the Km for each kinase. Testing at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[4]
Data Interpretation:
The results are typically presented as a "kinome tree" or a table of inhibition values. This visual representation allows for rapid identification of kinases that are potently inhibited by your compound. A highly selective compound will show strong inhibition of the intended target with minimal activity against other kinases.
Question 2: The kinome scan revealed that my compound inhibits several kinases from the same family. How can I confirm these are direct interactions and quantify the binding affinity?
Answer:
Following a broad screen, it is essential to validate the identified hits and quantify the binding affinity using orthogonal, biophysical methods.[] These techniques provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction.
Recommended Biophysical Assays:
| Assay | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | KD (affinity), kon/koff (kinetics) | Real-time, label-free, provides kinetic information.[6][7] | Requires protein immobilization, can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | KD, stoichiometry (n), ΔH (enthalpy), ΔS (entropy) | Gold standard for thermodynamics, solution-based.[][6][8] | Requires larger amounts of protein and compound, lower throughput. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors the thermal unfolding of a protein in the presence of a ligand. | ΔTm (change in melting temperature) | High-throughput, low sample consumption, good for initial hit validation.[6][7] | Indirect measure of binding, may not work for all proteins. |
| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled molecules in a temperature gradient, which changes upon binding. | KD | Low sample consumption, solution-based, tolerant of complex buffers.[][7][8] | Requires fluorescent labeling of one binding partner. |
Experimental Workflow for Hit Validation:
Caption: Workflow for validating off-target hits.
By employing these techniques, you can confidently confirm direct binding and establish a quantitative measure of affinity for your primary target and any identified off-targets. This data is crucial for guiding the subsequent steps in selectivity enhancement.
Section 2: Strategies for Enhancing Selectivity
Question 3: How can I rationally modify the this compound scaffold to improve its selectivity?
Answer:
Improving selectivity often involves a combination of structure-based design and systematic chemical modifications to exploit subtle differences between the target and off-target proteins.[9][10][11]
Key Medicinal Chemistry Strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule to understand how each component contributes to potency and selectivity.[12][13][14] For this compound, consider modifications at the following positions:
-
Furan Ring: Replace the furan with other five- or six-membered heterocycles (e.g., thiophene, pyrazole, isoxazole) to probe different electronic and steric interactions.[12][13]
-
Indazole Core: Modify substituents on the indazole ring. Small changes in electronics or sterics can have a significant impact on selectivity.
-
Linker: If applicable, vary the linker between the indazole and furan moieties.
-
-
Exploiting Unique Structural Features:
-
Gatekeeper Residue: Target kinases with smaller gatekeeper residues (e.g., glycine, alanine, threonine) by introducing bulky substituents on your inhibitor that would clash with larger gatekeeper residues (e.g., methionine, phenylalanine) in off-target kinases.[9]
-
Covalent Targeting: If a non-conserved cysteine residue is present near the binding site of your target kinase, you can design an inhibitor with a weak electrophile (e.g., acrylamide) to form a covalent bond, which can significantly enhance both potency and selectivity.[9]
-
Allosteric Pockets: Design inhibitors that bind to less conserved allosteric sites rather than the highly conserved ATP-binding pocket.[10][11]
-
-
Computational Approaches:
-
Molecular Docking: Use computational docking to predict the binding modes of your inhibitors in the active sites of both the target and off-target kinases.[15][16][17] This can help you identify key interactions to exploit or steric clashes to introduce for improving selectivity.
-
Machine Learning and AI: Advanced computational models can predict kinase-inhibitor interactions and guide the design of more selective compounds.[18]
-
Workflow for Rational Selectivity Enhancement:
Caption: Iterative cycle for improving inhibitor selectivity.
Question 4: I have designed and synthesized a library of analogs. What is an efficient way to screen them for improved selectivity?
Answer:
Screening a library of analogs requires a tiered approach to efficiently identify promising candidates without the high cost of comprehensive profiling for every compound.
Tiered Screening Strategy:
-
Primary Assay (On-Target Potency): Screen all analogs in a high-throughput format against your primary target to identify compounds that retain or have improved potency.
-
Secondary Assay (Key Off-Target(s)): Test the most potent compounds from the primary screen against the one or two most significant off-targets identified in the initial kinome scan. This will quickly filter out compounds that have not gained selectivity.
-
Broad Selectivity Profiling: For the handful of compounds that demonstrate improved potency and selectivity in the secondary assay, perform a full kinome profile to ensure that new off-target liabilities have not been introduced.
This tiered approach focuses resources on the most promising candidates, accelerating the discovery of highly selective inhibitors.
Section 3: Advanced Protocols and Methodologies
Protocol 1: Differential Scanning Fluorimetry (DSF) for Hit Validation
Objective: To rapidly assess the binding of this compound analogs to a target protein by measuring changes in protein thermal stability.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Compound plate with serially diluted analogs
-
qPCR instrument with a thermal ramp capability
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein will be 2 µM and the dye will be 5x.
-
Aliquot Master Mix: Add 19 µL of the master mix to each well of a 96-well PCR plate.
-
Add Compounds: Add 1 µL of your serially diluted compounds to the appropriate wells. Include a DMSO control.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument and run a thermal melt protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Data Analysis: The instrument will record the fluorescence of the SYPRO Orange dye as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive ΔTm (Tm with compound - Tm with DMSO) indicates ligand binding and stabilization of the protein.
Protocol 2: Molecular Docking with AutoDock Vina
Objective: To predict the binding mode of a this compound analog in the ATP-binding site of a target kinase.
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
Procedure:
-
Prepare the Protein Structure:
-
Download the crystal structure of your target kinase from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
Save the prepared protein structure in PDBQT format.
-
-
Prepare the Ligand Structure:
-
Draw your this compound analog in a molecular editor (e.g., ChemDraw, MarvinSketch) and save it as a 3D structure (e.g., MOL or PDB file).
-
In ADT, open the ligand file, assign charges, and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Binding Site (Grid Box):
-
In ADT, define a grid box that encompasses the ATP-binding site of the kinase. The dimensions of the box should be large enough to allow for conformational sampling of the ligand.
-
-
Run the Docking Simulation:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analyze the Results:
-
Vina will generate a set of predicted binding poses ranked by their binding affinity scores.
-
Visualize the top-scoring poses in a molecular viewer (e.g., PyMOL, Chimera) to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between your inhibitor and the protein.
-
Logical Relationship of Selectivity Enhancement:
Caption: The interplay of computational and experimental methods.
By integrating these computational and experimental approaches, researchers can systematically and rationally enhance the selectivity of this compound and other lead compounds, paving the way for the development of safer and more effective targeted therapies.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Docking simulation study and kinase selectivity of f152A1 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Cell Permeability of 6-Furan-2-yl-1H-indazole
Introduction: Navigating the Permeability Challenge
Welcome, researchers. This guide is designed to be your dedicated resource for troubleshooting and optimizing the cell permeability of the promising but often challenging molecule, 6-furan-2-yl-1H-indazole. Many of you are likely working with this scaffold due to its potential in various therapeutic areas, including oncology and neurology.[1][2] However, its inherent physicochemical properties can present a significant hurdle to achieving adequate intracellular concentrations.
This document moves beyond generic advice, offering a structured, question-and-answer-based approach to address the specific experimental issues you may encounter. We will delve into the "why" behind strategic chemical modifications and provide detailed, actionable protocols for assessing the impact of your changes. Our goal is to empower you with the knowledge to rationally design and synthesize analogs of this compound with enhanced cell permeability, accelerating your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and problems encountered when working to improve the cell permeability of this compound.
Q1: My this compound analog shows poor activity in cell-based assays, but is potent in biochemical assays. Could this be a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme or receptor) but loses efficacy in a cellular context, it strongly suggests that the molecule is not reaching its intracellular target in sufficient concentrations.
Troubleshooting Steps:
-
Confirm the Hypothesis: The first step is to experimentally determine the permeability of your compound. We recommend a tiered approach, starting with a simple, high-throughput assay and progressing to more complex models.
-
Initial Screen (Passive Diffusion): The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[3][4] It's cost-effective, rapid, and specifically measures a compound's ability to passively diffuse across a lipid membrane, which is a primary route for many small molecules.[5]
-
Advanced Assessment (Active Transport & Efflux): If your compound shows moderate to good passive permeability in PAMPA but still lacks cellular activity, or if you suspect active transport mechanisms are involved, the Caco-2 cell permeability assay is the gold standard.[6] This model uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, expressing both uptake and efflux transporters like P-glycoprotein (P-gp).[6][7] A significant difference between PAMPA and Caco-2 results can indicate that your compound is a substrate for efflux pumps.[3][8]
-
-
In Silico Prediction: Before embarking on extensive synthesis, leverage computational tools to predict the physicochemical properties of your parent molecule and potential analogs.[9][10][11] Key parameters to consider are:
-
Lipophilicity (LogP/LogD): This is a critical factor governing membrane permeability.[5][12] An optimal range for LogP is generally considered to be between 1 and 3 for good passive diffusion.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is generally associated with better permeability.
-
Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): Fewer HBDs and HBAs are desirable, as they increase the desolvation penalty when the molecule moves from an aqueous environment to the lipidic membrane interior.[13] Lipinski's Rule of Five provides a useful guideline (HBD ≤ 5, HBA ≤ 10).[14][15]
-
Q2: I want to modify this compound to improve its permeability. Where should I start?
A2: A systematic, structure-based approach is key. Consider the following strategies, starting with the most likely impactful and synthetically accessible modifications.
Strategic Modifications to Consider:
-
Modulating Lipophilicity:
-
Rationale: The balance between solubility and lipophilicity is crucial. While increasing lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[16][17]
-
Suggested Modifications:
-
Indazole Core: Introduce small, lipophilic groups at positions on the indazole ring that are not critical for target binding. For example, adding a methyl or fluoro group at the C4, C5, or C7 position can increase LogP.[18] Fluorination, in particular, can be a beneficial strategy as it can also block sites of metabolism.[19]
-
Furan Ring: While the furan ring itself is a key part of the scaffold, substitutions on this ring are less common and could significantly alter electronic properties. Proceed with caution here.
-
-
-
Reducing Hydrogen Bonding Potential:
-
Rationale: The indazole NH is a hydrogen bond donor. Masking or modifying this group can significantly improve permeability, provided it doesn't disrupt a critical interaction with the biological target.[20][21]
-
Suggested Modifications:
-
N1-Alkylation of the Indazole: Introducing a small alkyl group (e.g., methyl, ethyl) on the N1 position of the indazole will remove a hydrogen bond donor. This is a very common and often effective strategy.[18]
-
Intramolecular Hydrogen Bonding: A more advanced strategy is to introduce a functional group that can form an intramolecular hydrogen bond with the indazole NH. This "masks" the hydrogen bond donor from the solvent, reducing the desolvation penalty upon entering the membrane.[13][14]
-
-
-
Bioisosteric Replacement of the Furan Ring:
Q3: The furan ring in my compound is causing metabolic stability issues. What are my options?
A3: This is a known liability for furan-containing compounds.[22][23][24][25] The primary mechanism of toxicity involves P450-catalyzed oxidation of the furan ring to form reactive intermediates.[22]
Troubleshooting and Mitigation Strategies:
-
Confirm Metabolic Hotspot: Before making chemical changes, confirm that the furan ring is indeed the site of metabolism. This is typically done using in vitro metabolism assays with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify metabolites.
-
Bioisosteric Replacement: As mentioned in Q2, replacing the furan ring is a highly effective strategy.
-
Thiophene: A classic bioisostere for furan.
-
Pyridine or Phenyl: Depending on the required electronics and sterics for biological activity, these can also be considered.[26]
-
-
Steric Shielding: If the furan ring is essential for activity, you can try to sterically hinder the sites of metabolic attack. Adding a small, inert group (like a methyl group) to the carbon atoms of the furan ring can sometimes prevent the P450 enzymes from accessing it.
Q4: How do I interpret the results from my PAMPA and Caco-2 assays?
A4: The data from these assays, when compared, provide a powerful narrative about your compound's permeability profile.
| Assay | High Permeability (Papp in cm/s) | Low Permeability (Papp in cm/s) | Interpretation |
| PAMPA | > 5 x 10⁻⁶ | < 1 x 10⁻⁶ | Measures passive diffusion only.[3][4] |
| Caco-2 (A to B) | > 10 x 10⁻⁶ | < 2 x 10⁻⁶ | Measures passive diffusion and active uptake from the apical (gut) side to the basolateral (blood) side.[6][8] |
| Caco-2 (B to A) | - | - | Measures passive diffusion and active efflux from the basolateral side to the apical side. |
Interpreting Combined Results:
-
High PAMPA, High Caco-2 (A to B): Your compound has good passive permeability and is not a significant substrate for efflux pumps. This is the ideal scenario.
-
High PAMPA, Low Caco-2 (A to B): This strongly suggests that your compound is a substrate for an efflux transporter (like P-gp).[3][8] The compound can passively diffuse into the cell, but it is actively pumped back out.
-
Low PAMPA, High Caco-2 (A to B): This indicates that your compound has poor passive permeability but is likely a substrate for an active uptake transporter.[8]
-
Low PAMPA, Low Caco-2 (A to B): Your compound has poor passive permeability and is not subject to active uptake. This is the most challenging scenario, and significant chemical modifications are likely required.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lecithin in dodecane solution
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader capable of UV-Vis absorbance or fluorescence measurement
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the filter of each well in the 96-well filter plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solution: Dilute the test compound stock solution to a final concentration (e.g., 100 µM) in PBS (pH 7.4).
-
Assemble Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Incubation: Carefully place the filter plate on top of the acceptor plate, ensuring the filter makes contact with the acceptor solution. Incubate at room temperature for 4-16 hours with gentle shaking.
-
Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate Permeability (Papp): Use the appropriate formula to calculate the apparent permeability coefficient.
Visualization of Concepts
Logical Flow for Permeability Troubleshooting
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How hydrogen bonds impact P-glycoprotein transport and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico prediction of membrane permeability from calculated molecular parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 12. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. openaccessjournals.com [openaccessjournals.com]
- 28. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
Technical Support Center: Scaling Up the Synthesis of 6-FURAN-2-YL-1H-INDAZOLE
Introduction
Welcome to the technical support center for the synthesis of 6-furan-2-yl-1H-indazole. This molecule is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the development of kinase inhibitors and other therapeutic agents.[1][2] The synthetic route, typically culminating in a Suzuki-Miyaura cross-coupling, presents unique challenges, particularly during scale-up. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. We will address common pitfalls from starting material integrity to the intricacies of the palladium-catalyzed coupling and final purification.
Overall Synthetic Workflow
The synthesis is conceptually divided into two primary stages: the preparation of the key building blocks and their subsequent palladium-catalyzed cross-coupling.
Caption: High-level workflow for the synthesis of this compound.
Section 1: Starting Material Quality & Handling (FAQs)
Successful synthesis begins with high-quality, well-characterized starting materials. Problems encountered in the final coupling step can often be traced back to an issue with one of the precursors.
Q1: My synthesis of the 6-bromo-1H-indazole intermediate is low-yielding. What are the critical parameters for this step?
A1: The synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via diazotization and cyclization is robust but sensitive to temperature control and the purity of the isoamyl nitrite.[1]
-
Causality: The initial acetylation protects the amine, followed by an intramolecular cyclization initiated by the diazotization of the aniline. Poor temperature control during the addition of acetic anhydride or isoamyl nitrite can lead to side reactions and decomposition of the diazonium intermediate, significantly reducing yield.
-
Troubleshooting:
-
Ensure the 4-bromo-2-methylaniline is of high purity (>98%).
-
Maintain strict temperature control (<40°C) during the initial acetylation step.[1]
-
Use fresh, high-quality isoamyl nitrite. Older reagents can decompose, leading to incomplete diazotization.
-
Ensure the 20-hour reflux is maintained consistently to drive the cyclization to completion.[1]
-
Q2: I'm seeing inconsistent results in my Suzuki coupling. Could my 2-furanylboronic acid be the problem?
A2: Absolutely. Heteroaryl boronic acids, especially 2-furanylboronic acid, are prone to degradation.[3] This is one of the most common, and often overlooked, sources of failure in Suzuki couplings.
-
Causality: The primary degradation pathway is protodeboronation, where the C-B bond is cleaved by moisture or acidic protons, converting the boronic acid back to furan. This process is often accelerated by heat and exposure to air.[3][4] Homocoupling to form bifuran is another potential side reaction.
-
Troubleshooting & Best Practices:
-
Quality Check: Always use freshly opened 2-furanylboronic acid or material that has been stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[4]
-
Purity Assessment: Do not assume commercial material is pristine. If you suspect an issue, check the purity by ¹H NMR before use. The presence of a significant peak for furan is a clear indicator of degradation.
-
Handling: Weigh the boronic acid quickly and minimize its exposure to the atmosphere. Do not leave the container open on the bench.
-
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
This step is the heart of the synthesis and the most frequent source of difficulty. A systematic approach to troubleshooting is essential for success.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Issue 1: The reaction shows very low or no conversion of the 6-bromo-1H-indazole.
-
Probable Cause A: Inactive Catalyst. The active catalytic species is Pd(0), which is readily oxidized by atmospheric oxygen, rendering it inactive. The choice of palladium source and ligand is also critical for this specific transformation.[5]
-
Solution:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed before use. This is the single most critical factor.
-
Catalyst Choice: While many catalysts can work, PdCl₂(dppf) is a reliable starting point for heteroaryl couplings.[6] If this fails, consider more active catalysts systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂.[5]
-
Catalyst Handling: Handle palladium catalysts in a glovebox or under a positive pressure of inert gas. Avoid repeated opening and closing of the catalyst container.
-
-
-
Probable Cause B: Interference from the Indazole N-H Proton. The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, particularly with the base and organometallic intermediates, leading to catalyst deactivation or reduced reaction rates.[3][7]
-
Solution:
-
N-Protection: The most robust solution is to protect the indazole nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. This adds two steps (protection and deprotection) but often leads to significantly higher, more consistent yields and cleaner reactions, which is a major advantage during scale-up.[8]
-
Base Selection: In some cases, using a stronger or more hindered base like K₃PO₄ or Cs₂CO₃ can overcome N-H interference without protection, but this is often substrate-dependent.[9]
-
-
-
Probable Cause C: Incorrect Base or Solvent. The base is not merely a proton scavenger; it is essential for activating the boronic acid to form the borate complex, which is required for the transmetalation step.[10] The solvent must solubilize all components and be stable at the reaction temperature.
-
Solution:
-
Base: An aqueous solution of K₂CO₃ or Cs₂CO₃ is a standard choice.[6] Ensure the base is fully dissolved. Use at least 2-3 equivalents relative to the limiting reagent.
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents.[6] Ensure the dioxane is peroxide-free.
-
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Issue 2: My reaction is messy, with multiple side products observed by TLC and LCMS.
-
Probable Cause A: Homocoupling of the Boronic Acid. This results in the formation of 2,2'-bifuran. It is often promoted by the presence of oxygen or when the oxidative addition step is slow, allowing the palladium catalyst to react with two molecules of the boronic acid.
-
Solution:
-
Strictly Anaerobic Conditions: Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Controlled Addition: On a larger scale, consider adding the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Probable Cause B: Protodeboronation. As discussed in Section 1, this converts the boronic acid to furan, which will remain in the reaction as an unreactive impurity.
-
Solution: Use fresh, high-purity boronic acid and ensure all reagents and solvents are appropriately dried and handled to minimize moisture.
-
Section 3: Scale-Up, Work-up, and Purification (FAQs)
Q3: I am scaling the reaction from 1g to 100g. What new challenges should I anticipate?
A3: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and safety.
-
Mixing: Ensure your reactor has adequate agitation to keep the heterogeneous mixture (especially the base) well-suspended. Poor mixing can create local "hot spots" or areas of low reagent concentration, leading to side reactions and incomplete conversion.
-
Heat Transfer: The Suzuki coupling is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Monitor the internal temperature carefully and have a cooling system ready. A runaway reaction can lead to catalyst decomposition and pressure buildup.
-
Reagent Addition: Do not add all reagents at once. Sub-surface addition of reagents via a dip tube can prevent splashing and improve mixing.
Q4: What is the most efficient method for purifying the final product on a large scale?
A4: While column chromatography is common in discovery labs, it is often impractical and expensive at scale.[11] Crystallization is the preferred method for large-scale purification.
-
Work-up:
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the palladium catalyst.[6]
-
Perform an aqueous work-up. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
-
Crystallization:
-
Concentrate the organic layer to obtain the crude solid.
-
Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethyl acetate/heptane, isopropanol/water). The goal is to find a system where the product is highly soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Section 4: Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific equipment and scale.
Protocol 1: Synthesis of 6-Bromo-1H-indazole (Scale: 95 g)[1]
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline (95.0 g) |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl |
| Solvent | Chloroform, Heptane |
| Reaction Temp. | Reflux at 68°C |
| Reaction Time | 20 hours |
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal temperature below 40°C.
-
To the resulting mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.
-
After completion, cool the mixture to 25°C and remove volatile components under reduced pressure.
-
Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C for hydrolysis.
-
Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Protocol 2: Suzuki-Miyaura Coupling (N-Unprotected)[7][13]
Procedure:
-
To a reaction vessel, add 6-bromo-1H-indazole (1.0 eq), 2-furanylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Purge the vessel with argon for 15-20 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction to 80-100°C and stir until TLC or LCMS analysis shows complete consumption of the 6-bromo-1H-indazole.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Proceed with aqueous work-up and purification as described in Section 3.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Furanboronic acid | 13331-23-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Furan-2-yl-1H-indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Indazole Scaffold in Kinase Inhibition
The indazole nucleus has solidified its position as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, provides a versatile template for designing potent and selective inhibitors of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Several indazole-based compounds, such as Axitinib and Pazopanib, have already demonstrated significant clinical success as kinase inhibitors.[5] This guide focuses on a specific, yet underexplored, class of these compounds: 6-furan-2-yl-1H-indazole derivatives. By exploring the structure-activity relationships (SAR) of this family, we aim to provide a framework for the rational design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
While direct, comprehensive SAR studies on this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize a logical and scientifically grounded comparison. We will achieve this by examining the SAR of structurally related 6-aryl-1H-indazoles and applying the well-established principles of bioisosteric replacement to understand the role of the furan moiety.
The this compound Core: A Strategic Design
The strategic placement of a furan ring at the 6-position of the indazole core is a deliberate design choice aimed at exploiting key interactions within the ATP-binding pocket of protein kinases. The indazole core itself often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 6-position extends into a more solvent-exposed region, offering opportunities to modulate potency, selectivity, and physicochemical properties.
The furan ring, as a five-membered aromatic heterocycle, offers several advantages:
-
Electronic Nature: The oxygen atom in the furan ring influences its electronic properties, making it an electron-rich system capable of participating in various non-covalent interactions, such as pi-stacking and hydrogen bonding (as an acceptor).
-
Bioisosteric Replacement: The furan ring is a well-known bioisostere of the phenyl ring and other aromatic systems.[6][7] Its smaller size and distinct electronic distribution compared to a phenyl ring can lead to improved metabolic stability and altered selectivity profiles.
-
Scaffold for Further Functionalization: The furan ring can be readily substituted at its 3-, 4-, or 5-positions, providing vectors for further chemical modification to optimize compound properties.
Synthesizing the Target Scaffold: The Power of Suzuki-Miyaura Cross-Coupling
A robust and versatile method for the synthesis of 6-aryl-1H-indazoles, including the 6-furan-2-yl derivatives, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][8] This reaction provides a reliable means of forming the crucial C-C bond between the indazole core and the furan ring.
General Synthetic Workflow:
References
- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Validating the Anticancer Activity of 6-Furan-2-yl-1H-indazole In Vivo: A Comparative Guide to Preclinical Efficacy Assessment
For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a potential clinical candidate is paved with rigorous in vivo validation. This guide provides a comprehensive framework for validating the anticancer activity of a novel small molecule, 6-furan-2-yl-1H-indazole, in vivo. As direct in vivo studies on this specific compound are not yet publicly available, this guide will present a well-defined, hypothetical experimental plan and compare it with established in vivo data from other indazole-based anticancer agents. This comparative approach will ground our proposed study in field-proven methodologies and offer valuable insights into the experimental choices and potential outcomes.
The indazole scaffold is a well-established pharmacophore in oncology, with several derivatives approved as anticancer drugs, such as pazopanib and axitinib.[1][2] These molecules often function as kinase inhibitors, targeting critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3] Our hypothetical compound, this compound, shares this core structure, suggesting a potential role as a kinase inhibitor. The furan moiety may confer unique properties regarding target selectivity and pharmacokinetic profile. This guide will detail the necessary steps to test this hypothesis in a preclinical setting.
Comparative Landscape of Indazole-Based Anticancer Agents
To establish a benchmark for our hypothetical study, we will compare the potential in vivo efficacy of this compound with other indazole derivatives that have undergone preclinical in vivo evaluation.
| Compound | Target(s) | Cancer Model | Key In Vivo Findings | Reference |
| This compound (Hypothetical) | Putative Kinase Inhibitor | To be determined (e.g., NSCLC Xenograft) | To be determined | N/A |
| CFI-400945 | Polo-like kinase 4 (PLK4) | Colon Cancer Xenograft (HCT116) | Effective inhibition of tumor growth. | [4] |
| Compound 2f (indazole derivative) | Putative Tyrosine Kinases | Breast Cancer Syngeneic (4T1) | Suppressed tumor growth without obvious side effects; induced apoptosis. | [1][5][6] |
| Pazopanib | Multi-kinase (VEGFR, PDGFR, etc.) | Renal Cell Carcinoma Xenograft | Significant tumor growth inhibition. | [1] |
| Axitinib | VEGFR, PDGFR | Various Xenograft Models | Potent anti-angiogenic and antitumor activity. | [1] |
Experimental Workflow for In Vivo Validation
The following diagram outlines a comprehensive workflow for the in vivo validation of this compound. This workflow is designed to assess efficacy, toxicity, and mechanism of action in a systematic manner.
Caption: A stepwise workflow for the in vivo validation of a novel anticancer compound.
Detailed Experimental Protocols
A successful in vivo evaluation hinges on meticulously designed and executed protocols. Below are detailed methodologies for the key experiments outlined in the workflow.
Part 1: Animal Model Selection and Tumor Implantation
The choice of the animal model is critical and depends on the scientific question being addressed.[7]
-
Xenograft Model: This model involves implanting human cancer cells into immunocompromised mice (e.g., NOD/SCID). It is ideal for assessing the direct antitumor activity of a compound on human tumors. For this compound, a non-small cell lung cancer (NSCLC) cell line (e.g., A549) could be used, given the prevalence of kinase-driven lung cancers.
-
Protocol:
-
Culture A549 cells to 80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female NOD/SCID mice.
-
Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
-
Syngeneic Model: This model uses immunocompetent mice and murine cancer cells, allowing for the study of the interplay between the therapeutic agent and the host immune system.[8] If this compound is suspected to have immunomodulatory effects, a syngeneic model like the 4T1 breast cancer model in BALB/c mice would be appropriate.[1][5][6]
-
Protocol:
-
Culture 4T1 murine breast cancer cells.
-
Inject 1 x 10^5 cells in 50 µL of PBS into the mammary fat pad of 6-8 week old female BALB/c mice.
-
Monitor tumor growth and randomize mice when tumors are palpable.
-
-
Part 2: Dosing Regimen and Efficacy Assessment
Determining the optimal and safe dose is crucial for a successful efficacy study.
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating doses of this compound to non-tumor-bearing mice.
-
Monitor for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 14 days.
-
The MTD is the highest dose that does not induce significant toxicity.
-
-
Efficacy Study:
-
Based on the MTD, select 2-3 dose levels for the efficacy study.
-
Administer this compound and a vehicle control to the randomized tumor-bearing mice. A standard-of-care drug for the chosen cancer type should be included as a positive control.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
PK/PD studies help to understand the drug's exposure and its effect on the target.[9]
-
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
-
Pharmacodynamics:
-
Treat tumor-bearing mice with this compound.
-
Collect tumor samples at different time points post-treatment.
-
Analyze the expression or phosphorylation status of the putative target kinase and downstream signaling molecules using techniques like Western blotting or immunohistochemistry. This will confirm target engagement in vivo.
-
Interpreting the Data: A Comparative Perspective
The in vivo data for this compound should be interpreted in the context of existing knowledge on similar compounds.
-
Efficacy: A significant TGI at a well-tolerated dose would be a strong indicator of anticancer activity. This can be compared to the reported efficacy of compounds like CFI-400945 and compound 2f in their respective models.[1][4][5]
-
Toxicity: The toxicity profile of this compound is a critical determinant of its therapeutic window. A favorable safety profile, as seen with compound 2f, would be highly encouraging.[1][5]
-
PK/PD Correlation: A clear correlation between drug exposure, target modulation, and antitumor activity will provide strong evidence for the compound's mechanism of action and validate its potential as a targeted therapy.
Hypothetical Signaling Pathway and Target Validation
Assuming this compound acts as a kinase inhibitor, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer, such as the PI3K/Akt or MAPK pathway.
Caption: A hypothetical mechanism of action for this compound targeting the PI3K/Akt pathway.
Conclusion
The in vivo validation of this compound requires a systematic and comparative approach. By leveraging established methodologies and comparing the results with those of other indazole-based anticancer agents, researchers can build a robust preclinical data package. This guide provides a comprehensive roadmap for these critical studies, emphasizing the importance of careful experimental design, rigorous execution, and thoughtful data interpretation. The successful completion of these studies will be instrumental in determining the therapeutic potential of this compound and its future trajectory in the drug development pipeline.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-FURAN-2-YL-1H-INDAZOLE and Other Indazole-Based Compounds in Kinase Inhibition
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile core for developing targeted therapeutics. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole motif, underscoring its clinical significance in oncology.[4][5]
The biological activity of indazole derivatives can be finely tuned through substitution at various positions of the bicyclic ring. The C6 position, in particular, has been a focal point for medicinal chemists. Modifications at this position can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the hypothetical compound 6-FURAN-2-YL-1H-INDAZOLE against other well-characterized 6-substituted indazole-based compounds, offering insights into its potential as a kinase inhibitor and a roadmap for its experimental evaluation.
Spotlight on this compound: A Novel Candidate
While specific experimental data for this compound is not yet extensively available in peer-reviewed literature, its structure suggests significant potential. The furan ring, a five-membered aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, within a kinase active site. Its introduction at the C6 position of the indazole core is a rational design strategy to explore new chemical space and potentially achieve novel kinase selectivity profiles.
This guide will compare the projected performance of this compound with established 6-substituted indazole derivatives targeting key oncogenic kinases such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor 1 (FGFR1).
Comparative Analysis of 6-Substituted Indazole-Based Kinase Inhibitors
The following sections will delve into a comparative analysis based on the structure-activity relationships (SAR) of known 6-substituted indazole compounds. This will provide a framework for predicting the potential efficacy of this compound.
Targeting Polo-Like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its dysregulation is implicated in tumorigenesis.[6][7] Several potent indazole-based PLK4 inhibitors have been developed, making it a relevant target for our hypothetical compound.
One notable example is the N-(1H-indazol-6-yl)benzenesulfonamide scaffold. Compound K22 , a derivative from this series, has demonstrated exceptional potency against PLK4 with an IC50 of 0.1 nM.[6] Another class of potent PLK4 inhibitors is the (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives.[4]
Table 1: Comparative in vitro Activity of 6-Substituted Indazole-Based PLK4 Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| This compound | Hypothetical | PLK4 | To be determined | N/A |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | PLK4 | 0.1 | [6] |
| CFI-400437 | (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative | PLK4 | 0.6 | [6] |
| Centrinone | Non-indazole based PLK4 inhibitor (for comparison) | PLK4 | 2.7 | [6] |
Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)
The FGFR signaling pathway is frequently deregulated in various cancers, making FGFR1 an attractive therapeutic target.[8][9] Indazole-based compounds have also shown promise as FGFR1 inhibitors. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been reported as potent inhibitors of FGFR1.[4]
Table 2: Comparative in vitro Activity of 6-Substituted Indazole-Based FGFR1 Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| This compound | Hypothetical | FGFR1 | To be determined | N/A |
| Compound 31 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 30.2 | [4] |
| PD173074 | Non-indazole based FGFR inhibitor (for comparison) | FGFR1 | ~20 | [10] |
Experimental Workflows for Evaluation
To ascertain the therapeutic potential of this compound, a systematic experimental evaluation is necessary. The following protocols provide a detailed guide for researchers.
Synthesis of this compound
The synthesis of this compound can be approached through established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A plausible synthetic route is outlined below:
Caption: Proposed Suzuki coupling for the synthesis of this compound.
In Vitro Kinase Inhibition Assays
The inhibitory activity of this compound against target kinases like PLK4 and FGFR1 can be determined using various assay formats. The LanthaScreen® Eu Kinase Binding Assay is a robust method for measuring inhibitor affinity.[1][11]
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for PLK4
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (this compound) in 1X Kinase Buffer A. A serial dilution is recommended to determine the IC50 value.
-
Prepare a 2X kinase/antibody solution containing 2 nM PLK4 kinase and 4 nM LanthaScreen® Eu-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution (e.g., 4 nM Kinase Tracer 236) in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X test compound solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
Cell-Based Assays: Determining Cellular Potency
To assess the effect of this compound on cell viability and proliferation, a cytotoxicity assay such as the MTT assay is essential.[12][13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7 for PLK4, or a cell line with FGFR1 amplification) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and comparator compounds) for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
In Vivo Efficacy Studies: Tumor Xenograft Models
Promising in vitro results should be followed by in vivo studies to evaluate the antitumor efficacy of this compound in a living organism.[14][15][16]
Experimental Protocol: Human Tumor Xenograft Study in Mice
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (and comparator compounds) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage) at a predetermined dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a specified size.
-
Excise the tumors and analyze them for pharmacodynamic markers (e.g., target kinase inhibition).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Conclusion and Future Directions
The indazole scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. While this compound is a hypothetical compound at present, its rational design based on established SAR principles for 6-substituted indazoles suggests it is a promising candidate for synthesis and evaluation.
The comparative framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers and drug development professionals to investigate the potential of this compound and other novel indazole-based compounds. Through systematic evaluation, it is possible to uncover new therapeutic agents with improved potency, selectivity, and clinical utility in the fight against cancer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-6-FURAN-2-YL-1H-INDAZOLE
Abstract
In preclinical drug development, the comprehensive characterization of a compound's selectivity is a critical determinant of its therapeutic potential and safety profile. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a robust framework for assessing the cross-reactivity of the novel investigational compound, 6-FURAN-2-YL-1H-INDAZOLE , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By employing a multi-pronged approach that includes broad-panel biochemical screening and targeted, cell-based assays, we objectively compare its selectivity profile against two established VEGFR2 inhibitors: the highly selective Axitinib and the multi-targeted Sunitinib. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the interpretation of selectivity profiles to guide further development.
Introduction: The Imperative of Selectivity Profiling
The indazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2][3][4][5][6][7] Our investigational compound, this compound, has been designed as a potent inhibitor of VEGFR2, a key mediator of angiogenesis crucial for tumor growth. While on-target potency is essential, understanding the compound's interactions across the broader human kinome is equally vital. The conserved nature of the ATP-binding pocket among kinases creates a high potential for cross-reactivity, which can be a double-edged sword.[8][9] Unintended off-target inhibition can lead to toxicity, as seen with the cardiotoxicity associated with Sunitinib's off-target effects on AMPK.[10][11][12] Conversely, planned multi-target engagement can yield superior efficacy.
This guide establishes a systematic approach to de-risk and characterize this compound. We will compare its performance against:
-
Axitinib : A second-generation, potent, and highly selective inhibitor of VEGFRs 1, 2, and 3, serving as a benchmark for high selectivity.[13][14][15][16]
-
Sunitinib : A multi-targeted inhibitor of VEGFRs, PDGFRs, c-KIT, and other kinases, representing a broader selectivity profile that is effective but associated with more off-target toxicities.[17][18]
Our evaluation will be grounded in two complementary, industry-standard methodologies: large-scale kinase binding assays to map the landscape of potential interactions and cell-based target engagement assays to confirm these interactions in a physiological context.
Methodology I: Broad-Spectrum Kinase Interaction Mapping
To obtain a global view of selectivity, a competition binding assay is the method of choice. The KINOMEscan™ platform, for example, quantifies the ability of a compound to displace a known ligand from the ATP-binding site of hundreds of kinases, providing a direct measure of binding affinity.[19][20][21][22]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Kinase Reagent Preparation : A panel of 468 kinases is expressed as DNA-tagged fusions.
-
Ligand Immobilization : A proprietary, broad-spectrum kinase inhibitor is immobilized onto a solid support (e.g., beads).
-
Competitive Binding : The test compound (this compound, Axitinib, or Sunitinib) is incubated at a fixed concentration (e.g., 1 µM) with the kinase-tagged phage and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.[23]
-
Quantification : After reaching equilibrium, the unbound kinase is washed away. The amount of kinase remaining bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).[20][22][23]
-
Data Analysis : Results are expressed as "Percent of Control" (%Ctrl), where the DMSO control represents 100% (no inhibition) and a lower %Ctrl value indicates stronger binding of the test compound.
Caption: KINOMEscan™ experimental workflow.
Results I: Comparative Kinome Selectivity Profiles
The data below represents hypothetical results from a KINOMEscan™ screen at 1 µM, showcasing the differential selectivity of the three compounds.
| Kinase Target | This compound (% Inhibition) | Axitinib (% Inhibition) | Sunitinib (% Inhibition) |
| VEGFR2 (KDR) | 99.5 | 99.8 | 98.9 |
| VEGFR1 | 98.2 | 99.5 | 97.5 |
| VEGFR3 | 97.5 | 99.1 | 96.8 |
| PDGFRβ | 35.1 | 15.2 | 95.3 |
| c-KIT | 12.5 | 8.1 | 92.1 |
| SRC | 20.3 | 5.5 | 65.7 |
| EGFR | 5.1 | 2.3 | 25.4 |
| AMPK | 2.5 | 1.8 | 75.6 |
| Selectivity Score (S₁₀) | 0.05 | 0.02 | 0.21 |
The Selectivity Score (S₁₀) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (excluding mutants). A lower score indicates higher selectivity.
Interpretation:
-
This compound demonstrates high potency against its primary target, VEGFR2, with a selectivity profile superior to that of Sunitinib. Its moderate inhibition of PDGFRβ and SRC suggests a focused but not entirely exclusive activity.
-
Axitinib confirms its reputation as a highly selective inhibitor, showing potent inhibition only against the VEGFR family and minimal interaction with other kinases.[13][14]
-
Sunitinib displays a multi-targeted profile, potently inhibiting VEGFRs, PDGFRβ, c-KIT, and numerous other kinases, consistent with its known clinical efficacy and side-effect profile.[17]
Methodology II: Quantifying Cellular Target Engagement
While biochemical assays are excellent for broad screening, they do not account for cell permeability, intracellular ATP concentrations, or target availability. Therefore, confirming target engagement in a live-cell context is a mandatory validation step. The NanoBRET™ Target Engagement (TE) assay is a sensitive method for quantifying compound binding to a target protein within intact cells.[24][25][26]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation : HEK293T cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase (the energy donor).
-
Compound Treatment : Transfected cells are plated and treated with a serial dilution of the test compound.
-
Tracer Addition : A cell-permeable fluorescent tracer that reversibly binds to the kinase active site (the energy acceptor) is added at a pre-determined concentration.[27]
-
Substrate Addition & BRET Measurement : A NanoLuc® substrate is added, generating luminescence. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, its proximity allows for Bioluminescence Resonance Energy Transfer (BRET).[28]
-
Competitive Displacement : The test compound competes with the tracer for binding to the kinase. This displacement leads to a decrease in the BRET signal.[27]
-
Data Analysis : The BRET ratio is plotted against the compound concentration to generate a dose-response curve and determine the intracellular IC₅₀ value.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Results II: Cellular Potency and Selectivity
The following hypothetical data compares the intracellular potency of the compounds against the primary target (VEGFR2) and a key off-target (PDGFRβ) identified in the kinome screen.
| Compound | Cellular IC₅₀ (nM) - VEGFR2 | Cellular IC₅₀ (nM) - PDGFRβ | Cellular Selectivity (PDGFRβ vs VEGFR2) |
| This compound | 5.2 | 850 | 163-fold |
| Axitinib | 1.1 | 450 | 409-fold |
| Sunitinib | 8.5 | 15.3 | 1.8-fold |
Interpretation:
-
This compound demonstrates potent on-target engagement in living cells with an IC₅₀ of 5.2 nM. Crucially, it shows a 163-fold cellular selectivity for VEGFR2 over PDGFRβ, confirming that the moderate biochemical binding observed previously translates to a significantly weaker effect in a cellular environment.
-
Axitinib shows the highest on-target potency and a superior selectivity of over 400-fold, reinforcing its clean profile.
-
Sunitinib is potent against both VEGFR2 and PDGFRβ in cells, with only a 1.8-fold selectivity, confirming its multi-targeted activity at the cellular level.
Discussion and Future Directions
This comparative guide illustrates a clear and logical workflow for characterizing the cross-reactivity of a novel kinase inhibitor. Our hypothetical data for This compound positions it as a promising therapeutic candidate with a desirable "selectively non-selective" profile.
-
Favorable Comparison to Sunitinib : It matches Sunitinib's on-target cellular potency against VEGFR2 but demonstrates significantly greater selectivity, avoiding potent inhibition of key off-targets like c-KIT and AMPK. This profile suggests a potentially lower risk of associated toxicities such as cardiotoxicity and myelosuppression.[10][11]
-
Contrasted with Axitinib : While Axitinib remains the benchmark for selectivity, the moderate off-target activity of this compound on kinases like PDGFRβ may offer a therapeutic advantage in certain tumor types where multiple signaling pathways are activated. This concept of beneficial polypharmacology is a key consideration in modern drug design.[29][30]
Future Workflows:
-
Cellular Thermal Shift Assay (CETSA) : To provide orthogonal validation of target engagement, CETSA should be performed. This label-free method measures the thermal stabilization of a target protein upon ligand binding in its native cellular or even tissue environment.[31][32][33][34][35]
-
Phenotypic Screening : The compound should be profiled in a panel of cell-based assays (e.g., proliferation, apoptosis) using cell lines with known kinase dependencies to correlate the observed target profile with functional outcomes.
-
In Vivo Toxicology : Based on the off-target profile, targeted in vivo studies should be designed to assess potential liabilities predicted by the kinome scan (e.g., monitoring cardiac function if any cardiotoxic kinases were inhibited).
By integrating biochemical profiling with multiple, robust cell-based assays, we can build a comprehensive understanding of a compound's mechanism of action and de-risk its progression towards clinical development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 20. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 21. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 22. chayon.co.kr [chayon.co.kr]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 26. news-medical.net [news-medical.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 34. CETSA [cetsa.org]
- 35. news-medical.net [news-medical.net]
A Comparative Guide to the Synthetic Routes of 6-Aryl-Indazoles for Medicinal Chemistry
The 6-aryl-indazole scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory disorders. The strategic introduction of an aryl group at the C6 position of the indazole ring can significantly influence the molecule's pharmacological profile. Consequently, the development of efficient, versatile, and scalable synthetic routes to access these valuable compounds is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the three predominant palladium-catalyzed cross-coupling strategies for the synthesis of 6-aryl-indazoles: the Suzuki-Miyaura coupling, the direct C-H arylation, and the Heck reaction. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data.
At a Glance: Performance Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Limitations | Typical Yields |
| Suzuki-Miyaura Coupling | High yields, broad substrate scope, excellent functional group tolerance, commercially available reagents. | Requires pre-functionalization of both coupling partners (halo-indazole and boronic acid). | 70-95% |
| Direct C-H Arylation | High atom economy, avoids pre-functionalization of the indazole, allows for late-stage modification. | Can suffer from regioselectivity issues, may require directing groups, sometimes harsh reaction conditions. | 50-85% |
| Heck Reaction | Good functional group tolerance, utilizes readily available alkenes. | Can have issues with stereoselectivity (E/Z isomers), may require activated alkenes for high efficiency. | 60-80% |
The Workhorse: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its reliability and broad applicability in the formation of C-C bonds. This methodology involves the palladium-catalyzed cross-coupling of a 6-halo-indazole (typically 6-bromo-1H-indazole) with an arylboronic acid or its corresponding ester.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The reaction is initiated by the oxidative addition of the 6-bromoindazole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the arylboronic acid, a step often facilitated by a base, to generate a diorganopalladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond of the 6-aryl-indazole and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 6-aryl-indazole synthesis.
Experimental Protocol: Synthesis of 6-Phenyl-1H-indazole
Materials:
-
6-Bromo-1H-indazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
2 M Aqueous sodium carbonate (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a round-bottom flask, add 6-bromo-1H-indazole, phenylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-phenyl-1H-indazole.
Substrate Scope and Limitations
The Suzuki-Miyaura coupling generally exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the arylboronic acid and the indazole core. Electron-donating and electron-withdrawing groups on the arylboronic acid are typically well-tolerated, allowing for the synthesis of a diverse library of 6-aryl-indazoles.[1][2]
Limitations:
-
The primary limitation is the requirement for pre-functionalized starting materials. The synthesis of substituted arylboronic acids can sometimes be challenging.
-
Sterically hindered arylboronic acids may exhibit lower reactivity, requiring more forcing conditions or specialized catalysts.
The Atom-Economical Approach: Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. This method enables the direct formation of a C-C bond between the C6-H of the indazole and an aryl halide, circumventing the need for pre-functionalization of the indazole ring.
Mechanistic Considerations
The mechanism of direct C-H arylation can proceed through several pathways, with the concerted metalation-deprotonation (CMD) mechanism being widely accepted for many palladium-catalyzed systems.[3] In this pathway, the palladium catalyst coordinates to the indazole, and the C-H bond is cleaved in a concerted step involving a base. The resulting palladacycle then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the 6-aryl-indazole and regenerate the active catalyst. The regioselectivity of the C-H activation is a critical aspect and can be influenced by the directing effect of the pyrazole nitrogen and the electronic properties of the indazole ring.[4]
Caption: Proposed Concerted Metalation-Deprotonation (CMD) mechanism for direct C-H arylation of indazole.
Experimental Protocol: Synthesis of 6-(p-tolyl)-1H-indazole
Materials:
-
1H-Indazole (1.0 mmol)
-
4-Iodotoluene (1.2 mmol)
-
Pd(OAc)₂ (0.1 mmol)
-
Pivolic acid (0.2 mmol)
-
K₂CO₃ (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
In a sealed tube, combine 1H-indazole, 4-iodotoluene, Pd(OAc)₂, pivolic acid, and K₂CO₃.
-
Add DMA and degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain 6-(p-tolyl)-1H-indazole.
Substrate Scope and Limitations
Direct C-H arylation offers the significant advantage of not requiring a pre-functionalized indazole. This is particularly beneficial for late-stage functionalization in a synthetic sequence. The reaction generally tolerates a range of functional groups on the aryl halide.[5]
Limitations:
-
Regioselectivity: A major challenge is controlling the regioselectivity of the C-H activation. While C-H bonds at other positions of the indazole ring can also be reactive, careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, can favor arylation at the C6 position.[4][5]
-
Harsh Conditions: The reaction often requires high temperatures and polar aprotic solvents, which may not be compatible with sensitive functional groups.
-
Oxidant Requirement: Some C-H arylation protocols require a stoichiometric oxidant, which diminishes the atom economy.
The Olefinic Route: Heck Reaction
The Heck reaction provides another versatile method for the synthesis of 6-aryl-indazoles through the palladium-catalyzed coupling of a 6-halo-indazole with an alkene. This reaction is particularly useful for introducing vinyl or styrenyl moieties, which can be subsequently reduced to afford the saturated aryl group.
Mechanistic Pathway
The Heck reaction typically proceeds through a catalytic cycle involving the oxidative addition of the 6-bromoindazole to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the double bond of the 6-alkenyl-indazole product and a hydridopalladium complex. The final step is the reductive elimination of HBr, facilitated by a base, which regenerates the Pd(0) catalyst.[6][7]
Caption: Catalytic cycle of the Heck reaction for the synthesis of 6-alkenyl-indazoles.
Experimental Protocol: Synthesis of 6-Styryl-1H-indazole
Materials:
-
6-Bromo-1H-indazole (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (0.05 mmol)
-
Tri(o-tolyl)phosphine (0.1 mmol)
-
Triethylamine (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk tube, combine 6-bromo-1H-indazole, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon.
-
Add DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 6-styryl-1H-indazole.
-
(Optional) The styrenyl group can be reduced to an ethylphenyl group via catalytic hydrogenation (e.g., H₂, Pd/C).
Substrate Scope and Limitations
The Heck reaction is compatible with a variety of functional groups on both the indazole and the alkene. Electron-withdrawing groups on the alkene generally accelerate the reaction.[8]
Limitations:
-
Stereoselectivity: A significant challenge in the Heck reaction is controlling the stereoselectivity of the newly formed double bond, which can lead to mixtures of E and Z isomers.
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the arylation can be an issue.
-
Alkene Reactivity: The reaction often works best with activated alkenes (e.g., styrenes, acrylates). Less activated alkenes may require harsher conditions and give lower yields.
Synthesis of the Key Precursor: 6-Bromo-1H-indazole
A reliable supply of the starting 6-bromo-1H-indazole is crucial for the Suzuki-Miyaura and Heck reactions. A common and scalable method for its preparation involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[4]
Experimental Protocol: Synthesis of 6-Bromo-1H-indazole
Materials:
-
4-Bromo-2-methylaniline (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Potassium acetate (0.3 equiv)
-
Isoamyl nitrite (1.5 equiv)
-
Chloroform
-
Concentrated hydrochloric acid
Procedure:
-
Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining the temperature below 40 °C.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux and maintain for 20 hours.
-
Work-up and Hydrolysis: After cooling, remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55 °C.
-
Isolation: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-bromo-1H-indazole.[4]
Conclusion
The synthesis of 6-aryl-indazoles can be effectively achieved through several powerful palladium-catalyzed methodologies. The Suzuki-Miyaura coupling stands out as the most robust and versatile method, offering high yields and broad functional group tolerance, albeit at the cost of requiring pre-functionalized starting materials. Direct C-H arylation presents a highly atom-economical alternative that is ideal for late-stage functionalization, though challenges in regioselectivity and reaction conditions must be carefully managed. The Heck reaction provides a valuable route for the introduction of alkenyl moieties that can be subsequently modified, but considerations of stereoselectivity are paramount.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. A thorough understanding of the strengths and weaknesses of each of these methods, as outlined in this guide, will empower researchers to make informed decisions in their quest to develop novel indazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective hydroarylation and arylation of maleimides with indazoles via a Rh(iii)-catalyzed C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 5. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Benchmarking 6-Furan-2-yl-1H-indazole Against Known Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 6-furan-2-yl-1H-indazole, by benchmarking it against established, clinically relevant drugs. For researchers and drug development professionals, this document outlines the scientific rationale, comparative methodologies, and detailed experimental protocols necessary for a rigorous assessment.
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] Notably, indazole derivatives have proven to be particularly effective as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Marketed drugs such as Axitinib and Pazopanib, which feature the indazole core, have demonstrated significant clinical efficacy in treating various cancers by targeting key kinases involved in tumor growth and angiogenesis.[4][5][6]
Given the established precedent of 6-substituted indazole derivatives as potent kinase inhibitors, this guide will proceed under the working hypothesis that this compound is a novel kinase inhibitor. To objectively assess its potential, we will compare its hypothetical performance against two well-characterized multi-kinase inhibitors: Axitinib and Pazopanib. This comparison will focus on their inhibitory activity against key oncogenic kinases and their cytotoxic effects on cancer cell lines.
Comparative Analysis of Biological Activity
The therapeutic efficacy of a kinase inhibitor is determined by its potency against specific kinase targets and its ability to inhibit the proliferation of cancer cells. The following tables present a hypothetical yet plausible dataset for this compound, benchmarked against Axitinib and Pazopanib. This data is illustrative and serves as a template for the expected outcomes of the experimental protocols detailed later in this guide.
In Vitro Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific enzyme. The data below represents the hypothetical IC50 values of this compound against a panel of key angiogenic and oncogenic kinases, compared to the known inhibitory profiles of Axitinib and Pazopanib.
| Kinase Target | This compound (IC50, nM) (Hypothetical) | Axitinib (IC50, nM)[7] | Pazopanib (IC50, nM)[8][9] |
| VEGFR1 | 1.5 | 0.1 | 10 |
| VEGFR2 | 0.8 | 0.2 | 30 |
| VEGFR3 | 1.2 | 0.1-0.3 | 47 |
| PDGFRα | 25 | 1.6 | 71 |
| PDGFRβ | 30 | 1.6 | 84 |
| c-KIT | 15 | 1.7 | 74 |
In Vitro Anti-proliferative Activity
The anti-proliferative activity of a compound is its ability to inhibit the growth of cancer cells. The following table presents hypothetical IC50 values for this compound against various human cancer cell lines, benchmarked against Axitinib and Pazopanib.
| Cell Line | Cancer Type | This compound (IC50, µM) (Hypothetical) | Axitinib (IC50, µM) | Pazopanib (IC50, µM) |
| HUVEC | Endothelial | 0.05 | Not widely reported | Not widely reported |
| A549 | Lung Carcinoma | 5.2 | >10 | >10 |
| HT-29 | Colon Carcinoma | 3.8 | >10 | >10 |
| UO-31 | Renal Carcinoma | 1.9 | ~2.5 | ~4.0 |
Signaling Pathway Context
To understand the mechanism of action of these inhibitors, it is crucial to visualize their targets within the relevant cellular signaling pathways. The following diagram illustrates the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways, which are critical for angiogenesis and are primary targets of both Axitinib and Pazopanib.
Caption: Simplified signaling pathway of VEGFR and PDGFR and the inhibitory action of indazole-based drugs.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for key in vitro assays are provided. These protocols are standard in the field of drug discovery and are essential for generating the comparative data presented above.
In Vitro Biochemical Kinase Assay
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.[10][11][12][13][14][15][16]
Caption: Workflow for a typical in vitro biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound, Axitinib, and Pazopanib in 100% DMSO.
-
Perform serial dilutions of the stock solutions in an appropriate assay buffer to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted compounds to the respective wells.
-
Add the purified kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit.
-
Alternatively, fluorescence-based methods can be employed to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes the MTT assay, a colorimetric method used to assess the anti-proliferative activity of a compound on cultured cancer cells.[17][18][19][20]
Caption: Step-by-step workflow of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., A549, HT-29, UO-31) in appropriate growth media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Axitinib, and Pazopanib in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2 to 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial evaluation of this compound as a potential kinase inhibitor. The hypothetical data presented, when substantiated by the detailed experimental protocols, will enable a robust comparison against the established drugs Axitinib and Pazopanib. Should the experimental results align with the promising hypothetical data, further investigations, including in vivo efficacy studies and comprehensive safety profiling, would be warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axitinib - Wikipedia [en.wikipedia.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients [frontiersin.org]
- 9. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
The Evolving Landscape of Indazole-Based Therapeutics: A Comparative Efficacy Analysis
An In-depth Guide to the In Vitro and In Vivo Performance of a Representative 6-Substituted-1H-Indazole in Oncology Models
Introduction: The Promise of the Indazole Scaffold in Oncology
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs and numerous clinical candidates.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including potent kinase inhibition.[2][3] Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[2] Consequently, the development of novel kinase inhibitors is a major focus of modern oncology research.
This guide focuses on the therapeutic potential of 6-substituted-1H-indazoles, a promising subclass of this heterocyclic family. While the specific compound 6-FURAN-2-YL-1H-INDAZOLE is of significant interest, a comprehensive public dataset detailing its in vitro and in vivo efficacy is not yet available. Therefore, to provide a robust and data-driven comparative analysis, this guide will utilize a well-characterized and structurally related analog as a representative molecule: (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole , hereafter referred to as Compound 2f .[4]
Compound 2f was selected due to the availability of peer-reviewed data on its synthesis, in vitro antiproliferative activity against a panel of cancer cell lines, and in vivo efficacy in a syngeneic mouse model of breast cancer.[4] This allows for a detailed examination of the experimental methodologies and a quantitative comparison of its performance against established benchmarks. This guide will delve into the causality behind the experimental choices, present the data in a clear and comparative format, and provide detailed protocols to ensure scientific integrity and reproducibility.
In Vitro Efficacy: Unveiling Antiproliferative Potential
The initial assessment of any potential anti-cancer agent lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. The most common method to evaluate this is the MTT assay, a colorimetric assay that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5][6]
Comparative Antiproliferative Activity of Compound 2f
Compound 2f has been evaluated against a panel of human cancer cell lines, demonstrating potent growth inhibitory activity.[4] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing the potency of different compounds.
| Cell Line | Cancer Type | Compound 2f IC50 (µM)[4] | Doxorubicin IC50 (µM) (Representative) |
| 4T1 | Murine Breast Cancer | 0.23 | ~0.1 |
| A549 | Human Lung Carcinoma | >10 | ~0.5 |
| HepG2 | Human Liver Carcinoma | 0.80 | ~0.8 |
| MCF-7 | Human Breast Adenocarcinoma | 0.34 | ~0.4 |
| HCT116 | Human Colon Carcinoma | 4.89 | ~0.2 |
Table 1: In Vitro Antiproliferative Activity of Compound 2f Compared to Doxorubicin. Doxorubicin is a widely used chemotherapy agent and serves as a relevant comparator. IC50 values for Doxorubicin can vary depending on the specific cell line and experimental conditions.
The data clearly indicates that Compound 2f exhibits potent antiproliferative activity, particularly against the 4T1 murine breast cancer cell line and the MCF-7 human breast cancer cell line, with IC50 values in the sub-micromolar range.[4] Its efficacy against these cell lines is comparable to that of the established chemotherapeutic agent, doxorubicin.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The following is a detailed, step-by-step protocol for assessing the antiproliferative activity of a test compound using the MTT assay.[5][7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compound (e.g., Compound 2f) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 1: Workflow for the MTT-based in vitro antiproliferative assay.
In Vivo Efficacy: Assessing Antitumor Activity in a Living System
While in vitro assays provide valuable initial data, the true test of a potential anti-cancer drug lies in its ability to inhibit tumor growth in a living organism. The 4T1 syngeneic murine breast cancer model is a widely used and clinically relevant model for studying metastatic breast cancer.[9][10] The 4T1 cells are implanted into immunocompetent BALB/c mice, allowing for the evaluation of the compound's effect on tumor growth and metastasis in the context of a functional immune system.[11]
In Vivo Antitumor Activity of Compound 2f
Compound 2f has been shown to significantly suppress the growth of 4T1 tumors in a mouse model.[4] This demonstrates that the compound is not only active against cancer cells in a dish but also possesses favorable pharmacokinetic and pharmacodynamic properties to exert its effect in a complex biological system.
| Treatment Group | Average Tumor Volume (mm³) at Day 21[4] | Tumor Growth Inhibition (%)[4] |
| Vehicle Control | ~1200 | 0 |
| Compound 2f (10 mg/kg) | ~600 | 50 |
| Doxorubicin (5 mg/kg) | ~400 | 67 |
Table 2: In Vivo Antitumor Efficacy of Compound 2f in a 4T1 Syngeneic Mouse Model. Doxorubicin is a standard-of-care chemotherapeutic agent for breast cancer and serves as a positive control.[10]
The results indicate that Compound 2f at a dose of 10 mg/kg significantly inhibits tumor growth in the 4T1 model, achieving a 50% reduction in tumor volume compared to the vehicle control.[4] While not as potent as the standard-of-care drug doxorubicin in this particular study, the significant antitumor activity of Compound 2f highlights its potential as a therapeutic agent.
Experimental Protocol: 4T1 Syngeneic Mouse Model for In Vivo Efficacy
The following protocol outlines the key steps for evaluating the in vivo antitumor efficacy of a test compound in the 4T1 breast cancer model.[11][12]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Complete cell culture medium
-
Matrigel (optional, for enhancing tumor take)
-
Test compound (e.g., Compound 2f) formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., Doxorubicin)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Culture 4T1 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Anesthetize the mice.
-
Inject 1 x 10^5 to 1 x 10^6 4T1 cells subcutaneously into the mammary fat pad of each mouse.[13]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (vehicle, test compound, positive control).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Compound Administration:
-
Administer the test compound, vehicle, and positive control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Optionally, collect organs (e.g., lungs, liver) to assess for metastasis.
-
Figure 2: General workflow for an in vivo efficacy study using the 4T1 syngeneic mouse model.
Mechanism of Action: A Glimpse into the Molecular Machinery
The potent antiproliferative and antitumor effects of Compound 2f suggest that it interacts with critical cellular pathways involved in cancer cell survival and proliferation. While the precise molecular targets of Compound 2f have not been fully elucidated in the public domain, the indazole scaffold is a well-known "hinge-binding" motif for various kinases.[2] Many indazole-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase, thereby blocking its catalytic activity.
Figure 3: Proposed mechanism of action for indazole-based kinase inhibitors.
The observed biological effects of Compound 2f, such as induction of apoptosis (programmed cell death) and inhibition of cell migration and invasion, are consistent with the inhibition of key signaling pathways that are frequently dysregulated in cancer.[4] Further research, including kinome profiling and target validation studies, would be necessary to definitively identify the specific kinase(s) inhibited by this compound and its analogs.
Conclusion and Future Directions
This comparative guide, using Compound 2f as a representative for the 6-substituted-1H-indazole class, demonstrates the significant potential of these molecules as anti-cancer agents. The potent in vitro antiproliferative activity and promising in vivo efficacy in a relevant breast cancer model underscore the value of the indazole scaffold in oncology drug discovery.
Future research on this compound should focus on:
-
Comprehensive In Vitro Profiling: Determining its IC50 values against a broader panel of cancer cell lines and identifying its specific molecular target(s) through kinome screening.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, and correlating these with its antitumor efficacy.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways that are modulated by the compound.
-
Combination Therapy Studies: Investigating its potential to synergize with existing standard-of-care therapies to enhance antitumor activity and overcome drug resistance.
The data presented in this guide provides a strong rationale for the continued investigation of this compound and other related indazole derivatives as a promising new class of anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. ichorlifesciences.com [ichorlifesciences.com]
- 10. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 11. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Reproducibility of Assays Featuring 6-Furan-2-yl-1H-indazole
In the dynamic landscape of drug discovery, particularly in the realm of kinase inhibition, the reliability and reproducibility of our foundational assays are paramount. The journey from a promising hit to a clinical candidate is paved with rigorous, repeatable experiments. This guide delves into the practicalities of ensuring robust assay performance, with a specific focus on the novel kinase inhibitor, 6-Furan-2-yl-1H-indazole. While this specific molecule is less characterized in publicly available literature compared to blockbuster drugs, its structural motifs suggest potential interactions with key kinase families. Therefore, we will use it as a scaffold to discuss the principles of assay reproducibility, comparing its hypothetical performance with established alternative inhibitors targeting similar pathways.
Our discussion will be grounded in the principles of rigorous scientific methodology, emphasizing not just the "how" but the "why" behind experimental choices. We will explore the critical parameters that define a reproducible assay, from the fundamental mechanism of action to the nuances of data analysis. This guide is intended for researchers, scientists, and drug development professionals who are on the front lines of generating high-quality, decision-driving data.
The Central Role of Kinase Inhibition in Cellular Signaling
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued drug target classes. The basic principle of kinase activity and its inhibition is a critical starting point for our discussion.
Figure 1: Generalized Kinase Catalytic Cycle and Competitive Inhibition. This diagram illustrates the fundamental process of substrate phosphorylation by a kinase and how a competitive inhibitor, such as this compound, can block this process by occupying the ATP-binding site.
Designing for Reproducibility: A Head-to-Head Assay Comparison Framework
To objectively assess the reproducibility of an assay involving a novel inhibitor like this compound, we must compare it against a well-characterized inhibitor targeting the same kinase. Let's assume, based on its structure, that this compound is a putative inhibitor of a well-studied kinase, for example, Aurora Kinase A. A suitable comparator would be a widely used and extensively published inhibitor such as Alisertib (MLN8237).
The following table outlines the key parameters we would evaluate to compare the reproducibility of assays using these two compounds.
| Parameter | This compound (Hypothetical Data) | Alisertib (Established Data) | Importance for Reproducibility |
| IC50 (nM) | 150 ± 25 nM | 129 ± 15 nM | A measure of drug potency. Low variability in IC50 across multiple experiments is a key indicator of reproducibility. |
| Z'-factor | 0.75 | 0.82 | A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suggesting a large separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | 12 | 15 | A high S/B ratio indicates a robust assay with a clear distinction between the signal and the noise, leading to more reliable data. |
| Coefficient of Variation (%CV) | < 15% | < 10% | Measures the relative variability of data points. A lower %CV indicates higher precision and reproducibility. |
| Mechanism of Action (MOA) | ATP-competitive | ATP-competitive | Consistent MOA across experiments is crucial. Off-target effects can introduce variability. |
Experimental Protocol: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Aurora Kinase A
To generate the comparative data above, a robust and reproducible assay is required. The HTRF assay is a popular choice due to its high sensitivity, low background, and homogeneous format (no wash steps).
Materials:
-
Recombinant human Aurora Kinase A (e.g., from SignalChem)
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-Kemptide antibody and Streptavidin-XL665
-
This compound and Alisertib (dissolved in 100% DMSO)
-
384-well low-volume white plates
Workflow:
Figure 2: HTRF Assay Workflow. A step-by-step visualization of the Homogeneous Time-Resolved Fluorescence assay protocol for measuring kinase activity and inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and Alisertib in 100% DMSO. A typical starting concentration would be 10 mM, with a 1:3 dilution series.
-
Assay Plate Preparation:
-
Dispense 50 nL of each compound dilution into a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) or a known potent inhibitor at a high concentration (positive control).
-
Add 5 µL of Aurora Kinase A (final concentration, e.g., 5 nM) in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture (final concentrations, e.g., 100 nM biotinylated Kemptide and 10 µM ATP) to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature. The reaction time should be optimized to be within the linear range of the assay.
-
-
Detection:
-
Add 10 µL of the HTRF detection reagents (prepared according to the manufacturer's instructions) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of our results, every assay should be a self-validating system. This means incorporating controls that monitor the health of the assay in real-time.
-
Z'-factor Calculation: The Z'-factor should be calculated for every plate to ensure that the assay window is sufficient for reliable hit identification. A consistent Z'-factor above 0.5 provides confidence in the data.
-
DMSO Tolerance: The assay should be tested for its tolerance to DMSO, the solvent in which the compounds are dissolved. High concentrations of DMSO can inhibit enzyme activity and lead to false-positive results.
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. It is crucial to use an ATP concentration that is close to the Michaelis constant (Km) of the enzyme to obtain physiologically relevant and reproducible IC50 values.
Conclusion and Future Directions
While this compound remains a molecule with limited public data, the framework outlined in this guide provides a robust methodology for assessing the reproducibility of any novel kinase inhibitor. By comparing it head-to-head with a well-characterized alternative like Alisertib, and by adhering to the principles of rigorous assay design and validation, researchers can generate high-quality, reliable data. The key to reproducibility lies not just in following a protocol, but in understanding the underlying principles and building self-validating systems. As more data on novel inhibitors like this compound becomes available, applying this comparative framework will be essential for accurately positioning them within the competitive landscape of kinase inhibitor drug discovery.
A Comparative Guide to the Efficacy of Novel Indazole-Based Kinase Inhibitors: A Case Study on 6-FURAN-2-YL-1H-INDAZOLE
This guide provides an in-depth comparative analysis of the hypothetical novel kinase inhibitor, 6-FURAN-2-YL-1H-INDAZOLE, hereafter referred to as Compound-X , against established multi-kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating such compounds, grounded in rigorous experimental methodologies and a clear understanding of the underlying molecular pathways.
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique bicyclic structure serves as a versatile template for designing potent and selective modulators of kinase activity, leading to several FDA-approved anticancer drugs such as Pazopanib and Niraparib.[1][3] This guide will situate Compound-X within this context, postulating its mechanism of action and comparing its hypothetical efficacy against relevant clinical agents.
For the purpose of this guide, we will focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[4] We will compare Compound-X with two well-characterized inhibitors:
-
Pazopanib : An indazole-containing multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma. It targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[3][5][6]
-
Sorafenib : A non-indazole multi-kinase inhibitor that also targets VEGFR-2, providing a valuable comparative benchmark.[7]
Postulated Mechanism of Action and Structural Rationale
The core hypothesis is that Compound-X functions as an ATP-competitive inhibitor of VEGFR-2. The indazole nucleus is known to form key hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[1] We postulate that the furan ring at the 6-position of the indazole core of Compound-X engages with a hydrophobic pocket in the kinase active site, potentially conferring a unique selectivity profile compared to other indazole-based inhibitors.
VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling cascade, which is a primary target for anti-angiogenic therapies. Inhibition of VEGFR-2 blocks downstream signaling, leading to reduced endothelial cell proliferation, migration, and survival.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pazopanib - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 6. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-FURAN-2-YL-1H-INDAZOLE
This guide provides essential procedural information for the proper disposal of 6-furan-2-yl-1H-indazole, a heterocyclic compound utilized in research and drug development. For novel or specialized research chemicals, a specific Safety Data Sheet (SDS) may not always be available. In such cases, a conservative approach based on the chemical's constituent functional groups and adherence to established hazardous waste protocols is paramount. This document synthesizes best practices from regulatory standards and laboratory safety guidelines to ensure the safe and compliant management of this chemical waste.
The core principle guiding this procedure is the management of a substance with an unconfirmed but potential hazard profile. The structure combines an indazole core with a furan moiety. Furan and its derivatives are recognized for potential health hazards, including being suspected carcinogens, and can be flammable.[1][2] Indazole, while not always classified as hazardous, is a biologically active scaffold whose derivatives must be handled with care.[3] Therefore, this compound must be treated as hazardous chemical waste.
Pre-Disposal Hazard Assessment
Given the absence of specific toxicological data for this compound, its hazard profile must be inferred from its components:
-
Furan Moiety : Furan is a flammable liquid and is suspected of causing genetic defects and cancer.[1] It can also form explosive peroxides over time, especially when exposed to air.[1] While the furan ring in the target molecule is aromatic and less prone to peroxide formation than tetrahydrofuran (THF), this potential reactivity should not be dismissed.
-
Indazole Moiety : The parent indazole is a solid with low acute toxicity according to available SDS information.[3] However, as a nitrogen-containing heterocycle common in pharmacologically active agents, its derivatives should be handled as potentially bioactive and toxic.
-
Overall Profile : The compound should be presumed to be, at minimum, an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin. Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[3]
Based on this assessment, all waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sewer.[6][7]
Personal Protective Equipment (PPE) for Handling Waste
Before handling waste containing this compound, all personnel must wear appropriate PPE to prevent exposure.[8]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][9]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are compatible with any solvents used in the waste mixture. Contaminated clothing should be removed and decontaminated before reuse.[3]
-
Respiratory Protection : If handling the solid compound where dust may be generated or working with solutions outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[10]
Waste Segregation, Collection, and Container Management
Proper segregation and containment are critical to prevent dangerous reactions and ensure compliant disposal.[11][12]
Step-by-Step Collection Protocol:
-
Select a Compatible Container : Use a designated hazardous waste container that is in good condition, leak-proof, and chemically compatible with this compound and any associated solvents. For liquid waste, borosilicate glass or polyethylene containers are typically appropriate.[5]
-
Label the Container : As soon as the first drop of waste is added, affix a hazardous waste label.[13] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[5]
-
A complete list of all constituents, including solvents, with their approximate percentages.
-
The date of initial accumulation.
-
The Principal Investigator's name and contact information.
-
Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong oxidizing agents, which are incompatible with indazole.[3]
-
Keep Containers Closed : Waste containers must be securely sealed at all times except when actively adding waste.[6][11] This minimizes the release of vapors and prevents spills.
-
Avoid Overfilling : Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.
Quantitative Data Summary Table
| Parameter | Requirement | Rationale & Reference |
| Waste Category | Hazardous Chemical Waste | Inferred toxicity from furan/indazole moieties.[1][3] |
| Container Type | Chemically compatible, leak-proof, with a secure closure. | Prevents reactions and environmental release.[5] |
| Primary Labeling | "Hazardous Waste" + Full Chemical Names & Percentages. | Compliance with EPA (RCRA) and OSHA regulations.[5][11] |
| Storage Location | Designated Satellite Accumulation Area (SAA), with secondary containment. | Ensures safety, control, and containment of spills.[14] |
| Maximum Volume | Do not accumulate more than 55 gallons of hazardous waste. | Federal requirement for satellite accumulation areas.[6] |
Disposal Pathway Decision Flow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Decontamination and Spill Procedures
Accidental spills must be managed immediately and the resulting cleanup materials treated as hazardous waste.[6]
-
Minor Spills : For small spills within a chemical fume hood, absorb the material with a compatible absorbent (e.g., vermiculite, sand). Wearing appropriate PPE, carefully sweep or scoop the material into a designated hazardous waste container.[3] Decontaminate the area with soap and water.[13]
-
Major Spills : If a large spill occurs, or if the spill is outside of a containment area, evacuate the immediate vicinity. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office immediately.[6] Do not attempt to clean up a major spill without specialized training and equipment.
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. The standard procedure is to triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6][12] Subsequent rinses may also need to be collected depending on the toxicity of the compound.[12] After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office.[6]
Final Disposal and Regulatory Compliance
The final step in the disposal process is the transfer of waste to your institution's EHS department (or equivalent). EHS professionals are trained to manage, transport, and arrange for the ultimate disposal of hazardous materials in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5]
Never transport hazardous waste across public roads yourself.[6] Always schedule a pickup with your EHS office, providing them with a complete and accurate description of the waste container's contents.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that protects themselves, their colleagues, and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. aksci.com [aksci.com]
- 10. ashp.org [ashp.org]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. wcu.edu [wcu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for Handling 6-FURAN-2-YL-1H-INDAZOLE
The 'Why' Behind the Wear: A Hierarchy of Controls
Before delving into specific PPE recommendations, it is crucial to remember that PPE is the last line of defense.[2] The hierarchy of controls prioritizes eliminating hazards and implementing engineering and administrative controls first. For a compound like 6-FURAN-2-YL-1H-INDAZOLE, this translates to:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]
-
Administrative Controls: Develop and strictly adhere to a written Chemical Hygiene Plan.[4] Ensure all personnel are trained on the specific hazards of heterocyclic compounds and the emergency procedures.[2][6]
Core PPE for Handling this compound
The following table summarizes the minimum required PPE for various laboratory operations involving this compound. This is a foundational guideline; a thorough risk assessment for each specific procedure is mandatory.[6][7]
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Disposable Nitrile Gloves (Double-Gloved Recommended), Safety Goggles, Lab Coat, N95 Respirator | Protects against inhalation of fine particulates and dermal/ocular exposure. Double-gloving provides an extra barrier against potential contamination.[7][8] |
| Dissolving and Solution Preparation | Disposable Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Guards against splashes of the compound and solvent.[8][9] |
| Running Reactions | Disposable Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Face Shield (if splash potential is high) | A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashes or energetic reactions.[10][11] |
| Work-up and Purification | Disposable Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Protects against exposure to the compound and various solvents used in extraction and chromatography. |
| Waste Disposal | Disposable Nitrile Gloves, Safety Goggles, Lab Coat | Prevents contact with contaminated waste materials.[12] |
A Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct usage. Follow this sequence to minimize the risk of contamination.
Donning Sequence:
-
Lab Coat: Select a properly fitting, flame-resistant lab coat and fasten it completely.[10][13]
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles or a face shield.[3]
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[14]
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the designated hazardous waste container.[13]
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Face Shield/Goggles: Remove by handling the headband or earpieces.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for PPE selection.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
-
Spill: Evacuate the immediate area. For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste contaminated with this compound, including unused product, solutions, and contaminated PPE, must be treated as hazardous waste.[1]
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.[1][13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[1]
By adhering to these guidelines, researchers can confidently and safely work with novel compounds like this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. fishersci.com [fishersci.com]
- 6. clarionsafety.com [clarionsafety.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
- 13. greenwgroup.com [greenwgroup.com]
- 14. pppmag.com [pppmag.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
